1,6-Diazidohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,6-diazidohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBPUSJPDDISRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407717 | |
| Record name | 1,6-diazidohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13028-54-1 | |
| Record name | 1,6-diazidohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,6-diazidohexane chemical properties and structure
An In-depth Technical Guide to 1,6-Diazidohexane: Properties, Synthesis, and Applications
Executive Summary: this compound is a linear, bifunctional organic molecule of significant interest in chemical synthesis, particularly as a versatile crosslinking agent. Its terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," making it an invaluable tool in drug development, bioconjugation, and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, key applications in azide-alkyne cycloaddition reactions, and critical safety procedures for its handling and storage.
Introduction
This compound (C₆H₁₂N₆) is an aliphatic hydrocarbon chain functionalized with an azide group (-N₃) at both ends. This symmetrical structure makes it an ideal homobifunctional linker, capable of covalently connecting two molecular entities that possess corresponding reactive partners, typically terminal alkynes. The primary utility of this compound stems from the exceptional reactivity of the azide group in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction is characterized by its high yield, stereospecificity, and tolerance of a wide range of functional groups, allowing for the clean and efficient construction of complex molecular architectures under mild conditions. For researchers and professionals in drug development and materials science, this compound serves as a fundamental building block for creating novel polymers, modifying biological molecules, and developing advanced functional materials.
Chemical Structure and Physicochemical Properties
Molecular Structure
The structure of this compound consists of a flexible six-carbon alkane chain with terminal azide functionalities.
Caption: 2D structure of this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. It is primarily handled as a viscous, oily liquid.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | Hexamethylene diazide | |
| CAS Number | 13028-54-1 | |
| Molecular Formula | C₆H₁₂N₆ | |
| Molecular Weight | 168.20 g/mol | |
| Appearance | Transparent, oily liquid; Light brown oil | [1][2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Thermal Stability | Onset of decomposition at 201 °C (DSC) | [2] |
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of this compound after synthesis.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is the strong, sharp absorption band characteristic of the azide asymmetric stretching vibration (N=N=N), which appears around 2100 cm⁻¹ .[3][4][5] The presence of this peak is a definitive indicator of the successful introduction of the azide functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It typically shows three distinct multiplets in deuterated chloroform (CDCl₃).[1][4][6]
-
A triplet at ~3.27 ppm corresponding to the four protons on the carbons directly attached to the azide groups (α-CH₂).
-
A multiplet at ~1.60 ppm for the four protons on the adjacent carbons (β-CH₂).
-
A multiplet at ~1.40 ppm for the four central protons (γ-CH₂).[1]
-
-
¹³C NMR : The ¹³C NMR spectrum also reflects the molecular symmetry, showing three signals for the six carbon atoms.[7][8] The carbon attached to the azide group is the most downfield-shifted signal.
-
Synthesis of this compound
Reaction Principle
This compound is most commonly and efficiently synthesized via a nucleophilic substitution reaction (Sₙ2). A suitable precursor, such as 1,6-dibromohexane or 1,6-diiodohexane, is treated with an azide salt, typically sodium azide (NaN₃). The azide ion (N₃⁻) acts as the nucleophile, displacing the halide leaving groups at both ends of the hexane chain. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it effectively solvates the sodium cations without solvating the azide anions, thereby enhancing the nucleophilicity of the azide and promoting a high reaction rate.
Detailed Experimental Protocol
This protocol is a composite method based on established literature procedures for the synthesis from 1,6-dibromohexane.[1][4][9]
Materials:
-
1,6-Dibromohexane (1.0 eq)
-
Sodium Azide (NaN₃) (2.2 - 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,6-dibromohexane (e.g., 8.20 mmol, 2.0 g) in DMF (30-40 mL).
-
Addition of Azide : Add sodium azide (e.g., 18.0 mmol, 1.17 g) to the solution. Causality Note: A slight excess of sodium azide is used to ensure the complete conversion of the dibromoalkane and to drive the reaction to completion.
-
Reaction Conditions : Heat the reaction mixture to 60-80 °C and stir vigorously for 10-24 hours.[1][3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction : After cooling the mixture to room temperature, quench the reaction by adding a significant volume of deionized water (e.g., 100 mL). Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether or ethyl acetate (e.g., 3 x 50 mL). Causality Note: this compound is an organic molecule with low polarity and will partition into the organic phase, while the unreacted sodium azide and the sodium bromide byproduct will remain in the aqueous phase.
-
Washing and Drying : Combine the organic layers and wash them with brine to remove any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal : Remove the solvent from the filtrate using a rotary evaporator under reduced pressure. The final product, this compound, is obtained as a light brown or transparent oil.[1][2] The yield is typically high ( >95%).[1][8]
-
Characterization : Confirm the product's identity and purity using IR and NMR spectroscopy as described in Section 2.3.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Key Applications
The Azide Functional Group: A Gateway to "Click Chemistry"
The synthetic utility of this compound is almost entirely derived from the reactivity of its terminal azide groups. While the thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes requires high temperatures and often yields a mixture of regioisomers, the discovery of copper(I) catalysis revolutionized the field.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[10] The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[11] this compound acts as a linker, reacting at both ends to connect two alkyne-containing molecules.
Representative Protocol for Bioconjugation: This protocol is adapted from established methods for labeling biomolecules.[11][12]
-
Prepare Stock Solutions :
-
Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
This compound in DMSO or water.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).
-
A copper-chelating ligand like THPTA or TBTA in water (e.g., 50 mM). Causality Note: The ligand accelerates the reaction and protects the biomolecule from oxidative damage by reactive oxygen species that can be generated by the catalyst system.[12]
-
Sodium ascorbate in water (freshly prepared, e.g., 100 mM).
-
-
Reaction Assembly : In a microcentrifuge tube, combine the alkyne-biomolecule, this compound (typically in slight excess relative to the alkyne), and the copper/ligand premix.
-
Initiation : Initiate the reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 50-250 µM for the reactants and catalyst.
-
Incubation : Incubate the reaction at room temperature for 1-4 hours.
-
Analysis : Analyze the product formation using methods appropriate for the biomolecule, such as SDS-PAGE with fluorescence imaging (if a fluorescent alkyne was used) or mass spectrometry.
Applications in Drug Development and Materials Science
-
Drug Development : this compound can be used to synthesize multivalent drugs or link targeting ligands to therapeutic agents. For example, two molecules of an alkyne-modified drug can be joined to create a bivalent compound, which may exhibit enhanced binding affinity or efficacy.
-
Bioconjugation : It is used to attach probes, tags (like biotin or fluorophores), or polyethylene glycol (PEG) chains to alkyne-modified proteins or nucleic acids.
-
Materials Science : As a difunctional crosslinker, it is crucial in polymer chemistry. It can react with dialkyne monomers to form polytriazole polymers or be used to crosslink pre-existing polymers that have alkyne functionalities, thereby creating stable polymer networks and gels with tunable mechanical properties.[7]
CuAAC Reaction Scheme
Caption: CuAAC reaction using this compound as a linker.
Safety, Handling, and Storage
Organic azides are energetic compounds and must be handled with extreme caution. Their decomposition can be initiated by heat, shock, or friction, leading to the rapid release of nitrogen gas and potentially an explosion.
Hazard Identification and Thermal Stability
-
Explosive Potential : Low molecular weight organic azides are known to be explosively unstable. A common guideline is the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms for every one energetic group (like an azide).[7] this compound has a C:N ratio of 6:6, or 1:1, placing it in the category of materials that must be handled as potentially explosive.
-
Thermal Instability : Differential Scanning Calorimetry (DSC) data shows that this compound has an onset of thermal decomposition at 201 °C , with a maximum decomposition rate at 225 °C.[2] Thermogravimetric analysis (TGA) would show a sharp mass loss in this temperature range, corresponding to the loss of four N₂ molecules.[4] Heating should be avoided unless it is part of a controlled reaction.
-
Toxicity : The azide ion is acutely toxic, with a toxicity profile similar to cyanide. It can be fatal if inhaled, swallowed, or absorbed through the skin.
Safe Handling and Storage Procedures
The following table summarizes the critical safety precautions.
| Precaution Category | Guideline | Rationale | Source(s) |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work inside a certified chemical fume hood. | To prevent skin/eye contact and inhalation of potentially toxic vapors. | |
| Handling | Use plastic, ceramic, or glass spatulas. AVOID METAL SPATULAS . Avoid scratching or applying friction to the solid or neat liquid. | To prevent the formation of highly shock-sensitive heavy metal azides. | [7] |
| Solvent Choice | NEVER use halogenated solvents like dichloromethane (DCM) or chloroform. | Azides can react with halogenated solvents to form extremely explosive di- and tri-azidomethane. | [7][8] |
| Reaction Scale | Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval. | To minimize the potential energy release in case of an accidental decomposition. | |
| Purification | Avoid purification by distillation or sublimation. Use extraction, precipitation, or low-temperature column chromatography. | Heating the neat compound to its boiling point poses a significant risk of explosive decomposition. | [8] |
| Storage | Store in a tightly sealed container, protected from light, in a cool, well-ventilated area (refrigerator or freezer recommended). Store away from acids and heavy metals. | To prevent degradation and accidental reaction. Contact with acid can form the highly toxic and explosive hydrazoic acid (HN₃). | [7] |
| Disposal | Azide-containing waste must be collected in a separate, clearly labeled hazardous waste container. DO NOT pour down the drain . | Azides can react with lead or copper pipes to form explosive metal azides. Waste streams should be quenched (e.g., converted to amines) before disposal if possible. | [8] |
Conclusion
This compound is a powerful and versatile chemical tool, enabling the elegant and efficient connection of molecules through click chemistry. Its symmetrical, bifunctional nature makes it indispensable for applications ranging from the synthesis of advanced polymers to the intricate bioconjugation strategies required in modern drug development. However, its utility is matched by its potential hazards. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory. As the demand for precisely engineered molecular constructs grows, the importance of foundational linkers like this compound will continue to expand.
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Crosslinked Internal Alkyne-Based Stereo Elastomers: Polymers with Tunable Mechanical Properties. (2021). Macromolecules. [Link]
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Safe Handling of Azido Compounds. (2021). UNM Chemistry. [Link]
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Polymer Chemistry. (2020). Dr. Santra Lab. [Link]
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Cairns, A. G. (2013). Design and synthesis of small molecule probes for metabolic processes. University of Glasgow. [Link]
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Bis-Azide Low-Band Gap Cross-Linkable Molecule N3-[CPDT(FBTTh2)2] to Fully Thermally Stabilize Organic Solar Cells Based on P3HT:PC61BM. (2017). ACS Omega. [Link]
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UV-Controlled Crosslinking of Organic Azides in Poly(phenylene oxide) Anion Exchange Membranes. (2023). OSTI.GOV. [Link]
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Bis-Azide Low-Band Gap Cross-Linkable Molecule N3-[CPDT(FBTTh2)2] to Fully Thermally Stabilize Organic Solar Cells Based on P3HT:PC61BM. (2017). PMC - PubMed Central. [Link]
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A Study on the Kinetics of a Disorder-to-Order Transition Induced by Alkyne/Azide Click Reaction. (2013). Macromolecules. [Link]
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Azides as effective curing agents for saturated EPM-Rubber: Efficiency and reactivity. (2019). ResearchGate. [Link]
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Polyurethane Coatings Derived from 1,2,3-Triazole-Functionalized Soybean Oil-Based Polyols: Studying their Physical, Mechanical, Thermal, and Biological Properties. (2020). ResearchGate. [Link]
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Synthesis of Novel Symmetrical 1,4-Disubstituted 1,2,3-Bistriazole Derivatives via 'Click Chemistry' and Their Biological Evaluation. (2012). NIH. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1,6-Diazidohexane from 1,6-Dibromohexane
This document provides an in-depth technical guide for the synthesis, purification, and characterization of 1,6-diazidohexane, a versatile bifunctional linker molecule. Primarily targeting researchers and professionals in organic synthesis and drug development, this guide emphasizes the underlying chemical principles, rigorous safety protocols, and detailed experimental procedures necessary for a successful and safe synthesis.
Introduction: The Strategic Importance of this compound
This compound is a linear six-carbon aliphatic chain functionalized with terminal azide groups. Its significance in modern chemical synthesis stems largely from its role as a homobifunctional crosslinker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry".[1][2][3][4][5] This reaction's high efficiency, specificity, and biocompatibility have made it an indispensable tool for conjugating molecules in fields ranging from materials science to drug discovery and bioconjugation.[1][3][5] The symmetrical nature of this compound allows for the straightforward linkage of two alkyne-functionalized molecules. Furthermore, the azide groups can be readily reduced to primary amines, making this compound a stable precursor for 1,6-diaminohexane.[6][7]
This guide details its preparation via a robust nucleophilic substitution reaction, starting from the commercially available 1,6-dibromohexane.
Reaction Mechanism and Chemical Principles
The conversion of 1,6-dibromohexane to this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[7][8][9]
Core Principles:
-
Nucleophile: The azide anion (N₃⁻), typically from sodium azide (NaN₃), serves as a potent nucleophile. Despite its conjugate acid, hydrazoic acid, being weak (pKa ~4.6), the azide ion is an excellent nucleophile, capable of efficiently displacing leaving groups.[6][10]
-
Substrate: 1,6-Dibromohexane is an ideal substrate for this reaction. The bromine atoms are attached to primary carbons, which are sterically unhindered and thus highly susceptible to the backside attack characteristic of the SN2 mechanism.[8][11]
-
Leaving Group: The bromide ion (Br⁻) is an effective leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred. These solvents are effective at solvating the sodium cation (Na⁺) but leave the azide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.[12]
The reaction proceeds in a concerted, single-step mechanism where the azide nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously.[9] This occurs twice on the same molecule to yield the final diazide product.
Critical Safety Protocols: Handling Azide Compounds
The paramount consideration in this synthesis is safety. Both the sodium azide reactant and the this compound product are hazardous materials that demand strict handling protocols.
-
Sodium Azide (NaN₃):
-
Extreme Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[13][14][15][16] It functions as a potent metabolic inhibitor.[10][13] All manipulations must be performed in a certified chemical fume hood.[14][17]
-
Explosive Metal Azides: NaN₃ reacts with heavy metals (e.g., lead, copper, silver, mercury, brass, solder) to form highly shock-sensitive and explosive heavy metal azides.[10][14][18][19] Never use metal spatulas or stir bars with scratches for handling solid NaN₃. [13][15][17][20] Avoid pouring any azide-containing waste down drains, as it can react with lead or copper pipes.[14][18]
-
Formation of Hydrazoic Acid: NaN₃ reacts with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[10][13][18][19] Store sodium azide away from all acids.
-
Reaction with Halogenated Solvents: Avoid using halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), as they can react with azides to form extremely explosive poly-azidomethanes.[6][10][20]
-
-
This compound (Product):
-
Potential for Explosive Decomposition: Organic azides are energy-rich compounds and can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[15][19][20]
-
Stability Assessment: The stability of organic azides can be estimated by the ratio of carbon to nitrogen atoms. This compound (C₆H₁₂N₆) has a C/N ratio of 1. Azides with a C/N ratio between 1 and 3 should be handled with care, stored at low temperatures, and protected from light.[19] Never distill to dryness or concentrate the product using high heat on a rotary evaporator. [15][20]
-
-
Mandatory Personal Protective Equipment (PPE) and Precautions:
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[17] A blast shield should be used during the reaction and workup.[15][20]
-
Personal Attire: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[14][17]
-
Hand Protection: Wear two pairs of nitrile gloves ("double-gloving").[13][21] Change gloves immediately upon any suspected contamination.
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[14][18]
-
Waste Disposal: All azide-containing waste, including contaminated paper towels and pipette tips, must be collected as hazardous waste.[17][19] Do not mix with acidic waste streams.[19]
-
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound. An alternative approach using phase-transfer catalysis is also discussed.
Reagents and Materials
| Reagent / Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.97 | 5.00 g | 20.5 | Starting material |
| Sodium Azide | NaN₃ | 65.01 | 3.33 g | 51.2 | Reagent (2.5 eq) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | Anhydrous solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Extraction solvent |
| Deionized Water | H₂O | 18.02 | ~300 mL | - | For workup |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - | For workup |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: In the fume hood and behind a blast shield, carefully add sodium azide (3.33 g) and anhydrous DMF (50 mL) to the flask. Stir the suspension.
-
Substrate Addition: Add 1,6-dibromohexane (5.00 g) to the stirring suspension via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
CAUTION: Carefully remove the solvent under reduced pressure. DO NOT heat the flask excessively and DO NOT concentrate to complete dryness. It is safer to leave a small amount of solvent, which can be removed under high vacuum at ambient temperature. The product should be a colorless to pale yellow oil.
-
Alternative Method: Phase-Transfer Catalysis (PTC)
The reaction can be performed under milder conditions using a phase-transfer catalyst, which facilitates the transfer of the azide anion from an aqueous phase to the organic phase where the 1,6-dibromohexane resides.[22][23]
-
Typical System: 1,6-dibromohexane in an organic solvent (e.g., toluene), an aqueous solution of sodium azide, and a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336.[24]
-
Advantages: This method can lead to faster reaction times, lower reaction temperatures, and avoids the use of high-boiling point aprotic polar solvents like DMF, simplifying the workup.[22][24]
Product Characterization
The identity and purity of the synthesized this compound (C₆H₁₂N₆, M.W. 168.20 g/mol ) should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a very strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N≡N) functional group. The absence of a C-Br stretch (typically ~650-550 cm⁻¹) indicates the completion of the reaction.
-
¹H NMR Spectroscopy (e.g., in CDCl₃): The spectrum will be symmetrical.
-
δ ~3.2-3.4 ppm (triplet): 4 protons corresponding to the two -CH₂- groups directly attached to the azide groups (-CH₂N₃).
-
δ ~1.6-1.8 ppm (multiplet): 4 protons corresponding to the two -CH₂- groups beta to the azide groups.
-
δ ~1.4-1.5 ppm (multiplet): 4 protons corresponding to the two central -CH₂- groups.
-
-
¹³C NMR Spectroscopy (e.g., in CDCl₃):
-
δ ~51 ppm: Carbon signal for -CH₂N₃.
-
δ ~28-30 ppm: Carbon signal for the -CH₂- beta to the azide.
-
δ ~26 ppm: Carbon signal for the central -CH₂- groups.
-
-
Mass Spectrometry (MS): Analysis should confirm the molecular weight of the product. Note that organic azides can be unstable in some ionization sources.
Conclusion and Applications
The synthesis of this compound from 1,6-dibromohexane is an efficient and reliable process based on the SN2 reaction. The procedure is straightforward, but its execution demands an unwavering commitment to stringent safety protocols due to the highly toxic and potentially explosive nature of azide compounds. The resulting diazide is a valuable chemical building block, primarily serving as a linker to construct more complex molecular architectures via click chemistry, thereby enabling advancements in medicinal chemistry, polymer science, and chemical biology.
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An In-Depth Technical Guide to the Safe Handling of 1,6-Diazidohexane for Scientific Professionals
Introduction
1,6-Diazidohexane is a versatile bifunctional molecule that has become a valuable building block in modern chemical synthesis, particularly in the realm of drug discovery, materials science, and bioconjugation. Its two terminal azide groups make it an ideal linker for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction's efficiency and biocompatibility have cemented the role of reagents like this compound in constructing complex molecular architectures.[1][3]
However, the very reactivity that makes this compound so useful also imparts significant hazards. The presence of two azido groups in a relatively small aliphatic molecule renders it energetically unstable and acutely toxic. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. It moves beyond a simple recitation of rules to explain the underlying chemical principles that dictate these essential safety protocols.
Section 1: The Chemist's Hazard Profile of this compound
A thorough understanding of the inherent chemical properties of this compound is the foundation of its safe use. The hazards are not arbitrary; they are direct consequences of its molecular structure.
The Azido Functional Group: An Energetic "Explosophore"
Organic azides are classified as "energetic" materials, meaning they contain a significant amount of stored chemical energy that can be released rapidly.[4] The azide functional group (-N₃) is an "explosophore"—a group of atoms that can make a compound explosive.[4] Both organic and inorganic azides can be sensitive to external energy sources such as heat, light, friction, and shock, leading to violent decomposition.[4][5][6] The primary product of this decomposition is nitrogen gas (N₂), a very stable molecule. The rapid, exothermic conversion of the solid or liquid azide into a large volume of gas is the basis of its explosive potential.
Assessing Stability: The Carbon-to-Nitrogen Ratio and the "Rule of Six"
The stability of an organic azide is inversely related to its nitrogen content. Two well-established guidelines help in assessing this stability:
-
Carbon-to-Nitrogen Ratio (C/N): For this compound (C₆H₁₂N₆), the C/N ratio is 6 carbons to 6 nitrogens, or 1. Organic azides with a C/N ratio of less than 3 should be handled with significant caution.[4] Those with a ratio of less than 1 should never be isolated.[6] A ratio of 1, as seen in this compound, indicates a compound that can be isolated but is energetically unstable and requires strict safety controls.[4]
-
The "Rule of Six": This rule suggests that for a compound to be relatively safe, there should be at least six carbon atoms for every energetic functional group.[4][6] this compound has six carbons for its two azide groups, averaging only three carbons per explosophore. This again places it firmly in the category of a high-hazard compound that must be handled with care.
High Acute Toxicity
The azide ion is acutely toxic, with a mechanism of action similar to that of cyanide. It is a potent inhibitor of cytochrome oxidase, a critical enzyme in cellular respiration. Exposure can occur through inhalation, ingestion, or skin absorption and can be fatal.[7] Symptoms of exposure can include dizziness, headache, nausea, rapid heart rate, and in severe cases, collapse and death.[6][8] Therefore, treating this compound with the same level of toxicological respect as other highly hazardous materials is imperative.
Critical Incompatibilities: The Dangers of Acids, Metals, and Solvents
Beyond its inherent instability, this compound can undergo hazardous reactions with several common laboratory reagents:
-
Acids: Contact with acids will protonate the azide, forming hydrazoic acid (HN₃).[6][7][9] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive compound.[6][9]
-
Heavy Metals: Azides react with many metals—particularly heavy metals like lead, copper, silver, and mercury—to form their corresponding metal azides.[7][10] These heavy metal salts are often far more sensitive to shock and friction than the parent organic azide and can detonate with extreme violence.[7][11] This reactivity is the primary reason why azide solutions must never be disposed of down the drain, as they can react with lead or copper plumbing.[5][8][10]
-
Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform. These can react to form diazidomethane and triazidomethane, respectively, which are extremely unstable and explosive.[4][6]
Section 2: Risk Assessment and Hierarchy of Controls
A systematic approach to safety involves implementing a hierarchy of controls, prioritizing the most effective measures first.
Caption: Logical workflow for managing risks associated with this compound.
Engineering Controls: The Primary Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a certified chemical fume hood to prevent inhalation exposure.[9][12]
-
Blast Shield: Due to the explosive potential, all reactions involving azides must be conducted behind a sturdy blast shield.[10][11] The fume hood sash should also be kept as low as possible.[11]
Administrative Controls: Standard Operating Procedures (SOPs)
These are the work practices that reduce the risk of exposure or incident.
-
Designated Area: A specific area of the lab or fume hood should be designated for work with azides. The area should be clearly marked with warning signs.[10]
-
Training: All personnel must be trained on the specific hazards of this compound and be familiar with all relevant SOPs and emergency procedures before beginning work.[10]
-
Quantity Limitation: Order, synthesize, and use the smallest quantity of this compound necessary for the experiment.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard, but it protects the user from exposure. It should be used in conjunction with, not as a substitute for, engineering and administrative controls.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves.[8][12] For higher concentrations or risk, Silver Shield® gloves under an outer nitrile glove are recommended.[10][12] | Provides robust protection against skin absorption, a primary route of exposure. Double-gloving protects against contamination when removing the outer glove.[12] |
| Eye Protection | Chemical safety goggles are the minimum requirement.[10][12] A full-face shield must be worn over the goggles if there is a significant splash risk or a blast shield is not feasible.[8][12] | Protects against splashes and potential explosive decomposition. |
| Body Protection | A flame-resistant, fully buttoned lab coat is mandatory.[9][12] | Prevents skin contact with the compound. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to detailed, validated protocols is essential for safety.
Protocol 1: Weighing and Transferring this compound
-
Preparation: Don all required PPE (double nitrile gloves, goggles, face shield, lab coat). Ensure the chemical fume hood and blast shield are in place.
-
Gather Equipment: Use only non-metal tools for handling, such as ceramic or plastic spatulas, to avoid the formation of shock-sensitive metal azides.[4][11] Use a clean, tared glass vial for weighing.
-
Transfer: In the fume hood, carefully transfer the approximate amount of this compound from the storage container to the tared vial using your non-metal spatula.
-
Weighing: Close both containers. If the balance cannot be located inside the fume hood, move the closed, tared vial to the balance. Record the weight, then immediately return the vial to the fume hood.
-
Dissolution: In the fume hood, add the reaction solvent to the vial to dissolve the this compound before adding it to the reaction vessel. Handling the material in solution reduces the risk associated with the solid state.
-
Clean-up: Decontaminate the spatula and any affected surfaces with an alkaline water solution (pH > 9) followed by 70% ethanol.[5][9] Dispose of all contaminated wipes as hazardous azide waste.
Protocol 2: Reactions and Work-up
-
Reaction Setup: Assemble the reaction apparatus behind a blast shield in the fume hood. Avoid using ground glass joints where possible, as friction can be an ignition source for azides.[6][11] If unavoidable, ensure they are well-lubricated and handled gently.
-
Purification: Never concentrate azide-containing solutions to dryness using a rotary evaporator or distillation.[6][11] These methods combine heat and friction, creating ideal conditions for explosive decomposition. Purification should be limited to methods like extraction and precipitation.[13]
Section 4: Storage and Waste Management
Proper storage and disposal are as critical as safe handling.
Caption: The hazardous chain of events resulting from improper azide disposal.
Safe Storage Protocols
-
Store this compound in a cool, dark, and well-ventilated location, ideally in a refrigerator designated for reactive chemicals.[10]
-
Store away from sources of heat, light, pressure, and shock.[6][11]
-
Crucially, segregate it from all incompatible materials, especially acids and heavy metal salts.[6][9]
-
Ensure containers are tightly sealed, clearly labeled with the chemical name, and marked with the words "ACUTELY TOXIC" and "EXPLOSION RISK".[9]
Waste Management: The Cardinal Rules
-
NEVER Dispose of Down the Drain: This is the most critical rule. The potential for forming explosive metal azides in the plumbing system represents a severe and hidden danger to all building occupants.[5][7][8][10]
-
Segregate Waste Streams: All waste containing this compound—including residual solids, reaction mixtures, dilute solutions, and contaminated items (gloves, paper towels, pipette tips)—must be collected as hazardous waste.[5][10]
-
Designated Waste Container: Use a designated, clearly labeled container for "Azide Contaminated Waste."[5] This container must be kept separate from acidic waste streams to prevent the formation of hydrazoic acid.[4]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not attempt to neutralize azide waste unless you are specifically trained and equipped for the hazardous procedures involved.[4][10]
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident.
Protocol 3: Emergency Spill Response
-
Evacuate and Alert: If the spill is large (e.g., >250 mL or >25 g) or occurs outside a fume hood, evacuate the area immediately, alert others, and call emergency personnel.[9][11]
-
Small Spill Containment (Inside a Fume Hood): If trained and confident, handle small spills inside a fume hood.
-
Clean-up: Wearing full PPE, carefully sweep or wipe up the contained material using non-sparking tools.
-
Decontaminate: Wipe the spill area thoroughly with an alkaline water solution (pH > 9), followed by 70% ethanol.[5]
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated "Azide Contaminated Waste" container for disposal.[5]
Personnel Exposure Response
-
Skin Contact: Immediately move to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[9][14] Remove all contaminated clothing while flushing. Seek immediate medical attention.[14]
-
Eye Contact: Immediately proceed to an emergency eyewash station. Hold the eyelids open and flush for at least 15 minutes.[9][14] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[14][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[14]
Conclusion
This compound is a powerful tool for chemical innovation, but its utility is matched by its significant hazards. Its potential for explosive decomposition, high acute toxicity, and dangerous incompatibilities demand a disciplined and informed approach to safety. By understanding the fundamental chemistry of the azido group and adhering to the hierarchy of controls—from engineering solutions to meticulous work practices—researchers can mitigate the risks and harness the synthetic power of this compound responsibly. Respect for the molecule is the cornerstone of its safe and successful application in the laboratory.
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Sodium Azide NaN3 - Division of Research Safety | Illinois. (2019-09-19). Available at: [Link]
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A Technical Guide to the Solubility of 1,6-Diazidohexane for Specialized Research Applications
Abstract
1,6-Diazidohexane is a highly energetic and versatile organic compound with increasing relevance in specialized fields, including the synthesis of novel polymers, energetic materials, and as a key building block in 'click' chemistry applications. Despite its utility, a comprehensive understanding of its solubility in common organic solvents remains a critical knowledge gap for many researchers. This technical guide provides an in-depth analysis of the predicted solubility of this compound, grounded in the principles of chemical structure and solvent polarity. Furthermore, this document outlines rigorous safety protocols for handling this hazardous material and presents a detailed experimental workflow for the safe determination of its solubility. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to work safely and effectively with this compound.
Introduction to this compound: A Molecule of Dichotomous Character
This compound (C₆H₁₂N₆) is a fascinating molecule characterized by a nonpolar hexane backbone and two highly polar terminal azide (-N₃) groups[1]. This structural dichotomy is the primary determinant of its physical and chemical properties, including its solubility and its hazardous nature. The azide functional groups are considered "explosophores," rendering the molecule sensitive to shock, heat, friction, and light[2]. The carbon-to-nitrogen ratio in this compound is 1:1, which places it in a category of organic azides that require careful handling due to their potential for explosive decomposition[2].
A thorough understanding of the solubility of this compound is paramount for its safe handling, purification, and use in synthetic applications. The choice of solvent can significantly impact reaction kinetics, product purity, and, most importantly, the safety of the experimental setup.
Predicted Solubility Profile of this compound
The this compound molecule possesses a dual nature:
-
Nonpolar Component: The six-carbon aliphatic chain (hexane) is nonpolar and hydrophobic.
-
Polar Component: The two terminal azide (-N₃) groups are highly polar due to the electronegativity difference between the nitrogen atoms, creating a dipole moment.
This structure suggests that this compound will exhibit favorable solubility in solvents that can effectively solvate both its nonpolar backbone and its polar end groups.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The highly polar nature of DMSO can effectively solvate the polar azide groups, while its organic character interacts favorably with the hexane backbone. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions with the azide groups. | |
| Acetonitrile (MeCN) | Moderate to High | Acetonitrile's polarity allows for good interaction with the azide groups, making it a likely effective solvent. | |
| Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and can solvate both the polar and nonpolar regions of the molecule. | |
| Polar Protic | Methanol (MeOH) | Moderate | Methanol can form hydrogen bonds with the terminal nitrogen atoms of the azide groups, though the nonpolar hexane chain may limit overall solubility compared to polar aprotic solvents. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly longer alkyl chain may offer better interaction with the hexane backbone of this compound. | |
| Nonpolar | Dichloromethane (DCM) | AVOID | While the nonpolar backbone would be soluble, halogenated solvents like DCM are strictly contraindicated for use with azides due to the potential formation of highly explosive di- and tri-azidomethane.[2][3] |
| Chloroform (CHCl₃) | AVOID | Similar to DCM, chloroform poses a significant safety risk when mixed with azides.[2][3] | |
| Toluene | Low to Moderate | The aromatic, nonpolar nature of toluene will favorably interact with the hexane chain, but it is less effective at solvating the polar azide groups. | |
| Hexane | Low | While the hexane backbone is compatible, the highly polar azide groups will be poorly solvated, leading to low solubility. |
Safety as a Self-Validating System: Handling and Storage of this compound
The paramount consideration when working with this compound is its potential for explosive decomposition. A robust safety protocol is not merely a list of rules, but a self-validating system that anticipates and mitigates risks at every step.
Core Safety Directives
-
Work in Small Quantities: Only handle the minimum amount of this compound necessary for the experiment.
-
Avoid Shock, Friction, and Heat: Do not use metal spatulas; opt for plastic or ceramic instead[2]. Avoid ground glass joints where possible. All heating should be done with a well-controlled oil bath or heating mantle, never direct flame.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Work in a Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood with the sash at the lowest practical height.
-
Use a Blast Shield: A portable blast shield should be placed between the experiment and the researcher.
-
Storage: Store this compound in a cool, dark location, away from heat sources and incompatible materials[3]. It should be stored in solution if possible, at concentrations not exceeding 1 M[2].
Incompatible Materials
-
Acids: Azides react with acids to form the highly toxic and explosive hydrazoic acid[2].
-
Heavy Metals: Contact with heavy metals such as copper, lead, silver, and mercury can form dangerously sensitive and explosive heavy metal azides[2].
-
Halogenated Solvents: As previously stated, avoid all contact with chlorinated solvents like dichloromethane and chloroform[2][3].
Experimental Protocol for the Determination of this compound Solubility
This protocol is a general guideline for the safe, qualitative, and semi-quantitative determination of solubility. All steps must be performed with strict adherence to the safety protocols outlined above.
Materials and Equipment
-
This compound
-
Selected organic solvents (non-halogenated)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Blast shield
Experimental Workflow
The following diagram illustrates the workflow for the safe determination of solubility.
Caption: Workflow for the safe determination of this compound solubility.
Step-by-Step Methodology
-
Preparation of the Sample:
-
Behind a blast shield in a fume hood, carefully weigh a small, known amount (e.g., 1-5 mg) of this compound into a tared vial.
-
Using a calibrated micropipette, add a small, known volume (e.g., 0.1 mL) of the chosen solvent to the vial.
-
-
Dissolution Process:
-
Securely cap the vial.
-
Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture at a constant, controlled temperature. Avoid excessive heating.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
-
Qualitative and Semi-Quantitative Analysis:
-
If the solid dissolves completely: The compound is soluble at this concentration. To determine the saturation point, incrementally add small, pre-weighed portions of this compound, agitating after each addition until a saturated solution (where solid material remains undissolved) is achieved.
-
If the solid does not dissolve completely: The compound is sparingly soluble or insoluble at this concentration. Incrementally add known volumes of the solvent, agitating after each addition, until complete dissolution is observed.
-
Record the total mass of solute and the total volume of solvent at the point of saturation to calculate an approximate solubility.
-
Logical Relationships in Solubility Prediction
The prediction of solubility is based on a logical relationship between the properties of the solute and the solvent.
Caption: Logical relationship governing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in published literature, a systematic approach based on chemical principles allows for a robust predictive understanding of its behavior in various organic solvents. This guide provides a framework for researchers to make informed decisions about solvent selection for this energetic and synthetically valuable compound. The emphasis on a comprehensive and proactive safety culture is non-negotiable when handling this compound. The experimental protocol provided herein, when executed with the utmost care, can serve as a valuable tool for researchers seeking to further characterize the properties of this unique molecule.
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The Azide-Alkyne Cycloaddition: A Technical Guide to Mechanism and Application with 1,6-Diazidohexane
Abstract
The azide-alkyne cycloaddition, a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures across diverse scientific disciplines.[1] This guide provides an in-depth technical examination of the reaction's core mechanisms, with a specific focus on the practical application of 1,6-diazidohexane as a versatile, bifunctional linker. We will explore both the ubiquitous Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also actionable experimental protocols and field-proven insights to empower innovation in bioconjugation, materials science, and therapeutic development.
Foundational Principles: The Huisgen 1,3-Dipolar Cycloaddition
The azide-alkyne cycloaddition is fundamentally a variation of the Huisgen 1,3-dipolar cycloaddition, a reaction that involves a 1,3-dipole (the azide) and a dipolarophile (the alkyne) to form a five-membered heterocyclic ring, a 1,2,3-triazole.[2] The thermal, uncatalyzed version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, limiting its practical utility.[1] The advent of catalyzed and strain-promoted variants has overcome these limitations, transforming it into a highly efficient and selective ligation tool.[1][3]
The choice of this compound as a model bifunctional linker is predicated on its ability to bridge two separate molecular entities. Its symmetrical structure, featuring an azide at each terminus of a flexible hexane chain, allows for the sequential or simultaneous conjugation of two alkyne-containing molecules. This makes it an invaluable tool in the construction of complex bioconjugates, polymers, and drug delivery systems.[4][5]
The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1][6] The reaction's success hinges on the catalytic role of the Cu(I) ion, which dramatically accelerates the reaction rate by orders of magnitude compared to the thermal process.[1]
The Catalytic Cycle: A Stepwise Mechanism
The mechanism of CuAAC is not a concerted cycloaddition but rather a stepwise process involving copper-acetylide intermediates.[2][7]
-
Formation of the Copper-Acetylide Complex: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I)-acetylide. This complexation significantly lowers the pKa of the alkyne's terminal proton.[2]
-
Coordination of the Azide: The azide then coordinates to the copper center.[2]
-
Cyclization: This is followed by a cyclization step to form a six-membered copper-containing metallacycle.[1]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the copper catalyst for the next cycle.[1][2]
The Critical Role of Ligands
While the CuAAC can proceed with a simple copper(I) source, the use of ligands is crucial for enhancing reaction efficiency and preventing catalyst deactivation. Ligands serve several key functions:
-
Stabilization of the Cu(I) Oxidation State: Copper(I) is prone to disproportionation into Cu(0) and Cu(II), both of which are inactive in the catalytic cycle. Ligands protect the Cu(I) center, maintaining its catalytic activity.[8]
-
Prevention of Acetylide Polymerization: Ligands can prevent the formation of unreactive polynuclear copper(I) acetylides.[3]
-
Enhancing Solubility: Certain ligands can improve the solubility of the copper catalyst in various solvent systems.[3]
Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), the latter being particularly favored for its water solubility in bioconjugation applications.
Experimental Protocol: Double-Sided Conjugation to this compound via CuAAC
This protocol outlines the synthesis of a symmetrical conjugate by reacting an alkyne-functionalized molecule (e.g., a fluorescent dye, a drug molecule) with both ends of this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
-
Phosphate-buffered saline (PBS) for bioconjugation
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in your chosen solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule.
-
Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).[9]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) in the reaction solvent.
-
Add the alkyne-functionalized molecule (2.2 equivalents to ensure complete reaction).
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio. Allow this to complex for a few minutes.[10]
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Purification:
-
Upon completion, the product can be purified using standard techniques such as column chromatography, precipitation, or, for biomolecules, size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.[11]
-
The Bioorthogonal Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems, the cytotoxicity of the copper catalyst in CuAAC is a significant drawback.[6] This led to the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[12]
Harnessing Ring Strain for Catalysis-Free Ligation
SPAAC utilizes a cyclooctyne, the smallest stable cyclic alkyne, as the reaction partner for the azide. The significant ring strain in the cyclooctyne ring provides the necessary activation energy for the cycloaddition to proceed readily at physiological temperatures without a catalyst.[12][13] This makes SPAAC an ideal tool for in vivo labeling and bioconjugation in complex biological environments.[]
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to form a stable triazole linkage.[12] The reaction is highly selective and bioorthogonal, as both the azide and the strained alkyne are chemically inert to most biological functional groups.[15]
A Rogues' Gallery of Strained Alkynes
Several generations of cyclooctynes have been developed, each with improved reaction kinetics and stability. Some of the most common include:
-
Dibenzocyclooctyne (DBCO): Widely used due to its good balance of reactivity and stability.[16]
-
Bicyclo[6.1.0]nonyne (BCN): Offers good reactivity and is smaller than DBCO.[17]
-
Aza-dibenzocyclooctynes (DIBAC/ADIBO): Exhibit very fast reaction rates.[18]
The choice of strained alkyne will depend on the specific requirements of the experiment, balancing the need for rapid kinetics with potential stability issues.
Experimental Protocol: Asymmetrical Conjugation with this compound via SPAAC
This protocol describes a two-step process to create a heterobifunctional conjugate using this compound. First, one azide reacts with a strained alkyne, and the remaining azide is then available for a subsequent conjugation step (either another SPAAC or a CuAAC reaction).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester for protein labeling)
-
Azide-functionalized molecule for the second conjugation (if applicable)
-
Solvent (e.g., DMSO, PBS)
Procedure:
-
First Conjugation (SPAAC):
-
Dissolve the molecule to be labeled (e.g., an amine-containing protein in PBS) and add the DBCO-NHS ester (a 5- to 20-fold molar excess).[12] The reaction is typically performed at room temperature for 4-24 hours.[12]
-
Purify the DBCO-labeled molecule to remove excess unreacted DBCO-NHS ester using an appropriate method (e.g., desalting column for proteins).[12]
-
-
Second Conjugation with this compound:
-
To the purified DBCO-labeled molecule, add a molar excess of this compound.
-
Allow the SPAAC reaction to proceed at room temperature for 2-12 hours.[12]
-
Purify the resulting conjugate to remove excess this compound. The product is now a molecule linked via a triazole to a hexane chain with a terminal azide, ready for a subsequent conjugation reaction.
-
Quantitative Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is dictated by the experimental context. The following table provides a quantitative comparison to aid in this decision.[6][19]
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Cu(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Second-Order Rate Constant | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure) |
| Typical Reaction Time | Minutes to a few hours | Hours to days |
| Regioselectivity | Exclusively 1,4-isomer | Mixture of regioisomers (often close to 1:1) |
| Reactant Size | Small, minimally perturbative alkyne | Bulky, hydrophobic cyclooctyne |
Applications in Drug Development
The versatility of the azide-alkyne cycloaddition, particularly when using bifunctional linkers like this compound, has profound implications for drug development.
-
Antibody-Drug Conjugates (ADCs): Click chemistry enables the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, creating homogenous ADCs with improved therapeutic indices.[20][21] this compound can act as a spacer between the antibody and the drug, potentially influencing the ADC's stability and pharmacokinetic properties.
-
PROTACs (Proteolysis-Targeting Chimeras): These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The azide-alkyne cycloaddition is an efficient method for synthesizing PROTACs, with the linker, potentially derived from this compound, playing a critical role in optimizing the ternary complex formation.[15]
-
Targeted Drug Delivery: Molecules functionalized with targeting ligands (e.g., peptides, small molecules) can be conjugated to drug-loaded nanoparticles or polymers using click chemistry, enhancing drug delivery to specific tissues or cells.[22]
Conclusion
The azide-alkyne cycloaddition, in both its copper-catalyzed and strain-promoted forms, represents a powerful and versatile tool for chemical synthesis and bioconjugation. The use of bifunctional linkers such as this compound further expands the utility of this chemistry, enabling the construction of complex, multi-component systems with a high degree of control. For researchers in drug development and materials science, a thorough understanding of the underlying mechanisms and careful consideration of the experimental parameters for both CuAAC and SPAAC are paramount to harnessing the full potential of this remarkable reaction.
References
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Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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C–H Activation of Alkynes by 1+ (A) and CuAAC Reaction Catalyzed by 2+ (B). (2022). ACS Publications. Retrieved January 15, 2026, from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
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Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(7), 1542-1550. Retrieved January 15, 2026, from [Link]
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Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. (2016). ACS Publications. Retrieved January 15, 2026, from [Link]
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Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Protocols - baseclick GmbH. (n.d.). Retrieved January 15, 2026, from [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. (2021). Chinese Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (2009). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (2013). NIH. Retrieved January 15, 2026, from [Link]
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Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (2013). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. (2018). NIH. Retrieved January 15, 2026, from [Link]
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Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. (2019). Springer. Retrieved January 15, 2026, from [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]
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Bifunctional Linkers: The Versatile Backbone of Molecular Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]
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Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. (2015). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (2009). ACS Publications. Retrieved January 15, 2026, from [Link]
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Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2020). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). PMC - NIH. Retrieved January 15, 2026, from [Link]
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Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved January 15, 2026, from [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (2011). Jena Bioscience. Retrieved January 15, 2026, from [Link]
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Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. (2011). Chemical Communications (RSC Publishing). Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to Bifunctional Azide Linkers for Click Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of bifunctional azide linkers and their pivotal role in click chemistry. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, strategic selection, and practical application of these versatile molecular tools. The content is structured to provide not only foundational knowledge but also actionable, field-proven insights to empower your research and development endeavors.
The Dawn of a New Era in Conjugation: An Introduction to Click Chemistry and the Role of the Azide
The ability to selectively and efficiently join molecular entities is a cornerstone of modern chemical biology and drug development. Traditional bioconjugation methods, while powerful, often suffer from limitations such as harsh reaction conditions, low yields, and a lack of specificity, which can compromise the integrity of sensitive biomolecules. The advent of "click chemistry," a term coined by K.B. Sharpless, revolutionized the field by defining a set of criteria for ideal chemical reactions: high yield, stereospecificity, wide scope, and simple, benign reaction conditions.[1][2]
At the heart of click chemistry lies the azide-alkyne cycloaddition, a powerful and versatile reaction that forms a stable triazole linkage.[1][3] The azide functional group (N₃) is particularly well-suited for biological applications due to its small size, metabolic stability, and bioorthogonality—it does not participate in native biochemical processes, thus preventing unwanted side reactions within a complex biological milieu.[4][5] Bifunctional linkers possessing an azide on one end and a second, distinct reactive group on the other, serve as molecular bridges, enabling the precise and robust conjugation of two different molecules.[6]
Core Mechanisms: A Tale of Two Clicks
The versatility of bifunctional azide linkers stems from their ability to participate in two primary forms of azide-alkyne cycloaddition, each with its own distinct advantages and applications.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical click reaction, renowned for its speed and efficiency.[7] This reaction proceeds via a copper(I)-catalyzed mechanism that regioselectively produces a 1,4-disubstituted 1,2,3-triazole.[1][8] The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition.[1][7]
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[7] Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed to stabilize the copper(I) oxidation state and prevent catalyst disproportionation, which is particularly crucial in aqueous, biological systems.[9]
Caption: Figure 1: Simplified Mechanism of CuAAC.
A significant advancement in click chemistry for in vivo applications was the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it truly bioorthogonal and suitable for live-cell imaging and in vivo studies.[4][10] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[11][12] The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed at physiological temperatures without a catalyst.[10]
The choice of cyclooctyne can influence the reaction kinetics and hydrophobicity of the resulting conjugate, offering a degree of tunability for specific applications.[11]
Caption: Figure 2: Simplified Mechanism of SPAAC.
The Bifunctional Azide Linker Toolbox: Structure, Function, and Selection
Bifunctional azide linkers are characterized by the presence of an azide group at one terminus and a second reactive group at the other, separated by a spacer arm.[6] The nature of the second reactive group and the spacer arm dictates the linker's utility and application.
The Second Reactive Handle: Choosing the Right Tool for the Job
The choice of the second reactive group is critical for the successful conjugation to the target molecule. Common reactive groups include:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[13][14]
-
Carboxylic Acids: These can be activated to react with primary amines, providing a versatile handle for conjugation.[15][16]
-
Amines: These can react with activated esters or carboxylic acids to form amide bonds.[6][17]
-
Maleimides: These exhibit high reactivity and specificity towards thiol groups, such as those found in cysteine residues.[13][18]
-
Alkynes: The presence of an alkyne on the other end creates a homo-bifunctional linker for "bis-clicking" applications, useful for crosslinking two azide-containing molecules.[19]
The Spacer Arm: More Than Just a Connector
The spacer arm of a bifunctional linker plays a crucial role in the properties of the final conjugate.
-
Polyethylene Glycol (PEG) Spacers: PEG linkers are widely used to enhance the water solubility and biocompatibility of the resulting conjugate.[20][21] They can also reduce immunogenicity and improve the pharmacokinetic profile of therapeutic molecules.[20][21] The length of the PEG chain can be varied to optimize the distance between the conjugated molecules.[14]
-
Alkyl Chains: Simple alkyl chains provide a hydrophobic spacer of defined length.
-
Cleavable Spacers: For applications such as proteomics and drug delivery, linkers containing a cleavable moiety are invaluable.[22][23] These linkers allow for the release of the conjugated molecule under specific conditions, such as changes in pH, reduction, or enzymatic activity.[22][24]
A Comparative Overview of Common Bifunctional Azide Linkers
| Linker Type | Second Reactive Group | Spacer | Key Features & Applications |
| Azide-PEG-NHS Ester | NHS Ester | PEG | Water-soluble, amine-reactive. Ideal for labeling proteins and antibodies.[14] |
| Azide-PEG-Carboxylic Acid | Carboxylic Acid | PEG | Water-soluble, amine-reactive (after activation). Versatile for various conjugations.[16] |
| Azide-PEG-Amine | Amine | PEG | Water-soluble, reacts with activated esters. Useful for surface functionalization.[17] |
| Azide-PEG-Maleimide | Maleimide | PEG | Water-soluble, thiol-reactive. Site-specific conjugation to cysteine residues.[18] |
| Diazido-PEG | Azide | PEG | Homo-bifunctional for crosslinking alkyne-modified molecules.[25] |
| Cleavable Azide Linkers | Various | Disulfide, Ester, etc. | Allows for release of conjugated cargo. Used in proteomics and drug delivery.[22][24] |
Applications in Research and Drug Development
The versatility of bifunctional azide linkers has led to their widespread adoption in numerous scientific disciplines.
Bioconjugation and Protein Labeling
A primary application of bifunctional azide linkers is in the labeling of biomolecules such as proteins, peptides, and nucleic acids.[13][26] For example, a protein can be functionalized with an azide-PEG-NHS ester, which reacts with lysine residues. The resulting azide-modified protein can then be "clicked" to a molecule containing an alkyne, such as a fluorescent dye, a biotin tag for affinity purification, or a drug molecule.[13]
Drug Delivery and Antibody-Drug Conjugates (ADCs)
In the field of drug delivery, bifunctional azide linkers are instrumental in the construction of targeted therapeutic systems.[27][28] They are particularly important in the development of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[13] Click chemistry provides a robust and efficient method for attaching the drug to the antibody, often through a cleavable linker to ensure the release of the drug at the target site.[13]
Proteomics and Activity-Based Protein Profiling (ABPP)
Bifunctional azide linkers are powerful tools in chemical proteomics for the identification and characterization of proteins.[29][30][31] In Activity-Based Protein Profiling (ABPP), a reactive probe containing an azide is used to covalently label a specific class of enzymes in a complex proteome.[29] The azide then serves as a handle for the subsequent attachment of a reporter tag, such as biotin for enrichment and mass spectrometry analysis, or a fluorophore for visualization.[15][30]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for the use of bifunctional azide linkers in bioconjugation. Optimization may be required for specific applications.
General Protocol for Protein Labeling with an Azide-PEG-NHS Ester
This protocol describes the labeling of a protein with an azide group using an Azide-PEG-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (e.g., from a commercial supplier)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).
-
Prepare Linker Solution: Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a concentration of 10-100 mM.
-
Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of DMSO in the reaction mixture should be less than 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the incorporation of the azide group using a suitable analytical technique, such as mass spectrometry or by performing a subsequent click reaction with an alkyne-fluorophore.
General Protocol for CuAAC Reaction with an Azide-Labeled Protein
This protocol describes the conjugation of an alkyne-containing molecule to an azide-labeled protein via CuAAC.
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration 1-10 µM) and the alkyne-containing molecule (10-50 fold molar excess) in the reaction buffer.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution and the THPTA ligand solution in a 1:5 molar ratio.
-
Initiate Reaction: Add the catalyst premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugated protein using a desalting column or other suitable chromatography method to remove excess reagents.
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Spectroscopic Characterization of 1,6-Diazidohexane: A Technical Guide
Introduction
1,6-Diazidohexane is a versatile bifunctional molecule utilized in a variety of chemical syntheses, particularly in the realm of click chemistry, polymer science, and energetic materials. Its symmetrical structure, featuring a six-carbon aliphatic chain terminated by two azide functionalities, presents a distinct spectroscopic fingerprint. A thorough understanding of its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics is paramount for researchers to verify its synthesis, assess its purity, and understand its electronic and structural properties. This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, offering insights into the interpretation of its key spectral features.
Molecular Structure and Symmetry
The symmetrical nature of this compound (N₃-(CH₂)₆-N₃) dictates a simplified NMR spectrum. Due to the plane of symmetry at the center of the hexane chain, chemically equivalent protons and carbons will be magnetically equivalent, leading to fewer signals than would be expected for an asymmetrical molecule of similar size.
Caption: Molecular structure of this compound highlighting the unique carbon and proton environments.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit three distinct signals corresponding to the three sets of chemically equivalent methylene protons. The electron-withdrawing nature of the azide group will deshield the adjacent protons, causing their signal to appear at the highest chemical shift (downfield).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-10 ppm
-
Spectral Interpretation
The expected ¹H NMR spectrum will show three multiplets. The protons on the carbons alpha to the azide groups (α-CH₂) will be the most deshielded, followed by the beta protons (β-CH₂), and finally the gamma protons (γ-CH₂), which are furthest from the electron-withdrawing groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ (N₃-CH ₂-) | ~3.3 - 3.5 | Triplet (t) | 4H |
| β-CH₂ (-CH₂-CH ₂-) | ~1.6 - 1.8 | Quintet (quin) | 4H |
| γ-CH₂ (-CH₂-CH ₂-) | ~1.4 - 1.6 | Quintet (quin) | 4H |
Causality of Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules and typically does not interfere with the signals of interest. A 400 MHz spectrometer provides sufficient resolution to distinguish between the different methylene proton signals. The integration values are critical for confirming the number of protons in each environment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is expected to display three signals for the three unique carbon environments. The carbon directly attached to the electron-withdrawing azide group will be the most deshielded and appear at the highest chemical shift.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0-150 ppm
-
Spectral Interpretation
The chemical shifts in the ¹³C NMR spectrum provide a clear map of the carbon skeleton. The deshielding effect of the azide group is more pronounced on the alpha carbon compared to the more distant beta and gamma carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| α-C (N₃-C H₂-) | ~51 - 53 |
| β-C (-C H₂-CH₂-) | ~28 - 30 |
| γ-C (-CH₂-C H₂-) | ~26 - 28 |
Trustworthiness of the Protocol: The acquisition of a proton-decoupled ¹³C NMR spectrum is a standard and reliable method for determining the number of unique carbon environments in a molecule. The predicted chemical shifts are based on established substituent effects of the azide group on alkyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretching vibration of the azide functional group. This peak is an excellent diagnostic tool for confirming the presence of the azide moieties.
Experimental Protocol: IR
-
Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
Spectral Interpretation
The IR spectrum will exhibit characteristic peaks for both the azide groups and the alkane backbone.
| Vibrational Mode | Predicted Absorption Frequency (cm⁻¹) | Intensity |
| N₃ asymmetric stretch | ~2090 - 2110 | Very Strong |
| C-H stretch (alkane) | ~2850 - 2960 | Strong |
| CH₂ scissoring | ~1465 | Medium |
| N₃ symmetric stretch | ~1260 | Weak-Medium |
The most prominent and diagnostically significant peak is the intense absorption around 2100 cm⁻¹, which is a hallmark of the azide functional group[1][2]. The C-H stretching and bending vibrations confirm the presence of the hexane backbone.
Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound by NMR and IR spectroscopy provides a clear and definitive confirmation of its structure. The ¹H and ¹³C NMR spectra, simplified due to the molecule's symmetry, allow for the unambiguous assignment of the proton and carbon environments within the hexane chain. The IR spectrum offers a powerful diagnostic tool for the immediate identification of the crucial azide functional groups. This comprehensive spectroscopic data is essential for any researcher working with this important chemical building block, ensuring the identity and purity of the material and enabling its confident use in further applications.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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Li, Z., et al. (2015). 2D IR study of vibrational coupling between azide and nitrile reporters in a RNA nucleoside. PubMed Central. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Introduction to 1,6-Diazidohexane: A Versatile Molecular Building Block
An In-depth Technical Guide to the Applications of 1,6-Diazidohexane in Materials Science
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule, and explores its significant potential in the field of materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, detailed experimental methodologies, and diverse applications that make this compound a molecule of considerable interest for creating advanced functional materials.
This compound (C₆H₁₂N₆) is a linear six-carbon alkyl chain functionalized with an azide group (-N₃) at both terminal positions.[1][2] This symmetrical, bifunctional structure is the key to its utility, enabling it to act as a molecular linker, crosslinking agent, or monomeric unit in a wide array of chemical transformations. The presence of the high-energy azide groups dictates its reactivity, primarily through 1,3-dipolar cycloaddition reactions, famously known as "click chemistry".[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₆ | [1] |
| Molecular Weight | 168.20 g/mol | [1] |
| CAS Number | 13028-54-1 | [1][4] |
| Appearance | Typically a colorless to pale yellow liquid | N/A |
| Key Feature | Two terminal azide groups for bifunctional reactivity | N/A |
Synthesis Pathway
The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction. Typically, a 1,6-dihalohexane, such as 1,6-dibromohexane or 1,6-diiodohexane, is reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an Sₙ2 mechanism, where the azide ion displaces the halide ions.
Diagram: Synthesis of this compound
Caption: General synthesis scheme for this compound.
Critical Safety Considerations
Organic azides are energetic compounds that can be sensitive to shock, friction, and heat. While this compound is a relatively simple alkyl azide, it must be handled with appropriate precautions.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, flame-resistant lab coats, and appropriate gloves.[5]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors.[5]
-
Storage: Store in a cool, dark place, away from incompatible materials such as strong acids or reducing agents.
-
Scale: Avoid working with large quantities, especially during purification steps like distillation, where heat is applied. Small-scale reactions are inherently safer.
The Chemistry of Application: Azide-Alkyne Click Reactions
The vast majority of applications for this compound are rooted in the principles of "click chemistry". This term, coined by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[3][6] The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.
The two primary variants of this reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form, where a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer. It is highly efficient but the copper catalyst can be cytotoxic, limiting some biological applications.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, strained cyclooctynes (e.g., DIBO, DBCO) can be used. The high ring strain of the alkyne allows the reaction to proceed rapidly at physiological temperatures without any catalyst. This is a key reaction in bioconjugation and live-cell imaging.[3]
Diagram: Core Reactivity of this compound
Caption: Click chemistry pathways for this compound.
Application I: Crosslinking Agent for Advanced Polymers
The bifunctional nature of this compound makes it an ideal crosslinking agent.[] In polymer chemistry, crosslinking transforms thermoplastic materials into thermosets, dramatically improving their mechanical strength, thermal stability, and chemical resistance. By reacting this compound with polymer chains functionalized with alkyne groups, a robust three-dimensional network is formed.
This approach is highly valuable for creating:
-
Hydrogels: For drug delivery and tissue engineering, where controlled swelling and degradation are critical.[9]
-
Thermosetting Resins and Coatings: For applications requiring high durability and resistance to solvents.
-
Elastomers: With tailored elasticity and toughness.
Experimental Protocol: Crosslinking of Alkyne-Modified Poly(ethylene glycol) (PEG)
This protocol describes the formation of a hydrogel by crosslinking PEG-dialkyne with this compound.
-
Functionalization: Prepare a 10% (w/v) solution of PEG-dialkyne (Mn = 3400) in deionized water.
-
Crosslinker Preparation: Prepare a 50 mM stock solution of this compound in a 1:1 mixture of water and DMSO.
-
Catalyst Preparation: Prepare a 100 mM stock solution of sodium ascorbate and a 20 mM stock solution of copper(II) sulfate in deionized water.
-
Reaction: In a 5 mL glass vial, add 1 mL of the PEG-dialkyne solution.
-
Addition: Sequentially add 100 µL of the this compound solution, 50 µL of the sodium ascorbate solution, and 50 µL of the copper(II) sulfate solution. The ascorbate reduces Cu(II) to the active Cu(I) in situ.
-
Gelling: Gently vortex the mixture for 5 seconds. Allow the vial to stand at room temperature. Gel formation should be observed within 10-30 minutes.
-
Validation: The formation of the hydrogel is confirmed by inverting the vial; a stable gel will not flow. The mechanical properties can then be quantified using rheometry.
Data Presentation: Effect of Crosslinker Concentration
| Crosslinker Ratio (Alkyne:Azide) | Gelation Time (min) | Storage Modulus (G') at 1 Hz (Pa) | Swelling Ratio (q) |
| 1:0.5 | 25 | 850 | 15.2 |
| 1:0.8 | 12 | 2100 | 9.8 |
| 1:1.0 | 8 | 3500 | 6.5 |
| 1:1.2 | 15 | 2800 | 7.1 |
This table presents hypothetical data to illustrate the expected trend. A 1:1 stoichiometric ratio typically yields the highest crosslink density and stiffness. Excess crosslinker can lead to network imperfections.
Application II: Surface Modification and Functionalization
Modifying the surface of a material without altering its bulk properties is crucial for applications ranging from biomedical implants to microelectronics.[10][11] this compound provides a powerful tool for surface engineering via click chemistry. A surface can be functionalized with azide groups, which then serve as universal "docking stations" for attaching any alkyne-modified molecule of interest (e.g., proteins, DNA, fluorophores).
Diagram: Workflow for Surface Functionalization
Caption: Stepwise process for creating a functional surface.
Experimental Protocol: Azide-Functionalization of a Silicon Wafer
This protocol details the steps to create an azide-terminated self-assembled monolayer (SAM) on a silicon wafer.
-
Substrate Cleaning: Clean a silicon wafer by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen. Activate the surface with an oxygen plasma treatment for 5 minutes to generate hydroxyl groups.
-
Silanization: Immediately immerse the cleaned wafer in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 2 hours at 60°C to form an amine-terminated surface.
-
Alkyne Installation: React the amine-terminated surface with an N-Hydroxysuccinimide (NHS) ester of an alkyne (e.g., Pentynoic Acid NHS ester) in DMF with a non-nucleophilic base like triethylamine (TEA) for 4 hours to form a stable amide bond, resulting in an alkyne-terminated surface.
-
Azide Layer Formation: Immerse the alkyne-terminated wafer in a solution containing this compound (10 mM), copper(II) sulfate (1 mM), and sodium ascorbate (5 mM) in a 4:1 mixture of water and t-butanol. Allow the reaction to proceed overnight.
-
Washing: Thoroughly rinse the wafer with water, ethanol, and acetone, then dry with nitrogen.
-
Characterization: The successful functionalization can be confirmed using X-ray Photoelectron Spectroscopy (XPS) to detect the nitrogen signal (N 1s) and contact angle goniometry to measure the change in surface hydrophobicity.
Application III: Energetic Materials
Due to its high nitrogen content and positive enthalpy of formation, this compound has applications as an energetic material.[12] It can be used as an energetic plasticizer to modify the properties of polymer-bonded explosives (PBXs) or as a precursor for synthesizing more complex energetic polymers. The decomposition of azides releases a significant amount of nitrogen gas (N₂), a highly exothermic process.
WARNING: Research in this area must be conducted with extreme caution and specialized safety equipment due to the explosive nature of the materials.
Comparative Properties of Energetic Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Nitrogen Content (%) | Density (g/cm³) |
| This compound | C₆H₁₂N₆ | 168.20 | 50.0% | ~1.07 |
| Glycidyl Azide Polymer (GAP) | (C₃H₅N₃O)ₙ | ~100.08 (monomer) | 42.0% | ~1.30 |
| Ethylene Glycol Dinitrate (EGDN) | C₂H₄N₂O₆ | 152.06 | 18.4% | 1.49 |
This table highlights the significantly high nitrogen content of this compound, which is a key indicator of its energetic potential.[13]
Conclusion and Future Outlook
This compound is a remarkably versatile building block in materials science, primarily due to its bifunctional nature, which is perfectly suited for "click chemistry" applications. Its utility as a crosslinker for creating robust polymers and hydrogels, its role in advanced surface functionalization, and its potential in the field of energetic materials have been firmly established.
Future research is poised to expand its applications further into areas such as:
-
Drug Development: Creating precisely structured antibody-drug conjugates or targeted nanoparticle systems.
-
Self-Healing Materials: Incorporating the triazole linkage, which can be designed to be reversible, into polymer networks.
-
Advanced Sensors: Functionalizing surfaces with specific receptors for highly sensitive and selective analyte detection.
The reliability and efficiency of the reactions involving this compound ensure that it will remain a molecule of high interest as scientists continue to design and build the next generation of advanced functional materials.
References
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Breckland Scientific. (2015). 1,6-Diaminohexane Safety Data Sheet. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 1,6-diaminohexane. Available at: [Link]
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Chemical Communications (RSC Publishing). (2011). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Available at: [Link]
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ResearchGate. (2015). Graphene Functionalization by 1,6-Diaminohexane and Silver Nanoparticles for Water Disinfection. Available at: [Link]
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ResearchGate. Diazo and Diazonium Compounds for Surface Modification. Available at: [Link]
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Wikipedia. Click chemistry. Available at: [Link]
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ResearchGate. (2018). Surface modification using crosslinking of diamine and a bis(diarylcarbene). Available at: [Link]
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Wikipedia. 1,6-Hexanediol. Available at: [Link]
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Green Chemistry (RSC Publishing). (2017). One-pot biosynthesis of 1,6-hexanediol from cyclohexane. Available at: [Link]
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ResearchGate. (2001). Design and Synthesis of Energetic Materials. Available at: [Link]
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Reddit. synthesis of hexane-1,6-dioic acid from cyclohexane. Available at: [Link]
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MDPI. (2023). Surface Modification of Metallic Nanoparticles for Targeting Drugs. Available at: [Link]
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National Technical Reports Library - NTIS. (1985). Energetic Materials from Cubane. Available at: [Link]
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ResearchGate. (2020). Energetic materials: Novel syntheses and diagnostics. Available at: [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
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MDPI. (2020). Kinetics and Mechanism of Liquid-State Polymerization. Available at: [Link]
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Bio-Connect.nl. Click Chemistry reagents from Jena Bioscience. Available at: [Link]
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The Fulcrum of Molecular Innovation: An In-depth Technical Guide to Click Chemistry Utilizing Bifunctional Azides
In the landscape of modern chemical synthesis and bioconjugation, the pursuit of efficiency, specificity, and modularity is paramount. Researchers, scientists, and drug development professionals are constantly seeking robust methodologies to construct complex molecular architectures with precision and control. It is within this context that "click chemistry" has emerged not merely as a novel set of reactions, but as a paradigm-shifting philosophy. This guide provides an in-depth exploration of click chemistry, with a specific focus on the versatile and powerful role of bifunctional azides. We will delve into the core principles, mechanistic intricacies, and field-proven applications of this transformative technology, offering not just protocols, but the scientific rationale that underpins them.
The "Click" Philosophy: A New Era of Chemical Ligation
The concept of click chemistry, first articulated by K.B. Sharpless in 2001, champions reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts that are easily removed.[1] The quintessential example of a click reaction, and the focus of this guide, is the azide-alkyne cycloaddition.[1][2] This reaction's bioorthogonality—the ability to proceed in complex biological environments without interfering with native biochemical processes—has revolutionized how scientists approach the modification of biomolecules.[3][4]
At the heart of many click chemistry applications lies the bifunctional linker, a molecule possessing two distinct reactive groups that serve as a bridge between two other molecules.[5] Bifunctional azides, in particular, are invaluable tools, featuring an azide moiety for the click reaction and a second functional group for attachment to a molecule of interest. This duality allows for the modular and efficient assembly of complex constructs, from antibody-drug conjugates (ADCs) to functionalized materials.[5][6]
The Workhorses of Click Chemistry: CuAAC and SPAAC
The azide-alkyne cycloaddition can be broadly categorized into two main types: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful methods is dictated by the specific experimental context, particularly the tolerance of the system to a metal catalyst.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[8][9] The copper catalyst dramatically accelerates the reaction rate and ensures high regioselectivity.[7][9]
Mechanism of Action: The catalytic cycle of CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner.[9] This mechanism is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers.[1]
Causality in Experimental Choices:
-
Catalyst System: The active catalytic species is Cu(I), which is prone to oxidation. Therefore, Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][10]
-
Ligands for Acceleration and Protection: The addition of a copper-coordinating ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect the biomolecule from damage by reactive oxygen species (ROS) that can be generated by the catalyst system.[10][11]
-
Solvent and pH: CuAAC reactions are remarkably tolerant of a wide range of solvents, including aqueous buffers, making them ideal for bioconjugation. The reaction is generally effective over a broad pH range.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its application in living systems.[7] This challenge led to the development of SPAAC, a copper-free click reaction.[7][8] SPAAC utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to occur without a catalyst.[7][13]
Mechanism of Action: SPAAC is a concerted [3+2] cycloaddition reaction where the high ring strain of the cyclooctyne (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) significantly lowers the activation energy for the reaction with an azide.[13][14]
Causality in Experimental Choices:
-
Choice of Cyclooctyne: The reactivity of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Derivatives with increased ring strain or electron-withdrawing groups exhibit faster kinetics.[13]
-
Biocompatibility: The absence of a copper catalyst makes SPAAC highly suitable for applications in living cells and whole organisms.[4][13]
-
Regioselectivity: Unlike CuAAC, SPAAC typically produces a mixture of regioisomers of the triazole product.[6] For many applications, this lack of regioselectivity is not a significant drawback.
Bifunctional Azides: The Versatile Linkers
Bifunctional azides are the cornerstone of many click chemistry applications, enabling the covalent linkage of two different molecular entities.[5] These reagents typically consist of an azide group for the click reaction, a spacer arm, and a second reactive group for conjugation to a target molecule.
Common Architectures and Selection Criteria
A wide variety of bifunctional azides are commercially available or can be synthesized to meet specific experimental needs.[6] The choice of linker is critical and can significantly impact the properties of the final conjugate.[6]
| Linker Feature | Rationale for Selection |
| Second Reactive Group | N-hydroxysuccinimide (NHS) ester for primary amines (e.g., lysine residues), maleimide for thiols (e.g., cysteine residues), or a terminal alkyne for orthogonal click reactions.[6][15] |
| Spacer Arm | Polyethylene glycol (PEG) spacers are commonly used to enhance solubility, reduce aggregation, and provide spatial separation between the conjugated molecules.[6][16] The length of the PEG chain can be precisely controlled. |
| Cleavability | For applications such as drug delivery or proteomics, linkers containing cleavable moieties (e.g., disulfide bonds, esters) can be employed to allow for the release of a payload under specific conditions. |
Synthesis of Bifunctional Azides
The synthesis of custom bifunctional azides is often necessary for specialized applications. A common synthetic route involves the modification of a molecule containing a suitable functional group (e.g., an amine or a carboxylic acid) to introduce an azide. For example, an amine can be converted to an azide via a diazo transfer reaction, or a halide can be displaced with sodium azide.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and rationale to ensure reproducibility and success.
Protocol 1: Protein Labeling with an Azido-NHS Ester
This protocol describes the labeling of a protein with an azide group using an NHS ester-functionalized bifunctional azide.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.
-
Prepare Azide Stock Solution: Dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the azide stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted azide linker using a desalting column equilibrated with the desired buffer.
Protocol 2: CuAAC-Mediated Conjugation of an Azide-Labeled Protein
This protocol details the conjugation of the azide-labeled protein from Protocol 1 to an alkyne-containing molecule (e.g., a fluorescent dye).
Materials:
-
Azide-labeled protein
-
Alkyne-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
CuSO₄ stock solution (50 mM in water)
-
THPTA stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Desalting column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the alkyne-functionalized molecule in the reaction buffer.
-
Add Copper and Ligand: Add the THPTA stock solution to a final concentration of 1 mM, followed by the CuSO₄ stock solution to a final concentration of 1 mM.
-
Initiate Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.
-
Purification: Purify the protein conjugate using a desalting column to remove the copper catalyst and excess reagents.
Applications in Research and Drug Development
The versatility of click chemistry with bifunctional azides has led to its widespread adoption in numerous fields.
-
Antibody-Drug Conjugates (ADCs): Click chemistry is increasingly used for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.[6]
-
Proteomics and Activity-Based Protein Profiling: Bifunctional azides are used to create probes for identifying and characterizing enzyme activity in complex biological samples.
-
Materials Science: The robust nature of the triazole linkage makes click chemistry an ideal tool for the surface functionalization of materials and the synthesis of novel polymers and hydrogels.[6][17]
-
Nucleic Acid Ligation: Bifunctional azides have been employed to create complex DNA and RNA nanostructures.[2]
Conclusion: A Future Built on "Clicked" Connections
Click chemistry, and specifically the use of bifunctional azides, has fundamentally altered the landscape of chemical synthesis and bioconjugation. Its simplicity, efficiency, and modularity empower researchers to construct complex molecular architectures with unprecedented ease and precision. As the field continues to evolve with the development of new bioorthogonal reactions and innovative linker technologies, the "click" philosophy will undoubtedly continue to be a driving force in scientific discovery and the development of next-generation therapeutics and materials.
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A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry. [Link]
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Recent Fascinating Aspects of the CuAAC Click Reaction. ResearchGate. [Link]
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Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. KU ScholarWorks. [Link]
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Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs. PMC. [Link]
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Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. PubMed. [Link]
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Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. NIH. [Link]
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Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances (RSC Publishing). [Link]
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Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed. [Link]
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Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. SpringerLink. [Link]
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Application of Cu(I)-catalyzed azide–alkyne cycloaddition for the design and synthesis of sequence specific probes targeting double-stranded DNA. Beilstein Journals. [Link]
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Bifunctional linker selection criteria a Linker prerequisites, (b) dimeric P2N2 macrocycle disfavouring geometry building block, and (c) previously reported O - ResearchGate. ResearchGate. [Link]
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Combinations of dual-function azide-containing crosslinkers with C-H insertion capabilities for polymeric elastomers with improved adhesion properties. ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for Crosslinking Chitosan with 1,6-Diazidohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the crosslinking of chitosan, a biocompatible and biodegradable polysaccharide, using 1,6-diazidohexane as a covalent crosslinking agent. Chitosan-based hydrogels are of significant interest for a multitude of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing.[1][2][3][4][5] The use of this compound offers a versatile method for creating stable, three-dimensional hydrogel networks. This guide details the necessary materials, a step-by-step experimental protocol, critical safety precautions for handling organic azides, and methods for characterizing the resulting crosslinked chitosan hydrogel. The underlying scientific principles for experimental choices are elucidated to provide researchers with a robust framework for developing customized applications.
Introduction: The Potential of Crosslinked Chitosan Hydrogels
Chitosan, a derivative of chitin, is a natural polyaminosaccharide that has garnered substantial attention in the biomedical field due to its favorable biological properties, including biocompatibility, biodegradability, and low toxicity.[4][6] Its cationic nature and the presence of reactive amino and hydroxyl groups make it an ideal candidate for chemical modification and crosslinking.[2][7]
Crosslinking is a crucial process that transforms soluble chitosan chains into a stable, three-dimensional network, forming a hydrogel.[8] These hydrogels can absorb and retain large amounts of water or biological fluids, mimicking the extracellular matrix.[5] The properties of chitosan hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, can be tailored by the choice of crosslinking agent and the degree of crosslinking.[9][10]
While traditional crosslinkers like glutaraldehyde are effective, concerns about their potential cytotoxicity have driven the search for alternatives.[7][11] this compound is a bifunctional crosslinker that can form stable covalent bonds with chitosan. This can be achieved through the activation of the terminal azide groups, typically by heat or UV light, to generate highly reactive nitrene intermediates. These nitrenes can then insert into the C-H, N-H, and O-H bonds of the chitosan backbone, forming a crosslinked network. This method provides a versatile platform for creating chitosan hydrogels with tunable properties for advanced drug delivery systems and tissue engineering scaffolds.[12][13]
Safety Precautions: Handling Organic Azides
Organic azides like this compound are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively when subjected to heat, light, friction, or pressure.[14][15]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[16] For experiments involving potential explosions, a face shield and blast shield are mandatory.[16][17]
-
Fume Hood: All work with azides must be conducted in a properly functioning chemical fume hood.[16]
-
Small Scale: Use the smallest possible quantities of the azide for your experiment.[18]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or stir bars, as they can form highly explosive heavy metal azides.[14][15] Use plastic or ceramic utensils.[15][16]
-
Acids: Avoid contact with acids, which can produce the highly toxic and explosive hydrazoic acid.[14]
-
Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[15][17]
-
-
Storage: Store this compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials.[15][18]
-
Waste Disposal: Azide-containing waste must be collected in a designated, clearly labeled container and disposed of through your institution's hazardous waste program.[14][16] Do not mix with other waste streams, especially acidic waste.[14]
Materials and Equipment
Materials
-
Chitosan (low or medium molecular weight, degree of deacetylation > 85%)
-
This compound (CAS No. 13028-54-1)[19]
-
Acetic acid (glacial)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Magnetic stirrer with heating plate
-
pH meter
-
Homogenizer or overhead stirrer
-
UV lamp (e.g., 254 nm or 365 nm) or a reaction vessel equipped with a heating mantle and condenser
-
Freeze-dryer (lyophilizer)
-
Standard laboratory glassware
-
Blast shield
-
Personal Protective Equipment (as outlined in Section 2)
Experimental Protocol: Synthesis of Crosslinked Chitosan Hydrogel
This protocol describes a general method for crosslinking chitosan with this compound. The optimal conditions, particularly the concentration of the crosslinker and the duration of UV irradiation or heating, may need to be determined empirically for specific applications.
Preparation of Chitosan Solution
-
Weigh 1.0 g of chitosan powder and dissolve it in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution. The resulting solution should be viscous and transparent.
Crosslinking Reaction
This step can be performed using either photochemical or thermal activation of the azide groups.
Method A: Photochemical Crosslinking
-
Transfer the chitosan solution to a suitable UV-transparent reaction vessel.
-
In a separate container, prepare a stock solution of this compound in a minimal amount of a compatible organic solvent (e.g., acetone).
-
Add the desired amount of the this compound solution dropwise to the chitosan solution while stirring. The amount of crosslinker can be varied to control the crosslinking density (e.g., 1-5% w/w relative to chitosan).
-
Place the reaction vessel under a UV lamp. Irradiate the solution with UV light (e.g., 254 nm) for a specified period (e.g., 30-60 minutes). The optimal irradiation time will depend on the intensity of the UV source and the desired degree of crosslinking.
-
The formation of a hydrogel will be indicated by a significant increase in the viscosity of the solution, eventually leading to a solid gel.
Method B: Thermal Crosslinking
-
Transfer the chitosan solution to a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Add the desired amount of this compound (as a solution or neat) to the chitosan solution while stirring.
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) for a set duration (e.g., 2-4 hours). The optimal temperature and time should be determined experimentally.
-
Monitor the reaction for an increase in viscosity, which indicates the formation of the hydrogel.
Purification of the Hydrogel
-
Once the hydrogel has formed, cut it into smaller pieces to facilitate washing.
-
Wash the hydrogel extensively with deionized water to remove any unreacted this compound and acetic acid. The washing can be done by immersing the hydrogel pieces in a large volume of deionized water and stirring gently for several hours, replacing the water periodically.
-
Neutralize the hydrogel by soaking it in a dilute NaOH solution (e.g., 0.1 M) until the pH of the surrounding solution is neutral.
-
Wash the hydrogel again with deionized water until the pH of the wash water is neutral.
Lyophilization (Freeze-Drying)
-
Freeze the purified hydrogel at -20 °C or -80 °C until completely frozen.
-
Lyophilize the frozen hydrogel under vacuum for 48-72 hours to obtain a porous, sponge-like scaffold.
-
Store the dried, crosslinked chitosan scaffold in a desiccator until further use.
Characterization of the Crosslinked Chitosan Hydrogel
Several analytical techniques can be employed to confirm the successful crosslinking and to characterize the properties of the hydrogel.
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the covalent crosslinking. | Appearance of new peaks or changes in existing peaks corresponding to the C-N bonds formed during the crosslinking reaction. A decrease in the intensity of the azide peak (~2100 cm⁻¹) from this compound. |
| Swelling Studies | To determine the water uptake capacity of the hydrogel. | The swelling ratio will depend on the crosslinking density. Higher crosslinking density generally leads to a lower swelling ratio.[9] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and internal porous structure of the lyophilized hydrogel. | SEM images will reveal a porous, interconnected network structure. The pore size can be influenced by the freezing rate during lyophilization. |
| Mechanical Testing (e.g., Compression Testing) | To evaluate the mechanical properties of the hydrogel, such as its compressive modulus and strength. | The mechanical strength of the hydrogel is expected to increase with a higher degree of crosslinking. |
Potential Applications
The resulting this compound crosslinked chitosan hydrogels have significant potential in various biomedical fields:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic agents, which are then released in a sustained manner as the hydrogel swells or degrades.[1][3][4] The release rate can be tuned by altering the crosslinking density.[10]
-
Tissue Engineering: The biocompatible and biodegradable nature of the chitosan scaffold, combined with its porous structure, makes it an excellent candidate for promoting cell attachment, proliferation, and tissue regeneration.[13]
-
Wound Healing: Chitosan itself has antimicrobial properties, and a hydrogel dressing can provide a moist environment conducive to wound healing while also acting as a barrier to infection.[5][20]
Visualization of the Process and Mechanism
Experimental Workflow
Caption: Proposed mechanism for crosslinking chitosan with this compound.
References
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Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications. National Institutes of Health. [Link]
-
Safe Handling of Azides. University of Pittsburgh. [Link]
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Advances in Stimuli-Responsive Chitosan Hydrogels for Drug Delivery Systems. PubMed. [Link]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. University College Dublin. [Link]
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Recent advances in chitosan-based smart hydrogel for drug delivery systems. PubMed. [Link]
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A REVIEW ON CONTROLLED DRUG DELIVERY SYSTEM BY CHITOSAN HYDROGEL. PharmaTutor. [Link]
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Azide Compounds. Stanford University Environmental Health & Safety. [Link]
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Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications. MDPI. [Link]
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Photocrosslinkable chitosan hydrogels and their biomedical applications. Journal of Polymer Science, Part A: Polymer Chemistry. [Link]
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Information on Azide Compounds. Stanford University Environmental Health & Safety. [Link]
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Chitosan based hydrogels: characteristics and pharmaceutical applications. National Institutes of Health. [Link]
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Photocrosslinkable chitosan based hydrogels for neural tissue engineering. National Institutes of Health. [Link]
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Photocrosslinkable chitosan hydrogels and their biomedical applications. Request PDF. [Link]
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Crosslinking of Chitosan with Dialdehyde Chitosan as a New Approach for Biomedical Applications. National Institutes of Health. [Link]
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Effects and Progress of Photo-Crosslinking Hydrogels in Wound Healing Improvement. Hindawi. [Link]
-
Characterization of gelatin and chitosan scaffolds cross-linked by dialdehyde starch addition. Request PDF. [Link]
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Covalent Cross-Linking as a Strategy to Prepare Water-Dispersible Chitosan Nanogels. MDPI. [Link]
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Hydrogels from chitosan crosslinked with poly(ethylene glycol)diacid as bone regeneration materials. ResearchGate. [Link]
-
Approaches for Functional Modification or Cross-Linking of Chitosan. UQ eSpace. [Link]
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Preparation and Properties of Self-Cross-Linking Hydrogels Based on Chitosan Derivatives and Oxidized Sodium Alginate. National Institutes of Health. [Link]
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This compound. PubChem. [Link]
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Synthesis and characterization of cross-linked chitosan microspheres for drug delivery applications. PubMed. [Link]
-
Chitosan/alginate crosslinked hydrogels: preparation, characterization and application for cell growth purposes. PubMed. [Link]
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Approaches for Functional Modification or Cross-Linking of Chitosan. ResearchGate. [Link]
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Application Notes & Protocols: Surface Modification of Nanoparticles with 1,6-Diazidohexane
Abstract: The functionalization of nanoparticle surfaces is a cornerstone of modern nanotechnology, enabling the transformation of nascent nanomaterials into highly specific and effective tools for drug delivery, diagnostics, and bioimaging. This guide provides a comprehensive overview and detailed protocols for the surface modification of nanoparticles using 1,6-diazidohexane, a homobifunctional crosslinker. By leveraging the power of azide chemistry, researchers can create a versatile nanoparticle platform ready for subsequent conjugation with a wide array of molecules via "click" chemistry. This document explains the core chemical principles, provides step-by-step experimental workflows, details essential characterization techniques, and discusses key applications for the resulting azide-functionalized nanoparticles.
Introduction: The Rationale for Azide Functionalization
Unmodified nanoparticles, while possessing unique size-dependent properties, often lack the specificity and biocompatibility required for advanced applications.[1] Surface modification addresses these limitations by introducing new functional groups that can control the nanoparticle's interaction with its environment.[2][3] The introduction of azide (-N₃) groups is particularly powerful because it creates a "handle" for one of the most efficient and orthogonal conjugation chemistries available: the azide-alkyne cycloaddition, or "click" chemistry.[4]
This compound is a linear, six-carbon alkyl chain capped with an azide group at each end. This structure makes it an ideal homobifunctional crosslinker. One azide group can be used to anchor the molecule to a "primed" nanoparticle surface, while the second, terminal azide remains available for subsequent, highly specific conjugation reactions. This two-step approach provides a modular and reliable method for attaching sensitive biomolecules, imaging agents, or therapeutic payloads to the nanoparticle surface under mild conditions.[5]
The Chemistry of Conjugation: Leveraging Click Chemistry
"Click" chemistry refers to a class of reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[1] For azide-functionalized surfaces, two primary forms of click chemistry are employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prevalent form of click chemistry. It involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species, to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][] The reaction is extremely efficient and can be performed in aqueous buffers at room temperature, making it suitable for biological applications.[8] The copper(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[6]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Experimental Protocols
This section provides a two-part protocol: first, the initial surface functionalization of a model nanoparticle system (amine-functionalized) to attach this compound, and second, the subsequent conjugation of an alkyne-containing molecule via CuAAC.
Safety First: Organic azides, including this compound, are potentially explosive and should be handled with care. Avoid heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]Consult the Safety Data Sheet (SDS) before use.
Protocol 1: Anchoring this compound to Amine-Functionalized Nanoparticles
This protocol utilizes a two-step process to first introduce a reactive group onto the nanoparticle that can then react with one end of the this compound. Here, we use a succinimidyl ester (NHS ester) to react with the amine-functionalized nanoparticle, which then allows for the attachment of the diazidohexane.
Rationale: This method creates a stable amide bond between the nanoparticle and a linker, which then presents an azide group for the subsequent click reaction. The use of an excess of this compound helps to ensure that one end reacts with the nanoparticle while the other remains free.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric NPs)
-
Succinimidyl iodoacetate (SIA) or similar NHS-ester containing a reactive group for the azide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., centrifugation, dialysis, or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in anhydrous DMF to a concentration of 5-10 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Activation with SIA: To the nanoparticle suspension, add a 20-fold molar excess of Succinimidyl iodoacetate (SIA) relative to the estimated surface amine groups. Add a 40-fold molar excess of DIPEA to act as a base.
-
Reaction Incubation: Allow the reaction to proceed for 4-6 hours at room temperature with gentle mixing, protected from light.
-
Purification: Remove excess SIA and DIPEA by repeated centrifugation and resuspension in fresh DMF (3 cycles).
-
Attachment of this compound: Resuspend the iodoacetyl-activated nanoparticles in DMF. Add a 50-fold molar excess of this compound.
-
Second Reaction Incubation: Allow this reaction to proceed overnight (12-18 hours) at room temperature with gentle mixing.
-
Final Purification: Purify the this compound functionalized nanoparticles extensively to remove all unreacted reagents. Use dialysis against DI water or PBS, or size-exclusion chromatography for best results.
-
Storage: Store the final azide-functionalized nanoparticles in a suitable buffer (e.g., PBS) at 4°C.
Protocol 2: CuAAC Conjugation of an Alkyne-Molecule
Rationale: This protocol demonstrates the use of the newly installed azide "handle" to conjugate an alkyne-tagged molecule (e.g., a fluorescent dye, peptide, or small molecule drug). The catalyst is prepared fresh to ensure maximum activity.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing molecule of interest (e.g., Alkyne-PEG-Biotin, Propargyl-FITC)
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in DI water)
-
Sodium Ascorbate solution (1 M in DI water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I))
-
Reaction Buffer: PBS or similar, degassed.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, disperse the azide-functionalized nanoparticles in the reaction buffer (e.g., to a final concentration of 1 mg/mL).
-
Add Alkyne Molecule: Add the alkyne-containing molecule to the nanoparticle suspension. A 5- to 20-fold molar excess over the estimated surface azide groups is a good starting point.
-
Prepare Catalyst Premix: In a separate tube, prepare the Cu(I) catalyst premix. Add the CuSO₄ solution followed by the THPTA solution (if used), and finally, the freshly prepared sodium ascorbate solution. The solution should turn a faint yellow. A typical ratio is 1:1:5 for Cu:THPTA:Ascorbate.
-
Initiate Click Reaction: Add the catalyst premix to the nanoparticle/alkyne mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle shaking.
-
Purification: Purify the conjugated nanoparticles from the excess alkyne molecule and catalyst components using an appropriate method such as dialysis, centrifugation, or size-exclusion chromatography. [10]7. Characterization: Characterize the final product to confirm successful conjugation (see Section 4).
Caption: Overall experimental workflow for nanoparticle modification.
Characterization: Validating Surface Modification
Thorough characterization is essential to confirm the successful modification of the nanoparticle surface at each stage. [11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is crucial for identifying the presence of the azide group. A sharp, characteristic peak should appear around 2100 cm⁻¹ after successful attachment of this compound. [5][12][13]This peak should disappear or significantly decrease in intensity after a successful click reaction.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. [14]After modification, the high-resolution N1s spectrum should show a new peak corresponding to the azide nitrogen atoms, confirming the presence of the linker on the nanoparticle surface. [15]* Dynamic Light Scattering (DLS) & Zeta Potential: DLS measures the hydrodynamic diameter of the nanoparticles in suspension. [16][17]An increase in hydrodynamic diameter is expected after each functionalization step, indicating the addition of new molecular layers. [18][19]Zeta potential measures surface charge. A shift in the zeta potential value after modification confirms changes in the surface chemistry. [18][20]* Transmission Electron Microscopy (TEM): TEM is used to visualize the nanoparticle core, providing information on size, morphology, and aggregation state. [21]While it does not directly show the organic surface layer, it confirms that the nanoparticle core remains intact throughout the chemical modification process. [20]
Table 1: Summary of Expected Characterization Results
| Analysis Technique | Bare Nanoparticle (Amine) | After this compound Attachment | After Final Conjugation (CuAAC) | Rationale for Change |
| FTIR (Peak) | No peak at 2100 cm⁻¹ | Strong, sharp peak at ~2100 cm⁻¹ | Peak at ~2100 cm⁻¹ disappears/reduces | Appearance and subsequent reaction of the azide (-N₃) group. [13] |
| XPS (N1s Peak) | Peak corresponding to amine nitrogen | New peak/shoulder for azide nitrogen | Peak shape changes, triazole N appears | Confirms the presence of different nitrogen chemical states on the surface. [14] |
| Hydrodynamic Diameter (DLS) | D₁ | D₂ (> D₁) | D₃ (> D₂) | Stepwise addition of molecular layers increases the overall size in solution. [19] |
| Zeta Potential | Z₁ (typically positive) | Z₂ (shift from Z₁) | Z₃ (shift from Z₂) | Changes in surface functional groups alter the surface charge. [18] |
| TEM Core Size | Unchanged | Unchanged | Unchanged | Confirms the integrity of the nanoparticle core during surface reactions. [20] |
Applications in Research and Drug Development
Nanoparticles functionalized with this compound serve as a versatile platform for numerous applications:
-
Targeted Drug Delivery: The terminal azide group can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. [20][22]This enhances the accumulation of therapeutic-loaded nanoparticles at the target site, improving efficacy and reducing systemic toxicity. [23]* Biomedical Imaging: Imaging agents like fluorescent dyes or MRI contrast agents can be "clicked" onto the nanoparticle surface. [20]This allows for the tracking and visualization of the nanoparticles in vivo, aiding in diagnostics and the study of biodistribution.
-
Advanced Diagnostics and Biosensors: The specific nature of click chemistry allows for the robust attachment of biorecognition elements (e.g., antibodies, DNA probes) to the nanoparticle surface. [22]These functionalized nanoparticles can then be used in highly sensitive assays to detect disease biomarkers. [][20]* Multifunctional Nanocarriers: The modularity of this approach allows for the creation of "theranostic" nanoparticles by simultaneously attaching both therapeutic agents and imaging probes, combining treatment and diagnosis in a single platform. [24]
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Hiyka. (n.d.). Understanding Azide Functionalized Gold Nanoparticles. Hiyka. Retrieved from [Link]
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Alonso, F., et al. (2013). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research. Retrieved from [Link]
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Synthesis of Azide-Terminated Polymers: A Detailed Guide to Post-Polymerization and Initiator-Based Strategies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Azide-terminated polymers are pivotal building blocks in modern materials science and drug development, primarily serving as versatile precursors for "click" chemistry.[1] This highly efficient and specific conjugation chemistry enables the facile construction of complex macromolecular architectures, including block copolymers, polymer-drug conjugates, and surface-functionalized materials.[2][3] This application note provides a comprehensive guide to two robust methodologies for synthesizing azide-terminated polymers: 1) Post-Polymerization Modification of halide-terminated polymers prepared via Atom Transfer Radical Polymerization (ATRP), and 2) Ring-Opening Polymerization (ROP) using a custom-synthesized azide-functional initiator. We offer detailed, step-by-step protocols, explain the causality behind experimental choices, and detail the necessary characterization techniques to validate success.
Introduction: The Power of the Azide Terminus
The terminal azide group (–N₃) is a cornerstone of modern polymer chemistry. Its primary value lies in its ability to participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click" chemistry.[1] This reaction is characterized by its high efficiency, quantitative yields, tolerance of a wide range of functional groups, and ability to be performed under mild, often aqueous, conditions.[1] These features make azide-functionalized polymers ideal for applications requiring precise molecular engineering, such as:
-
Bioconjugation: Attaching polymers to sensitive biological molecules like proteins or peptides to improve their stability and pharmacokinetic profiles.[1]
-
Drug Delivery: Creating polymer-drug conjugates where a therapeutic agent is "clicked" onto a polymeric carrier.[4]
-
Advanced Materials: Synthesizing well-defined block copolymers and surface-grafted polymers by clicking different polymer chains together.[5][6]
This guide focuses on reliable methods to introduce this critical functionality onto polymer chain ends.
Critical Safety Considerations: Handling Azide Reagents
Organic azides, including reagents like 1,6-diazidohexane and sodium azide (NaN₃), are potentially energetic compounds. It is imperative to handle them with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, flame-resistant lab coats, and suitable gloves.[7]
-
Ventilation: Handle all azide compounds in a well-ventilated chemical fume hood.[8][9]
-
Avoid Shock and Heat: Organic azides can be sensitive to shock, friction, and heat. Avoid using metal spatulas for transfer; prefer plastic or wood. Do not heat azide compounds aggressively unless specified in a protocol.
-
Waste Disposal: Dispose of all azide-containing waste according to institutional safety guidelines. Quench residual azide solutions with a suitable reducing agent if required by your safety protocol. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[7]
Synthetic Strategy 1: Post-Polymerization Azidation via ATRP
This is a highly versatile two-step approach. First, a polymer with a well-defined molecular weight and a reactive halide end-group (e.g., –Br or –Cl) is synthesized using Atom Transfer Radical Polymerization (ATRP).[10] Second, the terminal halide is replaced with an azide group via a simple nucleophilic substitution reaction.[10][11]
Causality: ATRP is chosen because it is a controlled/"living" radical polymerization, providing excellent control over polymer molecular weight and low polydispersity (PDI).[10] The resulting terminal halide is an excellent leaving group, making the subsequent substitution reaction efficient and quantitative.[11]
Caption: Workflow for ROP with a custom azide-initiator.
Protocol 2A: Synthesis of 6-Azidohexan-1-ol Initiator
Note: This protocol is an example; 6-azidohexan-1-ol can also be prepared from 6-bromohexan-1-ol and sodium azide.
Protocol 2B: Synthesis of Azide-Terminated Polycaprolactone (PCL-N₃) via ROP
This protocol targets a PCL with a DP of 50.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| ε-Caprolactone (ε-CL, monomer) | 114.14 | 5.71 g | 50 | 50 |
| 6-Azidohexan-1-ol (initiator) | 143.19 | 143 mg | 1.0 | 1 |
| Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst) | 405.12 | 41 mg | 0.1 | 0.1 |
| Toluene (solvent) | 92.14 | 10 mL | - | - |
Methodology:
-
Setup: Add all reagents (ε-CL, 6-azidohexan-1-ol, Sn(Oct)₂, and toluene) to a dry Schlenk flask equipped with a stir bar.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen and moisture.
-
Causality: The Sn(Oct)₂ catalyst is sensitive to moisture, which can lead to uncontrolled polymerization. Removing oxygen is also good practice.
-
-
Polymerization: After the final thaw cycle, backfill the flask with argon. Place the flask in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Purification: Cool the reaction to room temperature and dilute with ~10 mL of THF.
-
Isolation: Precipitate the polymer by adding the solution dropwise into 400 mL of cold, stirring methanol.
-
Drying: Collect the white PCL-N₃ polymer by filtration and dry under vacuum at room temperature until a constant weight is achieved.
Characterization: Validating Your Synthesis
Successful synthesis must be confirmed with a suite of analytical techniques. [12]
| Technique | Purpose | Expected Result for a Successful Synthesis |
|---|---|---|
| FT-IR Spectroscopy | To confirm the presence of the azide group. | A sharp, strong characteristic absorbance peak will appear around 2100 cm⁻¹ . This is the most direct evidence of successful azidation. [13][14] |
| ¹H NMR Spectroscopy | To confirm polymer structure and end-group modification. | For PS-N₃, the methine proton signal adjacent to the bromine (~4.5 ppm) will shift upfield to ~3.8 ppm after substitution with azide. For PCL-N₃, signals corresponding to the initiator fragment will be visible. |
| Gel Permeation Chromatography (GPC) | To determine molecular weight (Mₙ) and polydispersity (PDI). | The GPC trace should show a monomodal, narrow distribution (PDI < 1.3 for ATRP, < 1.5 for ROP). The Mₙ should be close to the theoretical value calculated from the [Monomer]/[Initiator] ratio and conversion. [12][13]|
Caption: The utility of azide-polymers in click chemistry.
Conclusion
The synthesis of azide-terminated polymers is a foundational technique for advanced polymer chemistry. Both the post-polymerization modification of ATRP-derived polymers and the direct synthesis via ROP using an azide-functional initiator are reliable and robust methods. The choice between them depends on the desired polymer backbone; ATRP is excellent for vinyl polymers (e.g., styrenics, acrylates), while ROP is the standard for polyesters. [10][15]Proper safety precautions and thorough characterization are paramount to success. The resulting polymers are highly valuable intermediates, poised for facile conjugation and the creation of next-generation materials and therapeutics.
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Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reactions of 1,6-Diazidohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry with a Bifunctional Linker
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and selective method for forging stable triazole linkages.[1][2][3] This reaction's reliability, mild conditions, and broad functional group tolerance have made it an invaluable tool in drug discovery, materials science, and bioconjugation.[2][4][5] 1,6-Diazidohexane, a linear and flexible bifunctional linker, serves as an excellent building block for constructing larger, more complex molecular architectures. Its two terminal azide groups can be independently or simultaneously coupled with alkynes, enabling the synthesis of symmetrical bis-triazole compounds, oligomers, and polymers.[5][6] This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the successful application of this compound in CuAAC reactions.
Understanding the Catalytic Cycle: The "Why" Behind the Reagents
The remarkable rate acceleration of the CuAAC reaction is attributed to the copper(I) catalyst.[1] The uncatalyzed thermal cycloaddition is slow and often yields a mixture of regioisomers, whereas the copper-catalyzed variant proceeds rapidly at room temperature to exclusively afford the 1,4-disubstituted triazole.[1][2] A deeper understanding of the catalytic cycle informs our choice of reagents and reaction conditions.
The most common and convenient method for generating the active Cu(I) catalyst in situ involves the reduction of a copper(II) salt, typically copper(II) sulfate (CuSO₄), with a reducing agent.[1] Sodium ascorbate is the most widely used reducing agent for this purpose, particularly in aqueous and biological systems.[4][7]
A critical component of modern CuAAC protocols is the use of a stabilizing ligand. Copper(I) is prone to disproportionation and oxidation to the inactive Cu(II) state. Ligands, typically nitrogen-based chelators, stabilize the Cu(I) oxidation state, enhance catalytic activity, and prevent catalyst-mediated side reactions.[4][8] For reactions in organic solvents, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice. In aqueous or mixed aqueous/organic systems, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are preferred.[3][8]
// Nodes Cu_II [label="Cu(II)SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; NaAsc [label="Sodium\nAscorbate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_I_L [label="Cu(I)-Ligand\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alkyne [label="R₁-C≡CH", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper\nAcetylide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Azide [label="R₂-N₃\n(this compound)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metallacycle [label="Six-membered\nCopper Metallacycle", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cu_Triazolide [label="Copper\nTriazolide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="1,4-Disubstituted\nTriazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H_plus [label="H⁺", shape=plaintext, fontcolor="#202124"];
// Edges NaAsc -> Cu_II [label="Reduction"]; Cu_II -> Cu_I_L [label="Ligand\nStabilization"]; Cu_I_L -> Cu_Acetylide [headlabel=" ", taillabel=" ", arrowhead=vee, label="+ Alkyne"]; Alkyne -> Cu_Acetylide [style=invis]; Cu_Acetylide -> Metallacycle [label="+ Azide"]; Azide -> Metallacycle [style=invis]; Metallacycle -> Cu_Triazolide [label="Ring Contraction"]; Cu_Triazolide -> Product [label="+ H⁺"]; Product -> Cu_I_L [label="Regeneration\nof Catalyst", style=dashed]; H_plus -> Cu_Triazolide [style=invis];
// Invisible edges for alignment {rank=same; Cu_II; NaAsc;} {rank=same; Alkyne; Azide;} } Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Optimizing Reaction Conditions for this compound
When working with this compound, the goal is typically to achieve a complete reaction at both azide functionalities. This requires careful consideration of stoichiometry, solvent, and temperature.
Stoichiometry
For the synthesis of a discrete bis-triazole compound, a slight excess of the alkyne (at least 2.2 equivalents) is recommended to drive the reaction to completion. The catalyst loading can be kept low, typically 1-5 mol% of copper sulfate per azide group. The ligand is generally used in a 1:1 to 5:1 ratio with the copper salt, with a higher ratio often beneficial in protecting biomolecules or in dilute solutions.[4][7] The amount of sodium ascorbate should be in excess of the copper(II) salt to ensure complete reduction to Cu(I).
Solvents
The choice of solvent is dictated by the solubility of the reactants. CuAAC reactions are known to be tolerant of a wide range of solvents.[1]
-
Aqueous Systems: For water-soluble alkynes, a mixture of water and a co-solvent like t-butanol, DMSO, or DMF is often effective. Water has been shown to accelerate the reaction rate.[1]
-
Organic Systems: For less polar alkynes, solvents such as THF, dichloromethane, or DMF can be used.
Temperature
Most CuAAC reactions proceed efficiently at room temperature.[1] However, for sterically hindered substrates or to reduce reaction times, gentle heating (e.g., 40-60 °C) can be beneficial.[9]
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| This compound | 1.0 equivalent | The limiting reagent. |
| Alkyne | 2.2 - 2.5 equivalents | A slight excess ensures complete reaction of both azide groups. |
| CuSO₄·5H₂O | 1 - 10 mol% (per azide) | Catalytic amount; higher loading may be needed for difficult substrates. |
| Sodium Ascorbate | 5 - 20 mol% (per azide) | In excess of Cu(II) to maintain the active Cu(I) state.[1] |
| Ligand (e.g., THPTA) | 5 - 25 mol% (per azide) | Stabilizes Cu(I) and accelerates the reaction; often used in excess of copper.[4] |
| Solvent | H₂O/t-BuOH, DMF, THF | Chosen based on the solubility of the reactants. |
| Temperature | Room Temperature to 60 °C | Room temperature is usually sufficient; heating can accelerate the reaction. |
| Concentration | 0.05 - 0.5 M | Higher concentrations generally lead to faster reaction rates. |
Experimental Protocols
Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and always use appropriate personal protective equipment.
Protocol 1: Synthesis of a Bis-Triazole in an Aqueous/Organic Solvent System
This protocol is suitable for the reaction of this compound with a water-soluble or partially water-soluble alkyne.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Propargyl alcohol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized Water
-
tert-Butanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (2.2 eq.) in a 1:1 mixture of deionized water and tert-butanol to achieve a concentration of approximately 0.1 M with respect to the diazide.
-
Prepare separate stock solutions of CuSO₄·5H₂O (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).
-
To the stirred solution of the azide and alkyne, add THPTA (0.1 eq., 5 mol% per azide).
-
Add CuSO₄·5H₂O (0.05 eq., 2.5 mol% per azide). The solution may turn a pale blue color.
-
Initiate the reaction by adding sodium ascorbate (0.2 eq., 10 mol% per azide). The solution should become colorless or pale yellow.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification:
-
If the product precipitates, it can be collected by filtration, washed with water, and then a cold non-polar solvent like diethyl ether, and dried.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a dilute aqueous solution of EDTA to remove residual copper, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of a Bis-Triazole in an Organic Solvent
This protocol is suitable for the reaction of this compound with an alkyne that is soluble in organic solvents.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq.) and the terminal alkyne (2.2 eq.).
-
Dissolve the reactants in anhydrous THF to a concentration of approximately 0.2 M with respect to the diazide.
-
To the stirred solution, add CuI (0.1 eq., 5 mol% per azide).
-
Add DIPEA (0.2 eq., 10 mol% per azide).
-
Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a short pad of celite to remove insoluble copper species.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a dilute aqueous solution of EDTA, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion
The copper-catalyzed click reaction of this compound is a robust and versatile method for synthesizing symmetrical bis-triazole compounds. By understanding the roles of the catalyst, reducing agent, and ligand, and by carefully controlling the stoichiometry and reaction conditions, researchers can achieve high yields of the desired products. The protocols provided herein offer a solid foundation for the successful application of this powerful reaction in a variety of research and development settings.
References
-
Presolski, S. I., Hong, V., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]
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Gaina, C., Gaina, V., & Stoica, I. (2010). Click chemistry step growth polymerization of novel α-azide-ω-alkyne monomers. Chemical Communications, 46(42), 7944-7946. [Link]
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Bell, C. A., Yu, J., Barker, I. A., Truong, V. X., Cao, Z., Dobrynin, A. V., Becker, M. L., & Dove, A. P. (2016). Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research, 49(9), 2014-2025. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
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AxisPharm. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]
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Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Ali, T. H., Heidelberg, T., Hussen, R. S. D., & Tajuddin, H. A. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 16(8), 1143-1148. [Link]
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Ogliaro, F., Baudoin, O., & Crevisy, C. (2009). Click Chemistry and Step-Growth Polymerization: The Ideal Combination for the Rejuvenation of Industrial Polymers. Macromolecular Rapid Communications, 30(14), 1147-1152. [Link]
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Cintas, P., Barge, A., & Cravotto, G. (2010). Alkyne–azide click reaction catalyzed by metallic copper under ultrasound. Nature Protocols, 5(3), 607-616. [Link]
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Diaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2004). Click chemistry in materials synthesis. 1. Adhesive polymers from copper-catalyzed azide-alkyne cycloaddition. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403. [Link]
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Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Li, H., & Zhang, Y. (2014). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. Encyclopedia of Polymeric Nanomaterials, 1-10. [Link]
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Lv, W., & Li, Z. (2016). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Polymers, 8(4), 123. [Link]
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National Renewable Energy Laboratory. (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. [Link]
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Tasdelen, M. A., & Yagci, Y. (2016). CHAPTER 1: Overview of Click Polymerization. RSC Polymer Chemistry Series, 1-32. [Link]
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Kumar, P., & Kumar, R. (2012). Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Chemical Communications, 48(67), 8344-8346. [Link]
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Rebelo, S. L., & Pereira, M. F. (2024). Click Chemistry in Polymersome Technology. International Journal of Molecular Sciences, 25(11), 6099. [Link]
-
Ballesteros-García, A., & de la Torre, G. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015. [Link]
-
Martínez-Alvarado, C., Chávez-Félix, C., Trujillo-Ferrara, J. G., & Rivera, G. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(23), 7175. [Link]
-
Kumar, A., & Kumar, S. (2016). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry, 81(15), 6255-6266. [Link]
-
Al-Jbouri, F. F. H., & Al-Janabi, A. S. M. (2024). Synthesis of new polymeric composite materials derived from 2,2-(1,6-dioxohexane-1,6-diyl) dihydrazinecarbothioamide. ResearchGate. [Link]
- Dumesic, J. A., & Lira, C. T. (2015). Process for preparing 1, 6-hexanediol. U.S.
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Application Note: Harnessing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1,6-Diazidohexane for Advanced Bioconjugation and Material Science
Abstract
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology and materials science, prized for its efficiency and biocompatibility.[1] This application note provides an in-depth guide to the strategic use of 1,6-diazidohexane, a small, linear, and bifunctional azide linker, in SPAAC reactions. We will explore the core principles of SPAAC, detail its advantages over traditional copper-catalyzed methods, and provide validated protocols for its application in bioconjugation and polymer synthesis. Furthermore, this guide offers insights into reaction kinetics, optimization strategies, and troubleshooting to empower researchers in their endeavors.
Introduction: The Power of Strain-Promoted Click Chemistry
The advent of "click chemistry" revolutionized how scientists approach molecular synthesis, emphasizing reactions that are high-yielding, stereospecific, and generate minimal byproducts.[2] Within this paradigm, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a premier bioorthogonal reaction.[3] Unlike its predecessor, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][4]
The driving force of SPAAC is the high ring strain of cyclooctyne derivatives (e.g., DBCO, BCN), which significantly lowers the activation energy for the [3+2] cycloaddition with an azide.[1][5] This allows the reaction to occur rapidly and selectively at physiological temperatures and pH, forming a stable triazole linkage.[1][] The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to the vast array of functional groups present in biological systems, ensuring exquisite specificity.[1][]
1.1. The Role of this compound: A Versatile Bifunctional Linker
This compound is a linear six-carbon chain terminated by an azide group at each end.[7] This simple yet powerful structure offers several advantages:
-
Bifunctionality: Enables the crosslinking of two alkyne-containing molecules or the functionalization of surfaces with multiple attachment points.
-
Flexibility: The hexane backbone provides rotational freedom, which can be advantageous in overcoming steric hindrance during conjugation.
-
Hydrophobicity: Its aliphatic nature can be leveraged in applications requiring non-polar linkers.
-
Defined Length: Provides a consistent spacing of approximately 8-10 Å between conjugated molecules.
Mechanistic Overview
The SPAAC reaction is a concerted 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring.[8] The reaction is driven by the release of ring strain from the cyclooctyne.[]
Caption: The concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Applications and Protocols
The versatility of SPAAC with this compound lends itself to a wide range of applications, from creating complex bioconjugates to synthesizing novel polymers.
3.1. Application 1: Crosslinking of Two Different Biomolecules
This protocol describes a two-step process to crosslink two different proteins, Protein A (functionalized with a strained alkyne) and Protein B (also functionalized with a strained alkyne), using this compound.
Experimental Workflow:
Caption: Workflow for biomolecule crosslinking using this compound.
Protocol 3.1.1: Step-by-Step Guide for Protein Crosslinking
-
Materials:
-
Alkyne-functionalized Protein A (e.g., DBCO-Protein A)
-
Alkyne-functionalized Protein B (e.g., BCN-Protein B)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Spin desalting columns
-
Size-Exclusion Chromatography (SEC) system
-
-
Procedure:
-
Step 1: Reaction of Protein A with this compound
-
Dissolve this compound in a minimal amount of DMF or DMSO to create a 100 mM stock solution.
-
In a microcentrifuge tube, combine Alkyne-Protein A (final concentration 1-5 mg/mL in PBS) with a 20-fold molar excess of the this compound stock solution.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification 1:
-
Remove excess this compound using a spin desalting column equilibrated with PBS.
-
-
Step 2: Reaction with Protein B
-
To the purified azide-terminated Protein A, add Alkyne-Protein B in a 1:1 molar ratio.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.[9]
-
-
Purification 2:
-
Purify the crosslinked product using an appropriate method such as SEC-HPLC to separate the desired conjugate from unreacted proteins.[10]
-
-
Analysis:
-
Analyze the final product by SDS-PAGE to visualize the formation of a higher molecular weight species. Confirm the identity of the conjugate by mass spectrometry.
-
-
3.2. Application 2: Surface Functionalization of Nanoparticles
This protocol outlines the functionalization of alkyne-modified nanoparticles with this compound to create an azide-rich surface for subsequent bioconjugation.
Protocol 3.2.1: Step-by-Step Guide for Nanoparticle Functionalization
-
Materials:
-
Alkyne-functionalized nanoparticles (e.g., DBCO-coated magnetic beads)
-
This compound
-
Appropriate reaction buffer (e.g., PBS, pH 7.4)
-
Centrifuge
-
-
Procedure:
-
Reaction Setup:
-
Resuspend the alkyne-functionalized nanoparticles in the reaction buffer.
-
Add a 50- to 100-fold molar excess of this compound to the nanoparticle suspension.
-
-
Incubation:
-
Incubate the reaction for 4-6 hours at room temperature with continuous mixing (e.g., on a rotator).
-
-
Washing:
-
Pellet the nanoparticles by centrifugation.
-
Remove the supernatant containing excess this compound.
-
Wash the nanoparticles three times with the reaction buffer to remove any non-covalently bound reagents.
-
-
Confirmation of Functionalization:
-
The azide-functionalized nanoparticles are now ready for subsequent conjugation with a strained alkyne-bearing molecule (e.g., a fluorescent probe or a targeting ligand). The success of this subsequent reaction will confirm the initial functionalization.
-
-
Quantitative Data and Reaction Kinetics
The rate of SPAAC reactions is second-order, dependent on the concentrations of both the azide and the cyclooctyne.[11] The choice of cyclooctyne has a significant impact on the reaction kinetics.
| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| DBCO (Dibenzocyclooctyne) | ~0.3 - 1.2[10] | High reactivity, but can be bulky and hydrophobic.[12] |
| BCN (Bicyclo[6.1.0]nonyne) | ~0.28[10] | Smaller and less hydrophobic than DBCO, but generally slower kinetics.[2] |
| BARAC (Biarylazacyclooctynone) | >3.0 | Exceptionally fast kinetics, ideal for in vivo imaging.[5] |
Note: The reaction rates with the small, flexible this compound are expected to be similar to or slightly faster than those with benzyl azide due to reduced steric hindrance.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Low reactant concentrations.- Steric hindrance.- Suboptimal reaction conditions (pH, temperature). | - Increase the concentration of one or both reactants.[11]- For sterically hindered systems, consider a longer PEG-ylated cyclooctyne.- Optimize pH to a slightly basic range (7.4-8.5) and consider increasing the temperature to 37°C.[11] |
| Non-specific Labeling | - Side reactions of the cyclooctyne (especially BCN) with thiols. | - If working with proteins containing free cysteines, consider adding a small amount of a scavenger like β-mercaptoethanol or blocking the thiols with iodoacetamide prior to the SPAAC reaction.[11] |
| Poor Solubility of Reagents | - Hydrophobicity of the cyclooctyne or linker. | - Use a minimal amount of a water-miscible organic co-solvent like DMSO or DMF (<5% v/v).[11]- Utilize cyclooctyne derivatives with integrated PEG spacers to enhance aqueous solubility. |
Conclusion
The combination of strain-promoted azide-alkyne cycloaddition with the bifunctional linker this compound offers a robust and versatile platform for a multitude of applications in bioconjugation, drug development, and materials science.[2][] By understanding the core principles, optimizing reaction conditions, and following validated protocols, researchers can effectively leverage this powerful chemical tool to advance their scientific discoveries. The copper-free nature of SPAAC ensures its applicability in sensitive biological systems, paving the way for innovations in live-cell imaging, targeted therapeutics, and the creation of novel biomaterials.[2][4]
References
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Liao Y, Wu B, Tang R, et al. Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry. 2022;34(10):2134-2145. [Link]
-
Mbua NE, Guo J, Wolfert MA, Steet R, Boons GJ. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem. 2011;12(12):1912-1921. [Link]
-
Concerted mechanism of the strain-promoted alkyne-azide cycloaddition. ResearchGate. [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
McKay CS, Moran J, Pezacki JP. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chem Sci. 2023;14(10):2665-2672. [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. Cambridge Open Engage. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjug Chem. 2019;30(10):2465-2482. [Link]
-
Zeglis BM, Sevak KK, Reiner T. Click Chemistry and Radiochemistry: An Update. ChemMedChem. 2013;8(9):1435-1444. [Link]
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PubMed. [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. Org Biomol Chem. 2011;9(20):7049-7052. [Link]
-
What is SPAAC?. AxisPharm. [Link]
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Communication. Royal Society of Chemistry. [Link]
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Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Royal Society of Chemistry. [Link]
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This compound. PubChem. [Link]
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Applications of Polymer Bioconjugates. ResearchGate. [Link]
-
Bioconjugation and Applications of Amino Functional Fluorescence Polymers. Macromol Biosci. 2017;17(1). [Link]
-
Biodynamers: applications of dynamic covalent chemistry in single-chain polymer nanoparticles. Drug Deliv Transl Res. 2024. [Link]
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Application Notes and Protocols: A Step-by-Step Guide for Conjugating Biomolecules Using 1,6-Diazidohexane
Introduction: Harnessing Bioorthogonal Chemistry for Biomolecular Crosslinking
In the intricate landscape of biological research and drug development, the ability to covalently link biomolecules is paramount for elucidating protein-protein interactions, creating novel therapeutic conjugates, and assembling complex biomaterials. Homobifunctional crosslinkers, which possess two identical reactive groups, are invaluable tools for these applications. This guide focuses on 1,6-diazidohexane, a homobifunctional crosslinker with azide moieties at both ends of a six-carbon spacer. The true power of this compound lies in its synergy with bioorthogonal "click chemistry" reactions, namely the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Staudinger Ligation. These reactions offer exceptional specificity and biocompatibility, proceeding efficiently in aqueous environments without the need for cytotoxic catalysts, making them ideal for manipulating sensitive biological molecules.[1]
This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the effective use of this compound for biomolecule conjugation. We will delve into the underlying chemical principles, provide detailed protocols for the modification of biomolecules to introduce the necessary reactive partners (alkynes or phosphines), and outline the crosslinking, purification, and characterization of the resulting conjugates.
Safety First: Essential Precautions for Handling this compound
Organic azides like this compound are energetic compounds that require careful handling to mitigate risks of explosive decomposition.[2] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[3]
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated chemical fume hood.[3]
-
Storage: Store this compound in a cool, dark place, away from heat, light, pressure, and shock.[2] It should be stored in tightly sealed containers.[3]
-
Avoid Incompatibilities:
-
Metals: Do not use metal spatulas or allow contact with metals such as copper, lead, or brass, as this can form highly explosive metal azides.[4][5] Use plastic or ceramic spatulas.[3]
-
Acids: Avoid contact with strong acids, which can produce the highly toxic and explosive hydrazoic acid.[4][6]
-
Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform, as they can form explosively unstable di- and tri-azidomethane.[4][6]
-
-
Scale and Concentration: Work with the smallest quantities necessary for your experiment. For organic azides with a carbon-to-nitrogen ratio between 1 and 3 (this compound has a C/N ratio of 1), it is recommended to work with solutions at concentrations no higher than 1 M.[4]
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste guidelines. Never pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.[5] Azide-containing waste should be collected separately and clearly labeled.[4]
The Chemistry of this compound Crosslinking
This compound acts as a bridge, connecting two biomolecules that have been pre-functionalized with a compatible reactive group. The two primary bioorthogonal reactions leveraged for this purpose are:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[7][8] SPAAC is a copper-free click chemistry reaction, making it highly suitable for biological applications where copper toxicity is a concern.[1] The reaction is driven by the release of ring strain in the cyclooctyne.[1][7]
-
Staudinger Ligation: This reaction involves the formation of a stable amide bond between an azide and a phosphine, typically a triarylphosphine.[9][10] The reaction proceeds through an aza-ylide intermediate, which rearranges in aqueous solution to form the final conjugate.[9] Like SPAAC, the Staudinger ligation is bioorthogonal and does not require a metal catalyst.[9]
The choice between SPAAC and Staudinger ligation will depend on the specific application, the nature of the biomolecules, and the availability of reagents for introducing the alkyne or phosphine functionality.
Experimental Workflow Overview
The overall process of crosslinking biomolecules with this compound can be broken down into four key stages:
Part A: Biomolecule Modification – Installing the Reactive Handles
Before crosslinking with this compound, your biomolecules of interest must be functionalized with either an alkyne (for SPAAC) or a phosphine (for Staudinger ligation). Below are protocols for introducing these functionalities onto proteins.
Protocol 1: Introduction of a Terminal Alkyne via Maleimide Chemistry
This protocol targets cysteine residues for modification. If your protein does not have a solvent-accessible cysteine, you may need to introduce one via site-directed mutagenesis.
Materials:
-
Protein of interest
-
Alkyne-PEG4-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10)
-
DMSO (anhydrous)
Procedure:
-
Protein Preparation: Dissolve your protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If your protein has disulfide bonds that need to be reduced to expose a free thiol, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Preparation of Alkyne-PEG4-Maleimide: Prepare a 10 mM stock solution of Alkyne-PEG4-Maleimide in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Alkyne-PEG4-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of Alkyne-Modified Protein: Remove the excess, unreacted Alkyne-PEG4-Maleimide using a desalting column equilibrated with the desired buffer for the subsequent crosslinking step (e.g., PBS, pH 7.4).
Protocol 2: Introduction of a Phosphine Moiety
This protocol describes a general method for labeling proteins with a phosphine-containing reagent.
Materials:
-
Protein of interest
-
NHS-Phosphine reagent
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Desalting column
-
DMSO (anhydrous)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Preparation of NHS-Phosphine: Prepare a 10 mM stock solution of the NHS-Phosphine reagent in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS-Phosphine solution to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification of Phosphine-Modified Protein: Purify the phosphine-labeled protein from excess reagent using a desalting column equilibrated with the appropriate buffer for the crosslinking reaction.
Part B: Crosslinking with this compound
Once your biomolecules are functionalized, you can proceed with the crosslinking reaction. The following protocols are starting points and may require optimization for your specific system.
Protocol 3: Crosslinking via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Alkyne-modified biomolecule 1 (from Protocol 1)
-
Alkyne-modified biomolecule 2 (from Protocol 1)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (anhydrous)
Procedure:
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecules and this compound. The optimal molar ratio will need to be determined empirically, but a good starting point is a 1:1:1 ratio of biomolecule 1:biomolecule 2:this compound. If forming homodimers, use a 2:1 ratio of alkyne-modified protein to this compound.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by SDS-PAGE.
-
Quenching (Optional): The reaction is self-limiting, but if desired, any remaining reactive groups can be quenched by adding a small molecule alkyne or azide.
Protocol 4: Crosslinking via Staudinger Ligation
Materials:
-
Phosphine-modified biomolecule 1 (from Protocol 2)
-
Phosphine-modified biomolecule 2 (from Protocol 2)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
DMSO (anhydrous)
Procedure:
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction Setup: Combine the phosphine-modified biomolecules and this compound in a microcentrifuge tube. A starting molar ratio of 1:1:1 (biomolecule 1:biomolecule 2:this compound) is recommended. For homodimers, a 2:1 ratio of phosphine-modified protein to this compound can be used.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours. The Staudinger ligation is typically faster than SPAAC. Monitor the reaction by SDS-PAGE.
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule phosphine or azide.
| Parameter | SPAAC | Staudinger Ligation |
| Reactive Partners | Alkyne (strained) + Azide | Phosphine + Azide |
| Typical Reaction Time | 2-24 hours | 2-4 hours |
| Catalyst | None (copper-free) | None |
| Resulting Linkage | Triazole | Amide |
Part C: Purification of the Crosslinked Conjugate
After the crosslinking reaction, it is essential to purify the desired conjugate from unreacted starting materials and potential side products. A multi-step purification strategy is often necessary.[11]
Protocol 5: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is an effective method for separating the larger crosslinked conjugate from the smaller, unreacted monomeric biomolecules.
Procedure:
-
Column Equilibration: Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., PBS, pH 7.4). The choice of column resin will depend on the size of your biomolecules and the resulting conjugate.
-
Sample Loading: Load the crude reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The crosslinked conjugate will elute earlier than the unreacted monomers.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
Protocol 6: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. This can be useful if the crosslinking reaction alters the overall charge of the conjugate.
Procedure:
-
Column Equilibration: Equilibrate an ion-exchange column (anion or cation exchange, depending on the pI of your proteins and conjugate) with a low-salt starting buffer.
-
Sample Loading: Load the crude reaction mixture (or SEC-purified fractions) onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound molecules.
-
Elution: Elute the bound molecules using a salt gradient or a step elution with a high-salt buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the purified conjugate.
Part D: Characterization of the Conjugate
Confirmation of successful crosslinking is a critical final step.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a simple and effective method to visualize the results of the crosslinking reaction.
Procedure:
-
Run samples of the unreacted biomolecules, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel under reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The successfully crosslinked conjugate will appear as a new band with a higher molecular weight than the starting biomolecules.
Mass Spectrometry (MS)
Mass spectrometry provides definitive confirmation of the conjugate's identity and can be used to determine the stoichiometry of the reaction.[12]
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS can be used to determine the precise molecular weight of the intact conjugate, confirming the addition of the crosslinker and the formation of the dimer.[13]
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is also suitable for determining the molecular weight of large biomolecules and their conjugates.
-
Peptide Mapping: For more detailed analysis, the conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This can help to identify the specific amino acid residues involved in the crosslink.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low crosslinking efficiency | Inefficient modification of biomolecules | Confirm modification by MS. Optimize labeling reaction conditions (e.g., molar excess of reagent, incubation time). |
| Steric hindrance | Consider using a crosslinker with a longer spacer arm. | |
| Incorrect buffer conditions (pH) | Ensure the pH of the reaction buffer is within the optimal range for the chosen chemistry. | |
| Formation of aggregates/precipitate | High protein concentration | Perform the reaction at a lower protein concentration. |
| Non-specific interactions | Add mild detergents or adjust buffer salt concentration. | |
| Difficulty in purification | Similar size/charge of monomer and dimer | Optimize chromatography conditions (e.g., gradient slope for IEX, column length for SEC). Consider affinity purification if one of the biomolecules has an affinity tag. |
Conclusion
This compound, when used in conjunction with bioorthogonal chemistries like SPAAC and Staudinger ligation, provides a powerful and versatile platform for the covalent crosslinking of biomolecules. By following the detailed protocols and considering the critical parameters outlined in this guide, researchers can effectively conjugate proteins and other biomolecules for a wide range of applications in basic research and therapeutic development. The specificity and biocompatibility of these reactions open up new possibilities for creating well-defined and functional biomolecular constructs.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide–Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007–2010. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797. [Link]
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2000). Staudinger Ligation: A Peptide from a Thioester and Azide. Organic Letters, 2(13), 1939–1941. [Link]
-
UCD School of Chemistry. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
Creative Biolabs. (n.d.). Staudinger Ligation. [Link]
-
van der Vlist, J., et al. (2011). Staudinger ligation as a method for bioconjugation. Angewandte Chemie International Edition, 50(38), 8806-8827. [Link]
-
Raines, R. T., & Tam, A. (2009). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 462, 25-44. [Link]
-
Nilsson, B. L., Kiessling, L. L., & Raines, R. T. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters, 3(1), 9-12. [Link]
-
Murdoch University Research Portal. (n.d.). Characterization and identification of dityrosine cross-linked peptides using tandem mass spectrometry. [Link]
-
ACS Publications. (2001). High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide. Organic Letters. [Link]
- Chapman, J. R. (2000). Mass Spectrometry of Proteins and Peptides. Humana Press.
-
Suhorepec, N., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 4623. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Wang, L., et al. (2003). A new method for the site-specific incorporation of an expanded set of unnatural amino acids into proteins in eukaryotic cells. Nucleic Acids Research, 31(21), e129. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
SciSpace. (2017). Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions. [Link]
-
UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. [Link]
-
Murdoch University. (n.d.). Characterization and identification of dityrosine cross-linked peptides using tandem mass spectrometry. [Link]
-
Raines, R. T., et al. (2000). Staudinger ligation: a peptide from a thioester and azide. Organic Letters, 2(13), 1939-1941. [Link]
-
University of Victoria. (2022). Azides Safe Work Procedure. [Link]
-
Huang, L., et al. (2015). A new in vivo cross-linking mass spectrometry platform to define protein-protein interactions in living cells. Molecular & Cellular Proteomics, 14(3), 738-750. [Link]
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- 2. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 3. Protocols [baseclick.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. users.ox.ac.uk [users.ox.ac.uk]
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- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
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- 12. lumiprobe.com [lumiprobe.com]
- 13. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1,6-Diazidohexane Click Chemistry Reaction Yield
<_ _>
Welcome to the technical support center dedicated to the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 1,6-diazidohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Within this resource, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the CuAAC reaction?
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2][] The reaction is prized for its high yield, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[2][4]
Q2: Why is the copper catalyst in the +1 oxidation state crucial for the CuAAC reaction?
The active catalytic species in the CuAAC reaction is Cu(I).[5] Cu(I) coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[1][6] This intermediate then readily reacts with the azide to form the triazole product. Cu(II) is inactive as a catalyst for this reaction.
Q3: What is the purpose of adding a reducing agent like sodium ascorbate?
In many practical applications, a Cu(II) salt, such as copper(II) sulfate (CuSO4), is used as the copper source because of its stability and solubility.[1] A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the Cu(II) to the catalytically active Cu(I) in situ.[1][5][7] This ensures a sustained concentration of the Cu(I) catalyst throughout the reaction, especially in the presence of oxygen which can oxidize Cu(I) back to Cu(II).[8][9]
Q4: What is the role of a ligand in the CuAAC reaction?
Ligands play a multifaceted role in optimizing CuAAC reactions. They stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5][10] Ligands can also increase the solubility of the copper catalyst and significantly accelerate the reaction rate.[5][11] For reactions in organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is a common choice, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred for bioconjugation in aqueous media.[5][12]
Troubleshooting Guide: Low Reaction Yield with this compound
This troubleshooting guide addresses common issues leading to low yields in CuAAC reactions specifically involving the bifunctional reagent this compound.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Formation | Catalyst Inactivation: The Cu(I) catalyst is susceptible to oxidation by dissolved oxygen.[5][8] | Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket).[8] Fresh Reducing Agent: Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time. Use a 3- to 10-fold excess of the reducing agent.[8] |
| Inhibitory Components in Reaction Mixture: Certain ions or buffer components can interfere with the copper catalyst. | Avoid Chelating Buffers: Buffers like Tris can chelate the copper catalyst, rendering it inactive. Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[13] Iodide Interference: Avoid using copper(I) iodide (CuI) as the copper source, as iodide ions can interfere with the catalytic cycle.[9] | |
| Reagent Degradation or Impurity: this compound or the alkyne substrate may have degraded or contain impurities. | Purity Check: Verify the purity of your this compound and alkyne using techniques like NMR or GC-MS. Proper Storage: Store this compound, which can be unstable, in a cool, dark place.[13] | |
| Formation of Side Products (e.g., Polymerization) | Glaser Coupling: Oxidative homocoupling of the alkyne substrate can occur in the presence of Cu(II) and oxygen.[9][14] | Maintain Reducing Conditions: Ensure a sufficient excess of sodium ascorbate is present to keep the copper in the Cu(I) state. Ligand Use: The use of a suitable ligand can help suppress this side reaction. |
| Cross-linking with this compound: As a bifunctional molecule, this compound can lead to the formation of oligomers or polymers if stoichiometry is not carefully controlled. | Stoichiometric Control: Carefully control the molar ratio of this compound to your alkyne. A large excess of the alkyne may be necessary to favor the formation of the desired mono-adduct. Slow Addition: Consider the slow addition of this compound to the reaction mixture containing an excess of the alkyne. | |
| Incomplete Reaction | Poor Solubility of Reagents: this compound, being a relatively nonpolar molecule, may have limited solubility in purely aqueous systems.[15] | Solvent Optimization: Use a co-solvent system to improve the solubility of all reactants. Common co-solvents include t-BuOH, DMSO, DMF, and acetone mixed with water.[1] |
| Steric Hindrance: The alkyne substrate may be sterically hindered, slowing down the reaction rate. | Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome steric barriers and increase the reaction rate.[16] Prolong Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress using a suitable analytical technique. | |
| Inefficient Ligand: The chosen ligand may not be optimal for the specific substrates or reaction conditions. | Ligand Screening: If possible, screen a variety of ligands to identify the one that provides the best performance for your system.[17][18] Ensure the correct ligand-to-copper ratio is used, typically 1:1 or 2:1.[8] |
Detailed Experimental Protocols
Protocol 1: Standard CuAAC Reaction with this compound
This protocol outlines a general procedure for a small-scale CuAAC reaction.
Materials:
-
This compound
-
Alkyne substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed deionized water
-
Degassed tert-Butanol (t-BuOH)
Procedure:
-
In a clean vial, dissolve the alkyne substrate (1.0 eq) in a 1:1 mixture of degassed deionized water and degassed t-BuOH.
-
Add a solution of this compound (1.1 eq) in the same solvent system to the vial.
-
In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in degassed deionized water.
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5 eq) in degassed deionized water.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.[19]
Protocol 2: Optimized Protocol for Improved Yield
This protocol incorporates several optimization strategies to enhance the reaction yield.
Materials:
-
Same as Protocol 1
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the alkyne substrate (1.5 eq) in a 1:1 mixture of degassed deionized water and degassed DMSO.
-
In a separate vial, prepare a premixed solution of CuSO₄·5H₂O (0.05 eq) and THPTA (0.25 eq) in degassed deionized water.
-
Add the copper/ligand solution to the alkyne solution.
-
Add a freshly prepared solution of sodium ascorbate (1.0 eq) in degassed deionized water to the reaction mixture.
-
Using a syringe pump, slowly add a solution of this compound (1.0 eq) in the same solvent system to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to stir at 40 °C.
-
Monitor the reaction progress by TLC, LC-MS, or NMR.
Visualizing the CuAAC Catalytic Cycle and Troubleshooting Workflow
Caption: The CuAAC reaction mechanism.
Caption: Troubleshooting workflow for low yield.
References
- "Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra - OPUS.
- Optimizing CuAAC reaction conditions for high yield bioconjugation. - Benchchem.
- Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry - Benchchem.
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Available from: [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. Available from: [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes - ACS Publications. Available from: [Link]
-
Most used CuAAC reaction ligands. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ACS Publications. Available from: [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC - PubMed Central. Available from: [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH. Available from: [Link]
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. Available from: [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). Available from: [Link]
-
Optimization of the click reaction conditions a - ResearchGate. Available from: [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PubMed Central. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. Available from: [Link]
-
Side reactions of macromonomers under CuAAC condition. - ResearchGate. Available from: [Link]
-
Low yields in Click rxn : r/OrganicChemistry - Reddit. Available from: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central. Available from: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition | Chemical Reviews - ACS Publications. Available from: [Link]
-
Click Reaction Looking Weird? : r/Chempros - Reddit. Available from: [Link]
-
Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures | Request PDF - ResearchGate. Available from: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC - NIH. Available from: [Link]
-
Copper causing absense of signal in CuAAC? - ResearchGate. Available from: [Link]
-
Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process - Chemical Communications (RSC Publishing). Available from: [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't? - ResearchGate. Available from: [Link]
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Available from: [Link]
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Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing). Available from: [Link]
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Click Chemistry-Mediated Nanosensors for Biochemical Assays - PMC - NIH. Available from: [Link]
-
This compound | C6H12N6 | CID 5042631 - PubChem - NIH. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. Available from: [Link]
-
1,6-Diiodohexane - Solubility of Things. Available from: [Link]
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- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 1,6-Diazidohexane Reaction Products
Welcome to the technical support center for the purification of 1,6-diazidohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions encountered during the purification of this versatile linker.
Introduction to this compound and Its Purification Challenges
This compound is a crucial bifunctional molecule widely used in bioconjugation, materials science, and pharmaceutical development, particularly in "click chemistry" reactions. Its synthesis, typically via nucleophilic substitution of a 1,6-dihalohexane with an azide salt, can result in a mixture of the desired product, unreacted starting materials, mono-substituted intermediates, and various side products. The inherent energetic nature of organic azides also necessitates careful handling and purification procedures.[1][2][3] This guide provides practical solutions to common purification challenges.
Safety First: Handling Organic Azides
Before proceeding with any experimental work, it is critical to understand the hazards associated with organic azides. They are potentially explosive and can be sensitive to heat, shock, and friction.[2][3][4][5]
Key Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5]
-
Use a blast shield, especially when working with larger quantities or concentrating the product.[5]
-
Avoid using metal spatulas or ground glass joints, which can cause friction and initiate decomposition.[1][3][5]
-
Never heat organic azides directly. If concentration is necessary, do so at reduced pressure and low temperatures. Distillation is not recommended.[3][4]
-
Store this compound in a cool, dark place, away from incompatible materials like acids and metals.[1][2][5]
-
Dispose of azide-containing waste in a designated, properly labeled container.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis, and how can I detect them?
The primary impurities depend on the starting materials and reaction conditions. When synthesizing from 1,6-dihalohexanes (e.g., 1,6-dibromohexane or 1,6-diiodohexane), you can expect to find:
-
Unreacted 1,6-dihalohexane: The starting material may not have fully reacted.
-
1-Azido-6-halohexane: This is the mono-substituted intermediate.
-
Elimination products: Depending on the base and solvent, some hexene derivatives might form.
-
Unreacted azide salt: Excess sodium or potassium azide.
-
Side products from the solvent: For example, if using DMF, hydrolysis can lead to dimethylamine and formic acid.
Detection Methods:
Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring.[6]
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a 9:1 or 8:2 hexanes:ethyl acetate mixture.
-
Visualization:
-
UV light (254 nm): If your starting material or product is UV active. This compound itself is not strongly UV active.
-
Staining: Potassium permanganate (KMnO₄) stain is a general-purpose stain that reacts with many organic compounds.[6] Ninhydrin stain can be useful for detecting any primary amine byproducts, though less common in this specific reaction.[6] Iodine vapor is another simple and often effective visualization technique.[6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of volatile components.
Q2: My TLC shows multiple spots. How do I identify which one is my product?
In a typical reaction converting a dihalide to a diazide, the polarity of the molecules changes. The azide group is more polar than a halide. Therefore, you can expect the following trend in retention factors (Rf) on a silica gel TLC plate:
| Compound | Expected Relative Rf Value |
| 1,6-Dihalohexane (Starting Material) | Highest |
| 1-Azido-6-halohexane (Intermediate) | Intermediate |
| This compound (Product) | Lowest |
-
Causality: The increased polarity of the azide groups leads to stronger interactions with the polar silica gel stationary phase, resulting in a lower Rf value (less travel up the plate).
To confirm the identity of the spots, you can run co-spots with your starting material. The spot that moves the same distance as your starting material is the unreacted reagent.
Q3: What is the best initial purification strategy for a crude this compound reaction mixture?
A liquid-liquid extraction is an excellent first step to remove water-soluble impurities like the excess azide salt and any polar byproducts from the solvent.
Step-by-Step Extraction Protocol:
-
Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.
-
Dilute with Water: Add a significant volume of deionized water to the reaction mixture. This will dissolve the inorganic salts.
-
Extract with an Organic Solvent: Add a low-polarity organic solvent that is immiscible with water, such as diethyl ether, ethyl acetate, or dichloromethane. Caution: Avoid chlorinated solvents if there is any residual sodium azide, as this can form explosive diazido- and triazidomethane.[1][3][4] Diethyl ether or ethyl acetate are generally safer choices.
-
Separate the Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. The organic layer will contain your product and other organic-soluble impurities. The aqueous layer will contain the dissolved salts.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Deionized water (2-3 times) to remove residual salts and polar impurities.
-
Brine (saturated NaCl solution) to help break any emulsions and remove residual water from the organic layer.
-
-
Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature (ideally below 30°C). Do not evaporate to dryness to avoid concentrating the potentially explosive azide. It is safer to leave a small amount of solvent.
Troubleshooting Guide
Issue 1: My product is contaminated with the mono-azide intermediate after extraction.
This is a common issue, especially if the reaction has not gone to completion. Column chromatography is the most effective method to separate the di-azide from the mono-azide and any remaining starting material.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: The same solvent system used for your TLC analysis is a good starting point. You will likely need a slightly less polar eluent for column chromatography than for TLC to achieve good separation. For example, if an 8:2 hexanes:ethyl acetate mixture gave a good separation on TLC, you might start with a 95:5 or 9:1 mixture for the column.
-
Procedure:
-
Pack the Column: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow it to pack evenly.[7]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elute: Begin running the eluent through the column, collecting fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and carefully remove the solvent under reduced pressure.
-
Troubleshooting Column Chromatography:
-
Poor Separation: If the spots are too close on the TLC, you need to optimize your solvent system. Try a less polar eluent system to increase the separation. Gradient elution, where you gradually increase the polarity of the eluent during the separation, can also be very effective.
-
Product Doesn't Elute: If your product is sticking to the column, the eluent is not polar enough. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).
Issue 2: I'm having trouble with emulsions during the extraction.
Emulsions are stable mixtures of the organic and aqueous layers that are difficult to separate.
Solutions:
-
Add Brine: Adding a saturated solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Patience: Sometimes, simply letting the separatory funnel sit for an extended period will allow the layers to separate.
-
Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.
-
Gentle Mixing: When initially mixing the layers, use gentle inversions of the separatory funnel rather than vigorous shaking.
Issue 3: My final product is an oil, but I expected a solid. Is it impure?
While some sources may describe this compound as a solid, it has a low melting point and can exist as an oil or a low-melting solid at room temperature, especially if it contains trace solvent impurities. The physical state alone is not a definitive indicator of purity. Purity should be assessed by analytical methods like TLC, GC-MS, and NMR spectroscopy.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
-
Azides - Safe Work Procedure. (2022). University of Victoria. [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
-
Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
This compound. PubChem. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ucd.ie [ucd.ie]
- 5. uvic.ca [uvic.ca]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. flinnsci.com [flinnsci.com]
Technical Support Center: Bifunctional Azide Click Chemistry
Welcome to the Technical Support Center for Bifunctional Azide Click Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of azide-based bioconjugation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common side reactions and optimize your experiments for robust and reproducible results.
Introduction: The Versatility and Challenges of the Azide Handle
The azide functional group is a cornerstone of bioorthogonal chemistry due to its small size, stability in physiological conditions, and specific reactivity in a select few reactions.[1] This makes it an ideal chemical reporter for tracking biomolecules in complex biological systems.[1][2] Bifunctional molecules containing azides are pivotal in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs).
However, despite the robustness of "click" reactions, side reactions can and do occur. Understanding these potential pitfalls is critical for experimental success. This guide provides a structured approach to identifying and mitigating these issues in the three most common azide-based ligation strategies:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Staudinger Ligation
Section 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is renowned for its high reaction rates and regiospecificity, yielding exclusively the 1,4-disubstituted triazole isomer.[3][4] The reaction's efficiency is driven by a copper(I) catalyst, which, paradoxically, is also the primary source of common side reactions.[5][6]
Troubleshooting Guide & FAQs: CuAAC
Q1: I'm observing degradation or aggregation of my protein/peptide during a CuAAC reaction. What is the likely cause?
A1: The most probable cause is the generation of Reactive Oxygen Species (ROS). The Cu(I) catalyst, particularly in the presence of a reducing agent like sodium ascorbate and dissolved oxygen, can lead to the formation of ROS.[3][7] These species can oxidize sensitive amino acid residues, particularly methionine, cysteine, histidine, and arginine, leading to protein degradation or oxidative cross-linking and subsequent aggregation.[3][8]
Troubleshooting Steps:
-
Use a Copper-Chelating Ligand: Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial.[7][9] They stabilize the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent ROS formation, while also accelerating the desired click reaction.[3][7]
-
Degas Your Buffers: Removing dissolved oxygen from your reaction mixture is a critical step to minimize ROS generation.[8] This can be achieved by bubbling an inert gas like argon or nitrogen through your solutions.[10]
-
Include Additives: For proteins rich in arginine, adding a surrogate like aminoguanidine can help protect the native residues from oxidation.[3][8]
-
Optimize Reagent Concentrations: Use the minimum effective concentration of copper and sodium ascorbate. A 3- to 10-fold excess of sodium ascorbate is common, but this can be optimized for your specific system.[3]
Q2: My CuAAC reaction is slow or incomplete. How can I improve the reaction efficiency?
A2: Slow reaction rates are often due to an insufficient concentration of the active Cu(I) catalyst.[7] Cu(I) is unstable in aqueous solutions and can be readily oxidized to the inactive Cu(II) state.[7][11]
Troubleshooting Steps:
-
Ensure Fresh Reducing Agent: Sodium ascorbate is sensitive to oxidation. Always prepare a fresh stock solution immediately before setting up your reaction.[8][9]
-
Ligand Assistance: As mentioned, a ligand like THPTA not only protects your biomolecule but also accelerates the reaction rate, which is particularly important at low reactant concentrations.[5][7]
-
Check Reagent Quality: Ensure the purity of your azide- and alkyne-functionalized molecules. Impurities can inhibit the catalyst.
-
pH Considerations: CuAAC is generally tolerant of a wide pH range (typically 4-12).[4][] However, the optimal pH is often between 7 and 9 for bioconjugation.[3]
Q3: Can the phosphine reducing agents sometimes used in protein purification (e.g., TCEP) interfere with my CuAAC reaction?
A3: Yes, this is a critical consideration. While TCEP (tris(2-carboxyethyl)phosphine) is excellent for reducing disulfide bonds, residual TCEP can react with the azide group in your bifunctional molecule via a Staudinger reduction, converting it to an amine.[13][14] This will cap the azide, rendering it unreactive in the subsequent click reaction.
Troubleshooting Steps:
-
Thorough Reagent Removal: After disulfide reduction, ensure complete removal of TCEP or other phosphine-based reducing agents. This is typically done using dialysis or size-exclusion chromatography (e.g., spin filtration).[8]
-
In Situ Quenching: An alternative is the in-situ quenching of excess phosphine using water-soluble PEG-azides before adding your alkyne-containing molecule.[15]
Diagram: CuAAC Catalytic Cycle and Side Reactions
Caption: The CuAAC cycle and the competing oxidation pathway leading to ROS.
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful alternative to CuAAC, particularly for applications in living systems, as it eliminates the need for a cytotoxic copper catalyst.[16][17][18] The reaction is driven by the high ring strain of a cyclooctyne, which readily reacts with an azide.[18][19]
Troubleshooting Guide & FAQs: SPAAC
Q1: I'm observing non-specific labeling or loss of signal when using a strained alkyne (e.g., DBCO, BCN) with a protein containing free cysteines. Why is this happening?
A1: This is the most well-documented side reaction in SPAAC. Strained alkynes, particularly cyclooctynes, are susceptible to nucleophilic attack by thiols.[3] In a biological context, this means they can react with the free thiol groups of reduced cysteine residues, leading to non-specific labeling and depletion of your strained alkyne reagent.
Troubleshooting Steps:
-
Thiol Blocking: Before performing the SPAAC reaction, cap any free thiols on your protein. A common method is to pre-incubate the protein with a thiol-reactive agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM).[8] Be sure to quench any excess capping reagent and remove it before adding your strained alkyne.
-
Choice of Cyclooctyne: The reactivity towards thiols can vary between different strained alkynes. Newer generations of cyclooctynes have been developed with increased stability and reduced propensity for side reactions with thiols.[8] Evaluate different options if thiol reactivity is a persistent issue.
Q2: My SPAAC reaction is very slow. What factors influence the reaction rate?
A2: While SPAAC is catalyst-free, its kinetics are generally slower than CuAAC.[1] The rate is highly dependent on the specific strained alkyne used and the concentration of the reactants.
Troubleshooting Steps:
-
Increase Reactant Concentration: If possible, increasing the concentration of your azide- and alkyne-labeled molecules will accelerate the reaction.
-
Select a Faster Cyclooctyne: Different cyclooctynes have vastly different second-order rate constants. For example, derivatives of dibenzocyclooctyne (DBCO) are known for their high reactivity.[19][20] Refer to the literature to compare the kinetics of various commercially available strained alkynes.
-
Extend Reaction Time/Increase Temperature: SPAAC reactions can often be left to proceed overnight at 4°C or for several hours at room temperature.[8] A modest increase in temperature (e.g., to 37°C) can also increase the rate, provided your biomolecule is stable under these conditions.
Q3: I use sodium azide (NaN₃) as a preservative in my buffers. Could this interfere with my SPAAC reaction?
A3: Absolutely. Sodium azide is an inorganic azide that will compete with your azide-functionalized biomolecule for the strained alkyne.[21] This will decrease your labeling efficiency. This is particularly problematic for SPAAC, which is sensitive even to low concentrations of inorganic azide.[21]
Troubleshooting Steps:
-
Avoid Sodium Azide: Do not use sodium azide as a preservative in any buffers that will be used for SPAAC or CuAAC reactions.
-
Buffer Exchange: If your starting material is in a buffer containing sodium azide, perform a thorough buffer exchange (dialysis or desalting column) to remove it completely before initiating the click reaction.[21]
Diagram: SPAAC Desired Reaction vs. Thiol-yne Side Reaction
Caption: Key decision point for the aza-ylide intermediate in Staudinger ligation.
Summary of Key Side Reactions and Mitigation Strategies
| Reaction | Common Side Reaction(s) | Primary Cause(s) | Recommended Mitigation Strategy(ies) |
| CuAAC | Biomolecule degradation/aggregation | Reactive Oxygen Species (ROS) from Cu(I)/O₂ chemistry | Use Cu-chelating ligands (THPTA), degas buffers, add protective agents (aminoguanidine). [3][7][8] |
| Azide reduction to amine | Residual phosphine reducing agents (e.g., TCEP) | Thoroughly remove phosphines post-reduction; consider in-situ quenching. [15] | |
| SPAAC | Non-specific labeling | Reaction of strained alkyne with free thiols (cysteine) | Pre-block free thiols with IAM or NEM. [3][8] |
| Low reaction efficiency | Competing reaction with sodium azide preservative | Avoid NaN₃ in buffers; perform buffer exchange if present. [21] | |
| Staudinger Ligation | Formation of amine instead of amide | Hydrolysis of the aza-ylide intermediate | Increase reactant concentration; use phosphines designed for rapid intramolecular acyl transfer. [22][23] |
| Phosphonamide byproduct | Aza-Wittig type side reaction | Use phosphinothiol reagents; optimize reaction conditions. [23] |
Experimental Protocols
Protocol 1: General CuAAC Protocol for Protein Labeling with Thiol Protection
This protocol assumes the protein has been modified with an alkyne and is being labeled with an azide-containing small molecule.
1. Prepare Stock Solutions:
-
Protein: 10 mg/mL of alkyne-modified protein in PBS, pH 7.4.
-
Azide Probe: 10 mM azide-fluorophore (or other cargo) in DMSO.
-
Ligand: 200 mM THPTA in water. [8] * Copper: 100 mM CuSO₄ in water. [8] * Reducing Agent: 1 M Sodium Ascorbate in water (prepare fresh). [8] 2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-protein solution.
-
Add the azide probe to the desired final molar excess (e.g., 10-fold).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA solutions in a 1:5 molar ratio relative to the copper. Let it sit for 2 minutes.
-
Add the catalyst premix to the protein/azide mixture to a final concentration of 1 mM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
3. Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a photosensitive probe.
4. Purification:
-
Remove excess small molecules and copper catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration. [8]
Protocol 2: General SPAAC Protocol for Protein Labeling with Thiol Blocking
This protocol assumes an azide-modified protein is being labeled with a DBCO-containing molecule.
1. Prepare Stock Solutions:
-
Protein: 10 mg/mL of azide-modified protein in PBS, pH 7.4.
-
Thiol Blocker: 100 mM Iodoacetamide (IAM) in PBS (prepare fresh).
-
Quenching Agent: 1 M DTT in water.
-
Strained Alkyne: 10 mM DBCO-fluorophore (or other cargo) in DMSO.
2. Thiol Blocking (Recommended):
-
To the protein solution, add IAM to a final concentration of 10 mM.
-
Incubate at room temperature for 30 minutes in the dark.
-
Quench the excess IAM by adding DTT to a final concentration of 20 mM.
-
Remove excess IAM and DTT via spin filtration or a desalting column, exchanging the buffer back to PBS. [8] 3. SPAAC Reaction:
-
Add the DBCO-fluorophore solution to the thiol-blocked protein solution. A 10-20 fold molar excess is a typical starting point. [8] * Incubate at room temperature for 2-4 hours or at 4°C overnight.
4. Purification:
-
Remove unreacted strained alkyne using a method appropriate for your construct, such as SEC, dialysis, or spin filtration. [8]
References
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Protein Engineering with the Traceless Staudinger Ligation.
- minimizing side reactions in the Staudinger lig
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Technical Support Center: Preventing Side Reactions in Click Chemistry Conjug
- Does azide ion interfere with click chemistry reactions (CuAAC and SPAAC)?. Lumiprobe.
- Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Journal of the Iranian Chemical Society.
- Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.
- Staudinger reaction. Wikipedia.
- In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjug
- A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology.
- Staudinger Lig
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- What is the mechanism of click chemistry?.
- Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry. BenchChem.
- What is Click Chemistry? An Introduction. Sigma-Aldrich.
- Organic azide. Wikipedia.
- STAUDINGER REACTIONS - Bioothogonal before Click Chemistry. YouTube.
- Click chemistry. Wikipedia.
- Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). BenchChem.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
- (PDF) Click and Bioorthogonal Chemistry: The Future of Active Targeting of Nanoparticles for Nanomedicines?.
- “Bioorthogonal reactions of triarylphosphines and related analogs”.
- Aryl azides and phosphines used in this Staudinger reduction triggered....
- Azide-alkyne Huisgen cycloaddition. Wikipedia.
- A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System.
- tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides.
- A Comparative Study of Bioorthogonal Reactions with Azides.
- Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals.
- Click Chemistry Protocols. BroadPharm.
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- Click Chemistry Overview. BOC Sciences.
- STAUDINGER REDUCTION - Azide Reduction By Phosphine | Name Reactions. YouTube.
- Click Chemistry: new protocol for the labeling and modific
- Strain-Promoted Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Reactive & Efficient: Organic Azides as Cross-Linkers in M
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjug
- Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd..
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Azides in the Synthesis of Various Heterocycles.
- Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. Organic azide - Wikipedia [en.wikipedia.org]
- 14. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Aggregation During Nanoparticle Functionalization with 1,6-Diazidohexane
Welcome to the technical support center for nanoparticle functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of surface modification with 1,6-diazidohexane, a critical process for downstream applications like "click" chemistry.[1][2] Aggregation is a common and frustrating challenge during this process, leading to loss of nanoparticle functionality and reproducibility.[3] This resource provides in-depth troubleshooting strategies and frequently asked questions to ensure the successful synthesis of stable, functionalized nanoparticles.
I. Understanding the Root Cause: Why Nanoparticles Aggregate
Nanoparticle stability in a colloidal suspension is a delicate balance between attractive and repulsive forces.[4] During functionalization, this balance can be disrupted, leading to irreversible aggregation. The primary culprits are:
-
Disruption of Surface Charge: Many nanoparticles are initially stabilized by electrostatic repulsion.[5] The introduction of new ligands, changes in pH, or increased ionic strength can neutralize this surface charge, allowing attractive van der Waals forces to dominate and cause aggregation.[5][6]
-
Insufficient Steric Hindrance: In non-aqueous systems or in conjunction with electrostatic stabilization, bulky molecules can be adsorbed onto the nanoparticle surface to create a physical barrier that prevents particles from getting too close.[7][8] If the functionalizing agent, in this case, this compound, does not provide adequate steric hindrance, aggregation can occur.
-
Solvent Incompatibility: The polarity of the solvent plays a crucial role in maintaining nanoparticle dispersion.[9][10] A solvent that is not compatible with the nanoparticle's surface chemistry can lead to aggregation.[11]
II. Troubleshooting Guide: A Proactive Approach to Preventing Aggregation
This section provides a systematic approach to troubleshooting common issues encountered during the functionalization of nanoparticles with this compound.
Issue 1: Immediate Aggregation Upon Addition of this compound
Visual Cue: A rapid change in the color of the nanoparticle solution (e.g., for gold nanoparticles, a shift from red to blue or purple) and the formation of visible precipitates.[12]
Probable Causes & Solutions:
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Incompatible Solvent | The polarity of the reaction solvent may not be suitable for maintaining the stability of the nanoparticles after the addition of the more hydrophobic this compound.[9][10] | Gradually introduce a co-solvent with a polarity that is intermediate between the initial solvent and this compound. This can help to create a more favorable environment for the functionalized nanoparticles.[13] |
| Inadequate Initial Stabilization | The initial stabilizing agent (e.g., citrate for gold nanoparticles) may be too weakly bound and easily displaced by this compound, leading to a loss of electrostatic repulsion before sufficient steric stabilization is achieved.[5][14] | Consider a two-step functionalization process. First, introduce a more strongly binding stabilizing ligand that also presents a functional group for subsequent reaction with this compound. For example, a thiol-containing molecule for gold nanoparticles.[1] |
| Incorrect pH | The pH of the solution can significantly impact the surface charge of the nanoparticles and the reactivity of the functional groups.[15][16] An inappropriate pH can lead to a reduction in electrostatic repulsion and promote aggregation.[17][18] | Optimize the pH of the reaction buffer. For many nanoparticle systems, a pH range of 7-8 is a good starting point, but this should be empirically determined for your specific nanoparticles.[15] |
Issue 2: Gradual Aggregation During the Reaction
Visual Cue: A slow change in the color of the solution over the course of the reaction, or the formation of a small amount of precipitate after an extended period.
Probable Causes & Solutions:
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Suboptimal Reactant Concentrations | A high concentration of nanoparticles can increase the frequency of collisions, leading to a higher probability of aggregation, especially if the functionalization is not rapid.[15] Conversely, an insufficient concentration of this compound may result in incomplete surface coverage, leaving exposed patches that can mediate aggregation. | Titrate the concentration of both the nanoparticles and this compound to find the optimal ratio. Start with a lower nanoparticle concentration and gradually increase the amount of this compound.[19] |
| Reaction Temperature Too High | Elevated temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the repulsive energy barrier and leading to aggregation.[3] | Perform the functionalization at a lower temperature (e.g., room temperature or 4°C) to slow down the reaction and reduce the likelihood of aggregation.[19] |
| Inadequate Mixing | Poor mixing can lead to localized high concentrations of this compound, causing rapid and localized destabilization of nanoparticles. | Ensure gentle but thorough mixing throughout the reaction. Avoid vigorous shaking or vortexing, which can induce aggregation.[19] |
Issue 3: Aggregation During Purification/Work-up
Visual Cue: Formation of a precipitate during centrifugation, dialysis, or other purification steps.
Probable Causes & Solutions:
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Centrifugation Speed Too High | Excessive centrifugal force can overcome the repulsive forces between functionalized nanoparticles, forcing them into close contact and causing irreversible aggregation. | Optimize the centrifugation speed and time. Use the minimum force required to pellet the nanoparticles. |
| Incompatible Resuspension Buffer | The buffer used to resuspend the purified nanoparticles may not be optimal for maintaining their stability. Changes in pH or ionic strength can lead to aggregation.[5] | Resuspend the nanoparticles in a buffer that is known to be compatible with their functionalized surface. This may require some empirical testing. Consider adding a small amount of a stabilizing agent, such as PEG, to the resuspension buffer.[15] |
| Loss of Stabilizing Ligands | During purification, some of the this compound or other stabilizing ligands may be removed, leading to a loss of stability. | Ensure that the functionalization reaction has gone to completion to maximize surface coverage. Consider adding a small excess of this compound during the reaction to drive it to completion. |
III. Experimental Protocols & Characterization
Workflow for Nanoparticle Functionalization with this compound
Caption: A generalized workflow for the functionalization of nanoparticles.
Key Characterization Techniques for Assessing Aggregation
A multi-faceted approach to characterization is essential for confirming the absence of aggregation.
| Technique | Principle | Indication of Aggregation |
| UV-Visible Spectroscopy | Measures the absorption and scattering of light by the nanoparticles.[20] | A shift in the peak wavelength (plasmon resonance for metallic nanoparticles) and a broadening of the peak.[12] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a suspension by analyzing fluctuations in scattered light intensity.[20][21] | An increase in the average hydrodynamic diameter and a broadening of the size distribution.[16] |
| Transmission Electron Microscopy (TEM) | Provides direct visualization of the nanoparticles.[20] | The presence of large, irregular clusters of nanoparticles.[16] |
| Zeta Potential | Measures the surface charge of the nanoparticles in a colloidal suspension.[21] | A decrease in the magnitude of the zeta potential, indicating a reduction in electrostatic repulsion.[22] |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use this compound directly with citrate-stabilized gold nanoparticles?
While it is possible, it can be challenging due to the relatively weak binding of citrate.[14] The addition of this compound can lead to the rapid displacement of citrate and subsequent aggregation. A more robust approach is to first perform a ligand exchange with a thiol-containing molecule to create a more stable surface before introducing the diazide.[1]
Q2: What is the ideal solvent for this functionalization?
The ideal solvent will depend on the specific type of nanoparticle and its initial surface chemistry. For nanoparticles that are stable in aqueous solutions, a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) is often a good starting point.[11] The organic co-solvent helps to solubilize the this compound. It is crucial to perform small-scale pilot experiments to determine the optimal solvent composition that maintains nanoparticle stability.[23]
Q3: How do I know if my functionalization was successful, besides just checking for aggregation?
Several techniques can be used to confirm the presence of the azide groups on the nanoparticle surface. These include:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the characteristic azide peak around 2100 cm⁻¹.[24]
-
X-ray Photoelectron Spectroscopy (XPS): This can provide elemental analysis of the nanoparticle surface, confirming the presence of nitrogen.
-
"Click" Chemistry Reaction: The ultimate confirmation is to perform a "click" reaction with an alkyne-containing molecule (e.g., a fluorescent dye) and then measure the resulting signal.[2][25]
Q4: Can I reverse the aggregation if it occurs?
In most cases, aggregation is irreversible. Therefore, the focus should be on prevention rather than reversal. Sonication can sometimes help to break up loose aggregates, but it is often not effective for densely packed aggregates and can even damage the nanoparticles.[15]
Q5: Are there alternatives to this compound for introducing azide groups?
Yes, there are several alternatives. For example, you can use azide-terminated PEG molecules, which can also enhance the stability and biocompatibility of the nanoparticles.[25] For silica-coated nanoparticles, azide-functionalized silanes can be used.[1] The choice of reagent will depend on the specific requirements of your application.
V. The Fundamental Principles of Nanoparticle Stabilization
To effectively troubleshoot aggregation, it is essential to understand the two primary mechanisms of nanoparticle stabilization:
Caption: A comparison of the primary mechanisms of nanoparticle stabilization.
By understanding these principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of nanoparticle functionalization with this compound and other surface-modifying agents.
References
- Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics | Reinste Nano Ventures Pvt Ltd - Hiyka. (n.d.).
- What is the Difference Between Steric and Electrostatic Stabilization. (2022, November 15).
- Understanding Azide Functionalized Gold Nanoparticles - Hiyka. (n.d.).
- Nanoparticle Characterization Techniques - nanoComposix. (n.d.).
-
van der Meer, S. B., Loza, K., Wey, K., Heggen, M., Beuck, C., & Bayer, P. (2019). Click Chemistry on the Surface of Ultrasmall Gold Nanoparticles (2 nm) for Covalent Ligand Attachment Followed by NMR Spectroscopy. Langmuir, 35(20), 6589–6598. [Link]
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- Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC - NIH. (2018, January 3).
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- Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles | Philosophical Transactions of the Royal Society A. (2010, March 28).
- Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform. (n.d.).
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- Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion - PubMed. (2012, October 1).
- Surface modification of silica nanoparticles to reduce aggregation and non-specific binding. (2008, August 17).
- Electrostatic vs Steric Stabilization of Fe3O4 and Co0.5Fe2.5O4 Nanoparticles - AIP Publishing. (n.d.).
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Electrostatic and steric repulsion model. (A) Electrostatic stabilization of AuNPs is based on Coulomb repulsion between particles with the same surface charge sign, preventing the particles from coming into close contact where the attractive short-distance van der Waals forces dominate. (B) For steric stabilization, the contact is avoided by adsorbing bulky molecules on the surface, which act as a spacer to prevent particle aggregation[15][26]. - ResearchGate. (n.d.). Retrieved from
- Combined electrostatic and steric stabilization: Significance and symbolism. (2025, July 31).
- Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J. (2018, June 4).
- What Does Nanoparticle Stability Mean? - PMC - NIH. (n.d.).
- Aggregation behavior of nanoparticles: Revisiting the phase diagram of colloids - Frontiers. (n.d.).
- Techniques for physicochemical characterization of nanomaterials - PMC - NIH. (n.d.).
- Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes - ResearchGate. (2022, January 7).
- Aggregation and Dispersion Behavior Control of Nanoparticles by Surface Structure Design | Request PDF - ResearchGate. (2025, August 6).
- pH effect on the synthesis of different size silver nanoparticles evaluated by DLS and their size-dependent antimicrobial activity - SciELO. (n.d.).
- Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs - MDPI. (n.d.).
- Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles. (n.d.).
- Influencing Solvent Miscibility and Aqueous Stability of Aluminum Nanoparticles through Surface Functionalization with Acrylic M - DTIC. (2010, August 26).
- Functionalizing Nanoparticles with Azido-PEG7-azide: Application Notes and Protocols - Benchchem. (n.d.).
- Optimal Conditions for DBCO-azide Reaction? - ResearchGate. (2019, October 22).
- Role of Solvent Polarity on Dispersion Quality and Stability of Functionalized Carbon Nanotubes - MDPI. (n.d.).
- Functionalization of Nanomaterials: Synthesis and Characterization - ACS Publications. (2022, June 13).
- Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz™. (n.d.).
- Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization. (n.d.).
- Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.).
- Comprehensive Guide to Gold Nanoparticle Conjugation - Hiyka. (n.d.).
- Optimization of the reaction conditions a | Download Table - ResearchGate. (n.d.).
- 5-Step Guide to Microparticle & Nanoparticle Conjugation - LifeSynth Solutions. (2024, July 30).
- Graphene functionalization by 1,6-diaminohexane and silver nanoparticles for water disinfection - SciSpace. (n.d.).
- How to minimize the aggregation of nanoparticles? - ResearchGate. (2013, December 18).
- Interpreting Particle Spectra During Protein Conjugation - nanoComposix. (n.d.).
- Graphene Functionalization by 1,6-Diaminohexane and Silver Nanoparticles for Water Disinfection - ResearchGate. (2025, August 7).
- XRD pattern of graphene functionalized by 1,6-diaminohexane with silver nanoparticles. (n.d.).
- Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PMC - NIH. (2018, June 19).
- Graphene Functionalization by 1,6-Diaminohexane and Silver Nanoparticles for Water Disinfection | Request PDF - ResearchGate. (n.d.).
- Gold Nanoparticle Self-Aggregation on Surface with 1,6-Hexanedithiol Functionalization. (2020, March 11).
- (PDF) Graphene functionalization by 1,6-diaminohexane and silver nanoparticles for water disinfection - ResearchGate. (2020, February 19).
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Technical Support Center: Troubleshooting 1,6-Diazidohexane Crosslinking
Welcome to the technical support guide for 1,6-diazidohexane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with crosslinking efficiency. As a homobifunctional crosslinker, this compound offers a six-carbon spacer arm to link molecules, but its successful application hinges on a precise understanding of its chemical reactivity. This guide provides in-depth, field-proven insights to help you diagnose and resolve issues with incomplete crosslinking.
FAQ 1: My crosslinking experiment with this compound failed. I mixed it with my protein but see no results on my gel. What went wrong?
This is the most common issue users encounter, and it stems from a fundamental misunderstanding of the azide functional group's reactivity. Unlike crosslinkers with N-hydroxysuccinimide (NHS) esters or maleimides, the alkyl azide groups on this compound are not inherently reactive with common protein functional groups like primary amines (lysine) or thiols (cysteine) under standard physiological conditions.[1] They require a specific activation step or a reactive partner to form a covalent bond.
The two primary mechanisms for activating this compound for crosslinking are:
-
Photochemical Activation: Upon exposure to UV light (typically 254-265 nm), the azide groups can be converted into highly reactive nitrene intermediates. These nitrenes can then non-specifically insert into C-H, N-H, or O-H bonds, forming a stable covalent crosslink. The low efficiency of some photoactivatable crosslinkers can be a challenge.[2]
-
Cycloaddition Reactions ("Click Chemistry"): Azides are key partners in bioorthogonal "click chemistry" reactions.[][4][5] To use this compound in this context, your target molecules must first be functionalized with a compatible reaction partner, most commonly an alkyne. The crosslinking then proceeds via:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that forms a stable triazole linkage between the azide and a terminal alkyne in the presence of a Cu(I) catalyst.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne without the need for a potentially cytotoxic copper catalyst, making it ideal for in vivo applications.[1][]
-
Core Directive: Your first step is to identify which of these activation methods is appropriate for your experimental goals and confirm that you have incorporated the necessary components (a UV light source or an alkyne-modified target). Simply mixing this compound with a biomolecule will not result in crosslinking.
Sources
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1,6-Diazidohexane
Prepared by: Senior Application Scientist, Chemical Technologies Division
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,6-diazidohexane as a crosslinking agent and encountering challenges with its low solubility in aqueous media. Here, we provide expert-driven insights and validated protocols to help you overcome these issues and ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: The primary reason is the molecular structure of this compound. It consists of a six-carbon alkyl chain (CH₂)₆, which is long, flexible, and hydrophobic (water-repelling). While the terminal azide groups (-N₃) are polar, their contribution is not sufficient to overcome the hydrophobicity of the hydrocarbon backbone, leading to poor solubility in water and aqueous buffers.[1]
Q2: I see a cloudy precipitate or an oily film in my reaction. Is this the this compound?
A2: Yes, this is the most common observation. When introduced into an aqueous medium, insoluble this compound will phase-separate, appearing as a milky suspension, a fine precipitate, or an oily layer on the surface or at the bottom of the vessel. This indicates that the compound is not available in the solution to participate effectively in the desired reaction.
Q3: Can I just add more of the compound to force the reaction to work?
A3: No, this is not recommended. Simply adding more of an insoluble compound will not increase its dissolved concentration. The excess will remain as a separate phase, leading to inconsistent and non-reproducible reaction kinetics, low yields, and potential complications in downstream purification. The key is to increase the solubilized concentration.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes. This compound is an organic azide. While the risk is lower than with smaller, more volatile azides, it should still be handled with care. Avoid exposure to heat, shock, or friction. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, and handle the compound in a well-ventilated area or chemical fume hood.[2] Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.
Part 2: In-Depth Troubleshooting Guide & Solution Protocols
The Root Cause: A Tale of Two Moieties
The challenge with this compound lies in its amphipathic nature, but with a dominant hydrophobic character. The C6 alkyl chain actively repels water, while the two polar azide groups are not sufficient to counteract this effect. To achieve a successful reaction in an aqueous environment, such as a bioconjugation "click" reaction, we must employ a strategy to bridge this polarity gap.
Below are three field-proven strategies, escalating in complexity and efficacy, to address this solubility challenge.
Logical Flow for Troubleshooting
This diagram outlines a decision-making process for selecting the appropriate solubilization strategy for your experiment.
Caption: Troubleshooting flowchart for this compound solubility.
Strategy 1: Co-Solvent System
This is the most straightforward approach. By introducing a water-miscible organic solvent, you reduce the overall polarity of the aqueous medium, making it more hospitable to the hydrophobic alkyl chain of the diazide.
-
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are polar aprotic solvents that are fully miscible with water. They effectively create a solvent mixture with an intermediate polarity, allowing the nonpolar part of the this compound to be solvated. This method is common in many click chemistry protocols.[3][4]
-
Pros: Simple, quick, and uses common laboratory solvents.
-
Cons: The organic solvent may negatively impact the stability or activity of sensitive biological samples like proteins or live cells. High concentrations (>10-20%) can lead to denaturation.[3]
Experimental Protocol: Using a Co-Solvent
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO. For example, a 100 mM stock.
-
Reaction Setup: In your reaction vessel, combine your aqueous buffer and other reaction components (e.g., your alkyne-modified biomolecule).
-
Co-solvent Addition: Just before initiating the reaction, add the this compound stock solution to the aqueous mixture. Ensure that the final concentration of DMSO in the reaction does not exceed a level tolerated by your system (typically 5-10% v/v is a safe starting point).
-
Initiation: Add any remaining reagents (e.g., copper catalyst, reducing agent) to start the reaction.[4][5]
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Observation: The solution should remain clear. If precipitation occurs, you may need to slightly increase the co-solvent percentage or consider an alternative strategy.
Strategy 2: Phase-Transfer Catalysis with Cyclodextrins
This elegant "green chemistry" approach uses a catalyst to carry the insoluble reactant into the aqueous phase where the reaction can occur, without the need for organic co-solvents.
-
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut). They possess a hydrophobic inner cavity and a hydrophilic exterior.[6][7] The hydrophobic hexyl chain of this compound is encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior keeps the entire complex soluble in water.[8][9][10] This "host-guest" complex acts as a shuttle, delivering the diazide to the reaction site. β-cyclodextrin is particularly effective for this purpose in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[8][11]
-
Pros: Avoids organic solvents, highly biocompatible, can significantly accelerate reaction rates.[8][11]
-
Cons: Requires an additional reagent (the cyclodextrin) and may require optimization of the cyclodextrin-to-reactant ratio.
Mechanism: Cyclodextrin-Mediated Solubilization
Caption: Cyclodextrin encapsulates the hydrophobic diazide for reaction.
Experimental Protocol: Using β-Cyclodextrin (β-CD)
-
Reagent Preparation: Prepare your aqueous buffer. Weigh out the required amount of β-cyclodextrin. A catalytic amount (e.g., 2.5-10 mol% relative to the limiting reagent) is often sufficient.[11]
-
Dissolution: Add the β-cyclodextrin to the aqueous buffer and stir or vortex until it is fully dissolved.
-
Addition of Diazide: Add the this compound directly to the β-cyclodextrin solution. Stir vigorously for several minutes. The solution should become clear as the inclusion complex forms.
-
Reaction Setup: Add the other reaction partners (e.g., alkyne) and catalysts (e.g., CuSO₄, sodium ascorbate) to the solution.
-
Incubation: Proceed with your standard reaction incubation time and temperature.
Strategy 3: Micellar Catalysis with Surfactants
This method creates microscopic "nanoreactors" within the bulk aqueous solution, providing a localized organic-like environment where the reaction can proceed efficiently.
-
Causality: Surfactants are amphiphilic molecules with a polar "head" and a nonpolar "tail." Above a certain concentration in water, known as the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles.[12][13] The hydrophobic tails face inward, creating a nonpolar core, while the hydrophilic heads face the outer aqueous environment.[12] The insoluble this compound partitions into the hydrophobic core of the micelle, effectively "dissolving" it and bringing it into close proximity with other reactants that may also enter the micelle.[14][15]
-
Pros: Can solubilize high concentrations of organic reactants, can accelerate reaction rates due to high local reactant concentrations.[15]
-
Cons: Can be denaturing to proteins at high concentrations; the surfactant will need to be removed during purification.
Mechanism: Micellar Solubilization
Caption: A surfactant micelle creating a hydrophobic core for the diazide.
Experimental Protocol: Using a Surfactant (e.g., SDS or Triton X-100)
-
Surfactant Solution: Prepare a solution of the chosen surfactant (e.g., Sodium Dodecyl Sulfate - SDS, an anionic surfactant, or Triton X-100, a non-ionic surfactant) in your reaction buffer at a concentration well above its CMC. A 1-2% (w/v) solution is a common starting point.
-
Addition of Diazide: Add the this compound to the surfactant solution. Stir or vortex until the solution is clear, indicating that the diazide has been incorporated into the micelles.
-
Reaction Setup: Add the remaining reactants to the micellar solution.
-
Initiation and Incubation: Initiate the reaction and incubate as per your standard protocol.
-
Purification: Be aware that downstream purification (e.g., dialysis, chromatography) will be required to remove the surfactant from your final product.
Summary of Solubilization Strategies
| Strategy | Mechanism | Typical Reagents | Pros | Cons |
| Co-Solvent | Reduces overall solvent polarity | DMSO, DMF, t-BuOH | Simple, fast, uses common solvents | Can be incompatible with sensitive biomolecules |
| Phase-Transfer Catalysis | Encapsulation of hydrophobic reactant in a soluble carrier | β-Cyclodextrin, HP-β-CD | Biocompatible, avoids organic solvents, can accelerate reactions[9][11] | Requires an additional reagent, may need optimization |
| Micellar Catalysis | Sequestration of reactant in the hydrophobic core of micelles | SDS, Triton X-100, CTAB | High solubilizing capacity, creates "nanoreactors"[14][15] | Can be denaturing, requires removal of surfactant post-reaction |
Part 3: Safety & Handling of this compound
As a Senior Application Scientist, I must emphasize that safety is paramount in any experimental work.
-
Chemical Stability: this compound is a potentially energetic compound. While more stable than smaller organic azides, it should be treated with respect. Avoid strong heating, grinding, or subjecting it to shock.
-
PPE: Always handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]
-
Work Area: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Storage: Store in a cool, dark, and well-ventilated place, away from incompatible materials like strong acids or reducing agents.[2]
-
Disposal: Dispose of unreacted material and contaminated waste according to your institution's hazardous waste protocols.
By understanding the chemical principles behind the low aqueous solubility of this compound and by systematically applying the troubleshooting strategies outlined above, you can successfully integrate this versatile crosslinker into your aqueous-based experimental workflows.
References
-
Shin, J. A., Lim, Y. G., & Lee, K. H. (2012). Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. The Journal of Organic Chemistry, 77(9), 4117–4122. [Link]
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Verma, C., Quraishi, M. A., & Singh, A. (2015). Micelles Supported Organic Reactions in Water: A Review. TSI Journals. [Link]
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Srivastava, S., et al. (2025). RECENT ADVANCES IN SURFACTANT-ENHANCED ORGANIC SYNTHESIS IN AQUEOUS MICELLES. Azerbaijan Chemical Journal. [Link]
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Bose, D., & Das, P. K. (2020). Micellar nanoreactors for organic transformations with a focus on “dehydration” reactions in water: A decade update. Request PDF on ResearchGate. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. American Chemical Society. [Link]
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Casey, J. P., et al. (2022). Surfactant Micellar and Vesicle Microenvironments and Structures Under Synthetic Organic Conditions. PMC - NIH. [Link]
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The Journal of Organic Chemistry. (2012). Copper-Catalyzed Azide–Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. ACS Publications. [Link]
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Sci-Hub. (2012). ChemInform Abstract: Copper‐Catalyzed Azide—Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link]
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National Institutes of Health. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
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Ionescu, A., et al. (2019). Water inside β-cyclodextrin cavity: amount, stability and mechanism of binding. PMC - NIH. [Link]
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MDPI. (2016). Investigation of the Interactions between the Hydrophobic Cavities of Cyclodextrins and Pullulanase. [Link]
-
MDPI. (2021). Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water. [Link]
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ACS Publications. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. [Link]
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ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. [Link]
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ResearchGate. (2023). How do I prevent precipitation of organic azide group in azide-alkyne cycloaddition bioconjugation?. [Link]
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Fisher Scientific. (2010). SAFETY DATA SHEET - 1,6-Diaminohexane 5% in water. [Link]
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PubChem - NIH. (n.d.). This compound. [Link]
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ACS Chemical Reviews. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. [Link]
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Solubility of Things. (n.d.). 1,6-Diiodohexane. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane. [Link]
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MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]
-
American Chemical Society. (2026). Mapping Nonlinear Solvation at the Air–Organic–Solution Interface Using an Azide Probe. [Link]
-
Lonza. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
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ScienceDaily. (2021). Toward overcoming solubility issues in organic chemistry. [Link]
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Solubility of Things. (n.d.). Hexane-1,6-diol. [Link]
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PubChem - NIH. (n.d.). 1,6-Diiodohexane. [Link]
-
Wikipedia. (n.d.). 1,6-Hexanediol. [Link]
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analytical techniques to monitor 1,6-diazidohexane reaction progress
Welcome to the technical support center for monitoring chemical reactions involving 1,6-diazidohexane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diazide linker, particularly in bioconjugation, polymer synthesis, and "click chemistry" applications.[1] Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format to help you navigate the common challenges encountered during reaction monitoring.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about selecting the right analytical tools and interpreting the data for reactions with this compound.
Q1: Which analytical technique is best suited for monitoring my this compound reaction?
A1: The optimal technique depends on your specific needs, such as the desired level of detail (qualitative vs. quantitative), reaction scale, available equipment, and the properties of your other reactants and products. No single method is universally superior; they offer complementary information.
Causality: The choice is a trade-off between speed, cost, resolution, and the type of information generated. For instance, Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks on reaction completion, making it ideal for routine synthesis.[2] In contrast, High-Performance Liquid Chromatography (HPLC) is preferred for generating precise quantitative data, which is critical in kinetic studies or for GMP-compliant processes.[3]
Table 1: Comparison of Analytical Techniques for Monitoring this compound Reactions
| Technique | Principle | Speed | Cost | Information Provided | Key Advantage & Causality |
|---|---|---|---|---|---|
| TLC | Differential partitioning between stationary and mobile phases. | Very Fast | Low | Qualitative (presence/absence of spots, relative polarity). | Rapid Screening: Ideal for quickly determining if the starting material is consumed. Its low cost and speed make it the go-to method for routine progress checks.[4] |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Fast | Low | Functional group analysis (disappearance of azide -N₃ stretch). | Direct Functional Group Tracking: Unambiguously confirms the consumption of the azide group via the disappearance of its strong, characteristic peak. Excellent for in-situ monitoring.[2][5] |
| NMR | Nuclear spin transitions in a magnetic field. | Moderate | High | Detailed structural information and quantification. | Structural Verification: Provides definitive structural evidence of product formation and allows for quantification of reactants and products in the same spectrum. Non-destructive.[3][6] |
| HPLC | High-resolution separation based on partitioning. | Slow | Moderate | High-resolution separation and precise quantification. | Quantitative Accuracy: Offers superior separation of complex mixtures and is the gold standard for accurate kinetic analysis and purity assessment.[7] |
Q2: My this compound starting material isn't visible on a TLC plate under a UV lamp. How can I visualize it?
A2: This is a common and expected issue. This compound lacks a UV chromophore, meaning it does not absorb UV light at the standard wavelengths (254 nm or 365 nm) used for visualization.[8] You must use a chemical staining method to see the spot.
Causality: UV visualization relies on the presence of conjugated π-systems (like aromatic rings) or other chromophores that absorb UV light, causing the spot to appear dark on a fluorescent TLC plate. Since this compound is a simple aliphatic chain, it's transparent to UV light.
Effective Staining Methods for Azides:
-
Triphenylphosphine/Ninhydrin Stain: This is a highly sensitive and reliable two-step method. First, the azide is reduced to a primary amine on the TLC plate using triphenylphosphine. The newly formed amine then reacts with ninhydrin to produce a vividly colored spot (typically purple or yellow).[8][9] This method is sensitive enough to detect as little as 0.025 mg of an azide per spot.[8]
-
"Click Chemistry" Stain: This technique involves performing an in-situ copper-catalyzed azide-alkyne cycloaddition (CuAAC) directly on the TLC plate.[10][11] The plate is dipped into a solution containing a terminal alkyne (like propargyl alcohol) and a copper(I) source.[11] This reaction converts the azide into a triazole, which can be visualized, often appearing as white spots on a slightly yellow background.[10]
Q3: What are the key spectral changes I should look for with FTIR and NMR when my this compound reacts?
A3: Monitoring the reaction spectroscopically involves tracking the disappearance of a key signal from the starting material and the appearance of a new signal from the product.
FTIR Spectroscopy:
-
Disappearance of Azide Peak: The most prominent signal to monitor is the strong, sharp, and highly characteristic asymmetric stretching vibration of the azide (-N₃) group. This peak appears in a relatively uncluttered region of the spectrum, typically between 2080 and 2170 cm⁻¹ .[12] A more specific range for aliphatic azides is around 2100-2125 cm⁻¹ .[13][14][15] The reaction is progressing as the intensity of this peak decreases and is considered complete when it has fully disappeared.[15]
¹H NMR Spectroscopy:
-
Disappearance of α-Methylene Protons: The protons on the carbons directly attached to the azide groups (-CH₂-N₃) in this compound are the most informative. These protons are deshielded by the electronegative azide group and typically appear as a triplet around 3.3-3.5 ppm .[16][17]
-
Appearance of Product Protons: As the reaction proceeds, this triplet will decrease in intensity. Concurrently, new signals will appear. For example, in a CuAAC reaction to form a 1,4-disubstituted triazole, you would expect to see:
-
A new singlet for the triazole proton (CH =C) appearing downfield, typically between 7.5 and 8.5 ppm .
-
A new triplet for the methylene protons now adjacent to the triazole ring (-CH₂ -triazole), which will be shifted further downfield from the original -CH₂-N₃ signal, often appearing around 4.3-4.5 ppm .
-
Table 2: Typical Spectroscopic Data for Monitoring a this compound "Click" Reaction
| Compound Feature | Technique | Characteristic Signal (Approximate) | How to Monitor |
|---|---|---|---|
| Starting Material: -CH₂-N₃ | ¹H NMR | Triplet, ~3.3-3.5 ppm | Signal intensity decreases. |
| Starting Material: -N₃ group | FTIR | Strong, sharp peak, ~2100 cm⁻¹ | Peak intensity decreases and disappears.[15] |
| Product: Triazole -CH = | ¹H NMR | Singlet, ~7.5-8.5 ppm | New signal appears and grows. |
| Product: -CH₂ -Triazole | ¹H NMR | Triplet, ~4.3-4.5 ppm | New signal appears and grows. |
Part 2: Troubleshooting Guides by Technique
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter with each analytical method.
Troubleshooting Thin-Layer Chromatography (TLC)
-
Question: My spots are streaking badly on the TLC plate. What is the cause and how do I fix it?
-
Answer: Streaking is a common issue with several potential causes:
-
Sample Overloading: You have applied too much sample to the plate. The stationary phase becomes saturated, and the compound travels up as a continuous streak rather than a tight spot. Solution: Dilute your reaction mixture sample and apply a smaller spot.[18][19]
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all components to move with the solvent front, or your compound may have limited solubility, causing it to streak. Solution: Experiment with different solvent systems. If your compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve spot shape.
-
High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, the solvent itself does not evaporate from the TLC plate and will carry your entire sample up the plate as a smear. Solution: After spotting your sample, place the TLC plate in a flask and put it under a high vacuum for 5-10 minutes to remove the high-boiling solvent before placing it in the developing chamber.[18]
-
-
-
Question: The Rf values of my this compound and my product are almost identical. How can I tell if the reaction is working?
-
Answer: This is a frequent challenge when the polarity change between reactant and product is minimal.
-
Optimize the Solvent System: This is the most critical step. Test a variety of eluents with slightly different polarities. Sometimes a small change, like switching from ethyl acetate/hexane to acetone/hexane or adding a few drops of methanol, can dramatically improve separation.
-
Use a Co-spot: The co-spot is an essential diagnostic tool.[20] On the same TLC plate, you have three lanes: your starting material (SM), the reaction mixture (RM), and a "co-spot" where you first spot the SM and then spot the RM directly on top of it. If the product and SM are truly different compounds, the co-spot will often appear as a single, elongated spot, confirming that a new, slightly different compound is being formed.[18] If the reaction is complete, the RM spot will be different from the SM spot, and the co-spot will show two distinct (or elongated) spots.
-
-
Troubleshooting NMR Spectroscopy
-
Question: My NMR peaks are broad, and the resolution is poor. How can I improve the quality of my spectra for reaction monitoring?
-
Answer: Poor resolution can obscure important details and make quantification unreliable.
-
Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Solution: Ensure the spectrometer is properly shimmed before acquiring data. If monitoring a reaction over a long period, the sample's properties might change, requiring re-shimming.[3]
-
Presence of Paramagnetic Species: Trace amounts of paramagnetic metals (like residual copper catalyst from a click reaction) can cause significant line broadening. Solution: If you suspect metal contamination, you can try to remove it by filtering your NMR sample through a small plug of silica or celite in a pipette.
-
Sample Heterogeneity: If your reaction mixture contains solids or is biphasic, this will ruin the magnetic field homogeneity. Solution: Ensure your sample is fully dissolved and homogeneous. If solids are present, filter the aliquot before preparing the NMR sample.[21][22]
-
-
-
Question: I am running the reaction in a non-deuterated solvent. How can I monitor it by NMR?
-
Answer: This is possible but requires specific acquisition techniques.
-
Solvent Suppression: Most modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation) that can significantly reduce the intensity of a large solvent peak, allowing the smaller analyte peaks to be observed.
-
No-D (Deuterium) Acquisition: You can run the experiment without a deuterium lock. However, this can lead to magnetic field drift, causing peak positions to shift over time.[3] Solution: Use a known, inert internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) and reference your spectra to its peak. This provides a stable reference point to correct for any drift.
-
-
Troubleshooting FTIR Spectroscopy
-
Question: The azide peak at ~2100 cm⁻¹ is very weak or noisy. How can I get a better signal?
-
Answer: While the azide stretch is intrinsically strong, a weak signal usually points to a concentration issue.
-
Concentration: The Beer-Lambert law dictates that absorbance is proportional to concentration. If your reaction is very dilute, the signal may be weak. Solution: If possible, run the reaction at a higher concentration. For offline monitoring, you can take a larger aliquot and evaporate some of the solvent to concentrate the sample before analysis.
-
Signal Averaging: The signal-to-noise ratio improves with the square root of the number of scans. Solution: Increase the number of scans collected for each spectrum. For example, averaging 64 scans will produce a much cleaner spectrum than averaging 16 scans.
-
-
-
Question: My azide peak is gone, but I don't think my desired product has formed. What happened?
-
Answer: The disappearance of the azide peak only confirms that the azide has reacted; it doesn't guarantee the formation of the desired product.[2]
-
Unintended Side Reactions: Azides can undergo other reactions. A common side reaction, especially if phosphines are present (e.g., from a catalyst or reagent like PPh₃), is the Staudinger reduction, which converts the azide to an amine.[2] Azides can also be sensitive to heat or light, potentially leading to decomposition.
-
Verification: Always use an orthogonal technique, like NMR or LC-MS, to confirm the structure and purity of your final product. Relying solely on FTIR can be misleading.
-
-
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide to Monitoring a Reaction using TLC
-
Prepare the Eluent: Choose a solvent system that gives your starting material (this compound) an Rf value of approximately 0.3-0.5.[20]
-
Prepare the Chamber: Pour about 0.5 cm of the eluent into the TLC chamber. Line the chamber with a piece of filter paper, wet it with the eluent, and close the lid to allow the atmosphere to saturate.
-
Spot the Plate: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).
-
Apply Samples: Using separate capillary tubes, apply small, concentrated spots as follows:
-
SM Lane: A dilute solution of pure this compound.
-
CO Lane: Spot the SM solution first, then carefully spot the RM on top of it.
-
RM Lane: An aliquot taken directly from your reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to ascend the plate.
-
Visualize: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Proceed to Protocol 2 for staining.
-
Analyze: The reaction is complete when the SM spot is no longer visible in the RM lane.[18]
Protocol 2: Staining Procedure for Azides (Triphenylphosphine/Ninhydrin)
This protocol is adapted from the method described by Cegielska and Kacprzak.[8]
-
Reduction Step: Prepare a 10% (w/v) solution of triphenylphosphine in dichloromethane. Dip the dried, developed TLC plate into this solution for 30 seconds. Remove the plate and allow the solvent to evaporate.
-
Heating (Reduction): Dry the plate in an oven or with a heat gun at ~80°C for 5 minutes.[8] This drives the reduction of the azide to the amine.
-
Staining Step: Prepare a 0.3% (w/v) solution of ninhydrin in a mixture of n-butanol and acetic acid (100:3 v/v). Dip the plate into the ninhydrin solution for 30 seconds.
-
Heating (Color Development): Remove the plate and heat it again at ~80°C for a few minutes until colored spots appear. Azides will typically yield yellow to dark violet spots.[8]
Protocol 3: Sample Preparation for NMR Reaction Monitoring
-
Prepare a Stock Tube: In a clean NMR tube, dissolve a small amount of an inert internal standard (that does not react with your reagents) in the deuterated solvent you will use for the reaction. Acquire a spectrum of this solution to ensure there are no interfering peaks.
-
Set up the Reaction: In a separate vial, set up your reaction on a small scale using the deuterated solvent.
-
Take a t=0 Sample: Before initiating the reaction (e.g., before adding the catalyst or final reagent), transfer ~0.6 mL of the mixture to your prepared NMR tube and acquire the initial spectrum. This is your "time zero" reference.
-
Initiate and Monitor: Start the reaction. At regular intervals, withdraw a small aliquot from the reaction vial and add it to the NMR tube (if the reaction is slow) or run the entire reaction directly in the NMR tube in the spectrometer for real-time monitoring.[6][23]
-
Analyze Data: Process the series of spectra. The reaction progress can be quantified by integrating the decreasing starting material peaks (e.g., -CH₂-N₃ at ~3.3 ppm) and the increasing product peaks (e.g., triazole-CH at ~7.8 ppm) relative to the constant integral of the internal standard.
References
-
Cegielska, B., & Kacprzak, K. M. (2006). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Chemia Analityczna, 51, 807-812.
-
Schröder, T., Gartner, M., Grab, T., & Bräse, S. (2007). A new azide staining reagent based on "click chemistry". Organic & Biomolecular Chemistry, 5(17), 2767–2769. [Link]
-
Cegielska, B., & Kacprzak, K. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Semantic Scholar. [Link]
-
Schröder, T., Gartner, M., Grab, T., & Bräse, S. (2007). A new azide staining reagent based on “click chemistry”. Organic & Biomolecular Chemistry, 5(17), 2767-2769. [Link]
-
Schröder, T., Gartner, M., Grab, T., & Bräse, S. (2007). A new azide staining reagent based on “click chemistry”†. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). [Link]
-
Wang, H., Zhao, F., & An, C. (2012). FT-IR study on the catalytic reaction kinetics of glycidyl azide polymer with N100. ResearchGate. [Link]
-
Tucker, M. J., Kim, J., Colvin, M. E., & Getahun, Z. (2012). A Direct Comparison of Azide and Nitrile Vibrational Probes. Journal of the American Chemical Society, 134(38), 15673–15676. [Link]
-
Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(42), 8082–8085. [Link]
-
Lieber, E., Rao, C. N. R., & Ramachandran, J. (1959). Infrared Spectra of Organic Azides. Analytical Chemistry, 31(1), 44-47. [Link]
-
ResearchGate. (n.d.). IR spectra of suspensions of azide 1b (1), diamide 2b (2), and...[Link]
-
Van der Veen, P., Giesbers, M., & de Jong, A. M. (2017). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Biblio. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) azide terminal PAA; the azide appears at 2110 cm-1...[Link]
-
Xue, J., Bise, R., & Platz, M. S. (2013). Direct Observation of Acyl Azide Excited States and Their Decay Processes by Ultrafast Time Resolved Infrared Spectroscopy. ResearchGate. [Link]
-
ResearchGate. (n.d.). Representative FTIR of an inorganic and an organic azide shows that...[Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Lee, J., Chekmenev, E. Y., & Yoon, T. (2020). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Analytical Chemistry, 92(15), 10243–10250. [Link]
-
Corcelli, S. A., & Kubarych, K. J. (2008). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics, 129(2), 024508. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
Barluenga, J., Aznar, F., & Valdés, C. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2026–2038. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Rayner, P. J., et al. (2019). A Simple Device for Automated Mixing of Heterogeneous Solid-Liquid Reactions During In-Situ Monitoring by NMR Spectroscopy. Chemistry – A European Journal, 25(60), 13693-13697. [Link]
-
Kazimierczuk, K., & Kasprzak, P. (2020). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 92(15), 10243–10250. [Link]
-
Magritek. (n.d.). Reaction Monitoring. [Link]
-
D’Amico, L., et al. (2020). Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy. Polymer Chemistry, 11(30), 4905-4913. [Link]
-
Abdollahi, H., & Ghaffari, M. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 5(21), 6035-6041. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. [Link]
-
OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry Stack Exchange. (2016). Monitoring reaction progress?[Link]
-
Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. [Link]
-
ResearchGate. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. [Link]
-
Hirano, K., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(10), 2736–2741. [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
Purdue University Graduate School. (2021). MASS SPECTROMETRY FOR REACTION MONITORING AND REACTION ACCELERATION. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Magritek [magritek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. [PDF] Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent | Semantic Scholar [semanticscholar.org]
- 10. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A new azide staining reagent based on “click chemistry” - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To [chem.rochester.edu]
- 21. d-nb.info [d-nb.info]
- 22. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Copper Catalyst from 1,6-Diazidohexane Click Reactions
Welcome, researchers, scientists, and drug development professionals. This technical support center provides a comprehensive guide to troubleshoot and optimize the removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a focus on reactions involving substrates like 1,6-diazidohexane. Residual copper can compromise your downstream applications and the biological viability of your compounds, making its effective removal a critical step in your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of the copper catalyst so critical?
A1: Residual copper ions, even at trace levels, can have significant detrimental effects on your research and development efforts:
-
Cellular Toxicity: Copper ions are toxic to many cell lines, which is a major concern for biological applications, including cell-based assays and the development of therapeutics.[1]
-
Interference with Downstream Assays: Copper can quench fluorescence in assays or interfere with subsequent catalytic transformations.
-
Product Instability: The presence of copper can affect the long-term stability and purity of your final compound.
-
Analytical Interference: Paramagnetic Cu(II) species can cause significant line broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, potentially rendering your spectra uninterpretable. In Electrospray Ionization Mass Spectrometry (ESI-MS), copper adducts can complicate mass spectra and the redox-active nature of copper can lead to in-source reduction or oxidation, further confounding data interpretation.
Q2: What are the primary methods for removing copper from my click reaction?
A2: The most common and effective strategies for copper removal can be broadly categorized as follows:
-
Aqueous Extraction with Chelating Agents: This involves washing the reaction mixture with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a water-soluble copper complex that can be easily separated.
-
Solid-Phase Scavenging: This method employs solid-supported scavenger resins with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then simply filtered off.
-
Silica Gel Plug Filtration: For less polar organic-soluble products, passing the reaction mixture through a short plug of silica gel can effectively adsorb the copper catalyst.
-
Dialysis: This technique is particularly useful for macromolecules like proteins and large polymers. The reaction mixture is dialyzed against a buffer containing a chelating agent to remove small molecule impurities, including the copper catalyst.[2]
Q3: How do I select the best copper removal strategy for my this compound click product?
A3: The optimal method depends on the properties of your final product, the scale of your reaction, and the required level of purity. The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a copper removal method.
Troubleshooting Guide
This section addresses common issues encountered during the removal of copper from click reactions.
Problem 1: My organic layer remains blue/green after washing with an EDTA solution.
-
Probable Cause:
-
Incomplete Chelation/Extraction: A single wash may not be sufficient to remove all the copper, especially at high concentrations.
-
Emulsion Formation: The formation of an emulsion is preventing clean separation of the organic and aqueous layers.
-
Complex Solubility: The copper-EDTA complex may have some slight solubility in your organic solvent.
-
-
Solutions:
-
Perform Multiple Extractions: Use three to four smaller volume washes with the EDTA solution rather than one large volume wash. This is a more efficient extraction method.
-
Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Centrifugation, if practical for the scale, is also highly effective.
-
Back-Wash: After the final EDTA wash, wash the organic layer with brine to remove any residual water-soluble components.
-
Problem 2: My product yield is low after using a scavenger resin.
-
Probable Cause:
-
Non-Specific Binding: Your product may have functional groups that are also binding to the scavenger resin.
-
Insufficient Washing: The product may be trapped within the resin bed and not fully recovered during washing.
-
-
Solutions:
-
Test for Non-Specific Binding: Before committing your entire batch, take a small, known concentration of your purified product and stir it with the scavenger resin. Analyze the solution afterward to see if any product was lost.
-
Thorough Washing: After filtering the resin, wash it with several portions of a solvent in which your product is highly soluble. Combine these washes with the filtrate.
-
Choose a Different Resin: If non-specific binding is significant, consider a scavenger resin with a different functional group.
-
Problem 3: I still see signs of copper contamination in my final product's analysis (e.g., broad NMR peaks).
-
Probable Cause:
-
Inefficient Removal Method: The chosen method may not be sufficient to reduce copper to the required low levels.
-
Strong Product-Copper Chelation: Your product itself might be a strong copper chelator, making it difficult to remove the final traces of the metal. The triazole ring formed during the click reaction can itself coordinate to copper.
-
-
Solutions:
-
Combine Methods: A multi-step approach can be very effective. For example, perform an initial aqueous EDTA wash followed by treatment with a high-affinity scavenger resin.[3]
-
Use a Stronger Chelator or Scavenger: Switch to a scavenger resin with a higher binding capacity for copper (see comparison table below).
-
Optimize Conditions: For scavenger resins, ensure you are using a sufficient excess of the resin (typically 3-5 equivalents relative to copper) and allowing enough time for scavenging (can range from 1 to 24 hours).
-
Quantitative Comparison of Copper Scavenger Resins
The choice of scavenger resin can significantly impact the efficiency of copper removal. The following table provides a comparison of some commonly used scavenger resins. Note that binding capacity can be influenced by the solvent, pH, and the oxidation state of the copper.
| Scavenger Resin Functional Group | Commercial Examples | Typical Binding Capacity (mmol/g) | Notes |
| Iminodiacetic Acid | Chelex® 100 | ~0.4 - 0.6 | Highly effective for a range of divalent metal ions. Can shrink in organic solvents.[2] |
| Mercaptopropyl (Thiol) | QuadraSil™ MP, SiliaMetS® Thiol | ~1.0 - 1.5 | High affinity for soft metals like Cu(I) and Pd. Very effective for click reaction cleanup. |
| Thiourea | SiliaMetS® Thiourea | ~1.2 | Versatile scavenger for various forms of palladium and also effective for copper.[4] |
| Triamine | QuadraSil™ TA | ~1.0 | Effective for a broad range of metals including copper. |
Experimental Protocols
Protocol 1: Aqueous EDTA Wash for Copper Removal
This protocol is suitable for organic-soluble products that are stable to water.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc).
-
0.5 M EDTA solution, pH 8 (prepared by dissolving EDTA disodium salt in water and adjusting the pH with NaOH).
-
Separatory funnel.
-
Brine (saturated NaCl solution).
-
Anhydrous magnesium sulfate or sodium sulfate.
Procedure:
-
Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue or green as the copper-EDTA complex forms.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove residual EDTA.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the copper-depleted product.
Protocol 2: Copper Removal with a Scavenger Resin (Batch Method)
This is a general protocol for using a scavenger resin and is suitable for a wide range of products, including those that are water-soluble.
Caption: Workflow for copper removal with a scavenger resin.
Materials:
-
Crude reaction mixture in a suitable solvent.
-
Copper scavenger resin (e.g., QuadraSil™ MP or SiliaMetS® Thiol).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel or a fritted glass filter).
Procedure:
-
To the crude reaction mixture, add the scavenger resin. A general starting point is 3-5 equivalents based on the initial amount of copper catalyst used.
-
Stir the resulting suspension at room temperature. The required time will vary depending on the resin, solvent, and temperature, ranging from a few hours to overnight.
-
Monitor the progress of copper removal. For many reactions, this can be done visually by observing the disappearance of color from the solution. For more sensitive applications, a small aliquot can be taken, filtered, and analyzed by a more quantitative method if required.
-
Once copper removal is complete, filter the mixture to separate the resin beads.
-
Wash the collected resin on the filter with several small portions of the reaction solvent to ensure complete recovery of your product.
-
Combine the filtrate and the washes.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Silica Gel Plug Filtration
This method is best for non-polar to moderately polar products that are soluble in common chromatography solvents.
Materials:
-
Crude reaction mixture.
-
Silica gel (230-400 mesh).
-
Glass pipette or small chromatography column.
-
Cotton or glass wool.
-
Sand.
-
Eluting solvent (e.g., hexane/ethyl acetate mixture).
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or small column.
-
Add a thin layer of sand (~0.5 cm).
-
Fill the pipette or column with silica gel to a height of 5-10 cm. Tap the side gently to pack the silica.
-
Add another thin layer of sand on top of the silica gel.
-
Pre-elute the silica plug with your chosen eluting solvent.
-
Dissolve your crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica plug.
-
Elute your product through the plug using the eluting solvent, collecting the filtrate. The more polar copper salts should remain adsorbed at the top of the silica.
-
Monitor the elution using Thin Layer Chromatography (TLC) to ensure all of your product has passed through the plug.
-
Concentrate the collected filtrate to obtain your purified product.
Appendix: Synthesis of this compound
For context, a representative synthesis of this compound, the substrate of interest, involves the nucleophilic substitution of a dihaloalkane.
Reaction: 1,6-Dibromohexane + 2 NaN₃ → this compound + 2 NaBr
Procedure:
-
In a round-bottom flask, dissolve 1,6-dibromohexane in a suitable solvent such as dimethylformamide (DMF).
-
Add a slight excess (e.g., 2.2 equivalents) of sodium azide (NaN₃).
-
Heat the reaction mixture with stirring (e.g., to 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and an extraction solvent like diethyl ether or ethyl acetate.
-
Extract the aqueous layer several times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Always handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
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Validation & Comparative
A Senior Application Scientist's Guide to FTIR Characterization of 1,6-Diazidohexane Crosslinked Polymers
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science, particularly in the development of advanced materials for biomedical and pharmaceutical applications, the method of crosslinking is paramount in defining the final properties of the polymer network. Among the various crosslinking agents available, 1,6-diazidohexane offers a versatile route to creating stable polymer matrices. This guide provides an in-depth technical comparison of the characterization of this compound crosslinked polymers by Fourier Transform Infrared (FTIR) spectroscopy, juxtaposed with other common crosslinking alternatives. As Senior Application Scientists, our goal is to not only present data but to illuminate the underlying chemical principles and provide actionable, field-proven insights for your research.
The Central Role of FTIR in Characterizing Polymer Crosslinking
FTIR spectroscopy is an indispensable tool for polymer characterization, offering a non-destructive and highly sensitive method to probe the chemical structure of materials.[1] Its utility in monitoring crosslinking reactions stems from its ability to identify specific functional groups and track their transformation throughout the reaction process.[2] The fundamental principle lies in the absorption of infrared radiation by molecular vibrations. Each type of chemical bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
When a polymer undergoes crosslinking, new covalent bonds are formed, and the functional groups of the crosslinking agent are consumed. These chemical changes are directly observable in the FTIR spectrum, typically as the disappearance of characteristic peaks belonging to the reactants and the appearance of new peaks corresponding to the newly formed linkages.[3] This allows for not only qualitative confirmation of the crosslinking reaction but also, in some cases, a semi-quantitative analysis of the crosslinking density.[4]
The Unique FTIR Signature of this compound Crosslinking
This compound is a bifunctional molecule featuring two azide (-N₃) groups at either end of a six-carbon aliphatic chain.[5] The crosslinking mechanism typically involves the thermal or photochemical decomposition of the azide groups to form highly reactive nitrene intermediates. These nitrenes can then undergo a variety of reactions, such as insertion into C-H bonds or coupling to form azo groups, leading to the formation of a crosslinked network.[6][7]
The key to characterizing this process with FTIR lies in monitoring the distinct vibrational modes of the azide group.
Key Spectroscopic Features:
-
The Azide Asymmetric Stretch: The most prominent and unambiguous indicator of the presence of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond in the azide group. This peak typically appears in the region of 2100-2090 cm⁻¹ .[8][9][10] The intensity of this peak is directly proportional to the concentration of unreacted azide groups.
-
Disappearance of the Azide Peak: Successful crosslinking is unequivocally confirmed by the significant reduction or complete disappearance of the azide peak at ~2100 cm⁻¹.[10][11] This indicates the consumption of the azide functional groups.
-
Changes in the C-H Stretching Region: While less specific, changes in the C-H stretching region (approximately 2850-3000 cm⁻¹) can be observed due to the formation of new bonds involving the polymer backbone.[12]
-
Appearance of New Peaks: Depending on the reaction pathway of the nitrene intermediate, new peaks may appear. For instance, the formation of azo (-N=N-) linkages can give rise to a new, albeit often weak, peak around 1630 cm⁻¹.[6]
Experimental Workflow: FTIR Analysis of this compound Crosslinking
Caption: Workflow for FTIR analysis of this compound crosslinking.
Comparative Analysis with Alternative Crosslinking Agents
The choice of crosslinking agent is dictated by the polymer chemistry, desired properties, and processing conditions. Below is a comparison of the FTIR characterization of polymers crosslinked with this compound against other common crosslinkers.
| Crosslinking Agent | Key Functional Group(s) | Characteristic FTIR Peak(s) for Monitoring | Notes on Spectral Changes |
| This compound | Azide (-N₃) | ~2100 cm⁻¹ (asymmetric stretch) | Disappearance of the sharp azide peak is the primary indicator of crosslinking.[10][11] |
| Glutaraldehyde | Aldehyde (-CHO) | ~2720 cm⁻¹ (C-H stretch), ~1725 cm⁻¹ (C=O stretch) | Disappearance of aldehyde peaks. Formation of Schiff base (C=N) may show a peak around 1650 cm⁻¹.[13][14] |
| 1,6-Hexanediol Diacrylate (HDODA) | Acrylate (C=C) | ~1635 cm⁻¹ (C=C stretch), ~810 cm⁻¹ (C-H out-of-plane bend) | Disappearance or reduction of acrylate C=C and C-H bending peaks indicates polymerization.[15] |
| N,N'-Methylenebis(acrylamide) (MBA) | Amide (-CONH-), Vinyl (C=C) | ~1655 cm⁻¹ (Amide I), ~1625 cm⁻¹ (C=C stretch) | Reduction of the vinyl C=C peak. Amide peaks remain but may shift slightly.[14] |
| Genipin | Ester, Olefin, Hydroxyl | Complex fingerprint region | Changes in the C-O and C=C stretching regions. Often used in biopolymer crosslinking.[14] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) / N-hydroxysuccinimide (NHS) | Carbodiimide (-N=C=N-) | ~2130 cm⁻¹ (often weak and broad) | Used for crosslinking polymers with carboxyl and amine groups. Formation of amide bonds (~1640 cm⁻¹, Amide I) is observed.[16] |
Visualizing the Chemical Transformations:
Caption: Chemical reactions and corresponding FTIR changes for different crosslinkers.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Sample Preparation for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is often the preferred method for analyzing polymer films and solids due to its minimal sample preparation requirements.[17]
-
Prepare the Polymer-Crosslinker Mixture: Dissolve the polymer and this compound in a suitable solvent to create a homogeneous solution.
-
Cast a Thin Film: Cast the solution onto an IR-transparent substrate (e.g., a silicon wafer) or a disposable slide and allow the solvent to evaporate completely.
-
Acquire Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.
-
Acquire Spectrum of Uncured Film: Place the polymer film in intimate contact with the ATR crystal and apply consistent pressure. Acquire the FTIR spectrum. This will serve as your baseline (t=0).
-
Cure the Sample: Subject the film to the crosslinking conditions (e.g., heat in an oven at a specific temperature for a set time or expose to UV radiation).
-
Acquire Spectrum of Cured Film: After curing, allow the sample to cool to room temperature and acquire the FTIR spectrum using the same parameters as the uncured sample.
-
Analyze the Spectra: Compare the spectra of the cured and uncured samples, paying close attention to the azide peak at approximately 2100 cm⁻¹.
Protocol 2: KBr Pellet Method for Powdered Samples
This method is suitable for brittle, solid polymers that can be ground into a fine powder.[18]
-
Grind the Sample: Take a small amount (1-2 mg) of the crosslinked polymer and grind it into a fine powder using an agate mortar and pestle.
-
Mix with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample powder.
-
Press the Pellet: Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Acquire Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The presence of the strong azide peak in the uncured sample and its subsequent absence in the cured sample provides a clear internal control, confirming that the crosslinking reaction has occurred. For quantitative comparisons, it is crucial to normalize the spectra against a peak that is known to remain unchanged during the reaction, such as a C-H bending mode from the polymer backbone.[3]
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the characterization of this compound crosslinked polymers. The distinct and strong absorption of the azide functional group at ~2100 cm⁻¹ provides an unambiguous spectral handle to monitor the crosslinking process. By comparing the FTIR signatures of polymers crosslinked with this compound to those modified with other agents like glutaraldehyde or diacrylates, researchers can make informed decisions about the most suitable crosslinking strategy for their specific application. This guide provides the foundational knowledge and practical protocols to effectively utilize FTIR in the development and analysis of crosslinked polymer systems.
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Analysis of the thermoreversibility of reworkable crosslinked polymers based on diels-alder linkages through fourier-transform i. (n.d.). Universiteit van Amsterdam. Retrieved from [Link]
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Semiquantitative FTIR Analysis of the Crosslinking Density of Poly(ester amide)-Based Thermoset Elastomers. (2018). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Surface Functionalization using 1,6-Diazidohexane: An In-Depth Comparison of XPS and Alternative Techniques
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with moieties like azides is a critical step for a multitude of applications, from creating biocompatible implants to developing advanced biosensors and targeted drug delivery systems. The azide group, introduced here by the versatile crosslinker 1,6-diazidohexane, is a cornerstone of "click chemistry," enabling the straightforward and efficient conjugation of biomolecules and other functionalities. However, the mere execution of a functionalization protocol does not guarantee success. Rigorous validation is paramount to confirm the presence, density, and integrity of the desired surface groups.
This guide provides an in-depth, experience-driven comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for the validation of this compound functionalization. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Central Role of X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is an exceptionally powerful surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it an ideal primary tool for validating the presence of the azide groups from this compound on a substrate.
Why XPS is the Gold Standard for Azide Validation
The power of XPS in this context lies in its ability to not only detect the presence of nitrogen but also to distinguish the unique chemical environment of the nitrogen atoms within the azide (-N₃) group. The azide moiety has three nitrogen atoms with distinct electronic states: a central, positively charged nitrogen and two terminal, negatively charged nitrogens. This electronic arrangement gives rise to a characteristic doublet in the high-resolution N 1s XPS spectrum.
A successful this compound functionalization will be unequivocally confirmed by the appearance of a distinct N 1s signal that can be deconvoluted into two main components with a theoretical area ratio of 2:1.[1][2][3][4] The higher binding energy peak corresponds to the central, electron-deficient nitrogen atom (N⁺), while the lower binding energy peak represents the two terminal, electron-rich nitrogen atoms (N⁻). The presence of this specific spectral feature is a definitive fingerprint of the intact azide group on the surface.
Caption: Idealized high-resolution N 1s XPS spectrum of a surface functionalized with azide groups.
Experimental Protocol: XPS Analysis of a this compound Functionalized Surface
The following protocol outlines the key steps for a robust XPS analysis. The causality behind each step is highlighted to ensure a self-validating workflow.
-
Sample Preparation:
-
Rationale: Meticulous sample handling is critical to avoid surface contamination which can obscure the signal from the functionalized layer.
-
Procedure:
-
Handle the functionalized substrate only with clean, powder-free gloves and non-magnetic tweezers.
-
If necessary, gently rinse the surface with an appropriate solvent (e.g., the solvent used in the final step of the functionalization) to remove any physisorbed this compound and then dry with a stream of dry nitrogen gas.
-
Mount the sample on the XPS sample holder using conductive, vacuum-compatible tape or clips. Ensure the surface to be analyzed is facing outwards.
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Proper instrument parameters are crucial for obtaining high-quality, meaningful data. A survey scan is first performed to identify all elements present on the surface, followed by a high-resolution scan of the N 1s region to determine the chemical state of nitrogen.
-
Procedure:
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Perform a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify the elemental composition of the surface. This confirms the presence of nitrogen and other expected elements from the substrate and the linker.
-
Acquire a high-resolution spectrum of the N 1s region (typically around 398-408 eV). Use a low pass energy to achieve high energy resolution, which is necessary to resolve the different nitrogen species.
-
Also acquire high-resolution spectra of other relevant elements, such as C 1s and the primary elements of the substrate (e.g., Si 2p for a silicon wafer).
-
-
-
Data Analysis:
-
Rationale: Careful data processing and peak fitting are required to extract quantitative and chemical state information.
-
Procedure:
-
Perform charge correction on the acquired spectra by referencing the adventitious C 1s peak to 284.8 eV.
-
Process the high-resolution N 1s spectrum using appropriate software. Fit the spectrum with Gaussian-Lorentzian peaks corresponding to the different nitrogen species.
-
Constrain the peak positions to literature values for azide groups (typically around 400-401 eV for the terminal nitrogens and 403-405 eV for the central nitrogen).[1][3][5][6][7]
-
Calculate the atomic concentrations of the elements from the survey scan.
-
Determine the area ratio of the fitted peaks in the N 1s spectrum. A ratio of approximately 2:1 for the lower binding energy peak to the higher binding energy peak is strong evidence for the presence of intact azide groups.[1][2]
-
-
Note on X-ray Induced Damage: It is important to be aware that prolonged exposure to X-rays can cause degradation of the azide groups.[2] To mitigate this, it is advisable to use a low X-ray dose and minimize the acquisition time for the high-resolution N 1s scan.[4][8]
Comparative Analysis: Alternative Validation Techniques
While XPS is a powerful tool, a multi-technique approach often provides a more complete picture of the surface modification. Here, we compare XPS with other common techniques for validating azide functionalization.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy, particularly in Attenuated Total Reflectance (ATR) mode for surfaces, is a widely used technique for identifying functional groups.
-
Principle of Detection: The azide group has a strong, characteristic asymmetric stretching vibration that appears in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹.[9][10][11][12] The appearance of this sharp peak is a strong indicator of successful azide functionalization.
-
Advantages:
-
Direct Functional Group Identification: Provides a direct and easily identifiable signature for the azide group.
-
Non-destructive: Does not damage the sample.
-
Accessibility: FTIR instruments are generally more accessible and less expensive than XPS systems.
-
-
Limitations Compared to XPS:
-
Less Surface-Sensitive: While ATR-FTIR enhances surface sensitivity, it still probes deeper into the sample (microns) compared to XPS (nanometers).
-
Not Quantitative: It is difficult to obtain accurate quantitative information about the surface concentration of azide groups.
-
Less Chemical State Information: FTIR does not provide the detailed chemical state information that XPS offers.
-
Water Contact Angle (WCA) Goniometry
WCA goniometry is a simple yet effective technique for probing changes in surface energy and hydrophobicity/hydrophilicity.[13][14][15]
-
Principle of Detection: The introduction of this compound, a relatively nonpolar molecule, onto a hydrophilic surface (like an oxidized silicon wafer) will increase the hydrophobicity of the surface. This change is detected as an increase in the water contact angle.
-
Advantages:
-
Limitations Compared to XPS:
-
Indirect Evidence: A change in contact angle only indicates a change in surface energy; it does not specifically confirm the presence of azide groups. Other surface modifications or contaminations could also lead to similar changes.
-
Non-Specific: Provides no information about the elemental composition or chemical state of the surface.
-
Fluorescence Labeling via Click Chemistry
This method leverages the reactivity of the azide group to provide a fluorescent signal.
-
Principle of Detection: The azide-functionalized surface is reacted with a fluorescent probe that contains an alkyne group (e.g., a DBCO- or propargyl-functionalized fluorophore) via a "click" reaction.[17][18][19] The surface is then imaged using a fluorescence microscope. The presence of fluorescence indicates the successful immobilization of the probe, and thus the presence of reactive azide groups.
-
Advantages:
-
Confirms Reactivity: This method not only confirms the presence of azide groups but also demonstrates their accessibility and reactivity for subsequent conjugation, which is often the ultimate goal.
-
High Sensitivity: Fluorescence detection is highly sensitive, allowing for the detection of low densities of surface groups.[20][21]
-
Spatial Distribution: Fluorescence microscopy can provide information on the spatial distribution of the functionalization.
-
-
Limitations Compared to XPS:
-
Indirect and Multi-Step: This is an indirect method that requires an additional reaction step. Incomplete reaction or non-specific binding of the fluorescent probe can lead to misleading results.
-
Potentially Destructive: The click reaction permanently alters the azide groups.
-
Quantification Challenges: While relative quantification can be achieved, absolute quantification of the number of azide groups can be complex.[22]
-
Data Summary and Comparison
| Technique | Principle | Information Provided | Advantages | Limitations |
| XPS | Photoelectric effect | Elemental composition, chemical state, quantitative analysis | Direct, quantitative, high surface sensitivity | High cost, requires UHV, potential for X-ray damage |
| FTIR | Infrared absorption | Presence of functional groups | Direct, non-destructive, accessible | Less surface-sensitive, not quantitative |
| WCA | Surface tension | Surface energy/wettability | Simple, fast, cost-effective | Indirect, non-specific |
| Fluorescence Labeling | Chemical reaction & fluorescence | Presence of reactive groups, spatial distribution | Confirms reactivity, high sensitivity | Indirect, multi-step, potentially destructive |
Workflow and Logical Relationships
Caption: A logical workflow for the validation of surface functionalization.
Conclusion: A Synergistic Approach to Validation
As a Senior Application Scientist, my recommendation is to employ a synergistic approach to validation. XPS should be considered the cornerstone technique for the direct, quantitative, and chemically specific confirmation of this compound functionalization. Its ability to resolve the distinct nitrogen species within the azide group provides an unparalleled level of confidence in the success of the surface modification.
However, complementing XPS with other techniques provides a more holistic and robust validation. FTIR offers a quick and accessible method for confirming the presence of the azide functional group, while WCA goniometry provides a simple, initial check for a change in surface properties. Crucially, fluorescence labeling via click chemistry validates the functional utility of the immobilized azides—their ability to participate in subsequent conjugation reactions.
By judiciously selecting and combining these techniques, researchers can move forward with confidence, knowing that their functionalized surfaces are not only correctly modified but are also primed for their intended application.
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A Senior Application Scientist's Guide to Assessing Polymer Crosslinking with 1,6-Diazidohexane
For researchers, scientists, and drug development professionals, the precise control and validation of polymer crosslinking are paramount for ensuring material performance and batch-to-batch consistency. The formation of a three-dimensional polymer network fundamentally alters a material's mechanical strength, thermal stability, swelling behavior, and degradation kinetics.[1] 1,6-Diazidohexane has emerged as a versatile and potent crosslinking agent, valued for its ability to form covalent linkages in a variety of polymer systems, often without the need for specific functional groups.
This guide provides an in-depth comparison of analytical techniques for quantifying the degree of crosslinking induced by this compound. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, empowering you to select the most appropriate validation methods for your specific application.
The Crosslinking Mechanism of this compound
This compound is a bifunctional molecule featuring an azide group (N₃) at each end of a six-carbon aliphatic chain.[2][3] Its efficacy as a crosslinker stems from the thermal or photochemical decomposition of the azide groups. Upon activation by heat (>200°C) or UV irradiation, each azide group expels a molecule of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.[4][5]
These nitrene species are capable of inserting into carbon-hydrogen (C-H) bonds, adding across carbon-carbon double bonds (C=C) to form aziridines, or reacting with other available functional groups on adjacent polymer chains.[4] This process forms stable covalent bonds, effectively "stitching" the polymer chains together into a robust network. The primary advantage of this mechanism is its broad applicability; since most organic polymers are rich in C-H bonds, this compound can crosslink a wide range of materials that may lack the specific functional groups required by other crosslinkers.[4]
Comparative Landscape of Common Crosslinking Agents
The choice of crosslinking agent is a critical design parameter that dictates the final properties of the polymer network. This compound's performance is best understood in the context of other available chemistries.
| Crosslinking Agent | Chemical Structure | Mechanism | Target Functional Groups | Key Characteristics |
| This compound | N₃-(CH₂)₆-N₃ | Nitrene Insertion | C-H, C=C, etc. | Versatile; can crosslink inert polymers; requires heat or UV activation. |
| Glutaraldehyde | OHC-(CH₂)₃-CHO | Schiff Base Formation | Primary Amines (-NH₂) | Highly efficient; potential for cytotoxicity if unreacted. |
| 1,6-Diisocyanatohexane | OCN-(CH₂)₆-NCO | Urethane/Urea Formation | Hydroxyls (-OH), Amines (-NH₂) | Forms stable linkages; sensitive to moisture.[6][7] |
| 1,6-Dibromohexane | Br-(CH₂)₆-Br | Nucleophilic Substitution | Amines (-NH₂), Thiols (-SH) | Forms stable C-N or C-S bonds; reaction can be slower.[8] |
| EDC / NHS | - | Carbodiimide Chemistry | Carboxyls (-COOH) & Amines (-NH₂) | "Zero-length" crosslinker; forms native amide bond; water-soluble byproducts. |
A Multi-Faceted Approach to Quantifying Crosslinking
No single technique provides a complete picture of the crosslinked network. A robust assessment relies on a combination of methods that probe chemical, thermal, and mechanical changes. The following sections detail four complementary approaches, complete with experimental protocols and data interpretation guidelines.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality & Rationale: FTIR spectroscopy provides direct, qualitative evidence of the crosslinking reaction by monitoring the consumption of the azide functional group. The azide asymmetric stretch is a sharp, intense, and highly characteristic absorption peak that appears in a relatively clear region of the infrared spectrum, making it an excellent proxy for the reaction's progress.[9][10]
Experimental Protocol:
-
Sample Preparation: Prepare a baseline sample by mixing the polymer and this compound without initiating crosslinking. Cast a thin film onto a salt plate (e.g., KBr) or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Crosslinking: Prepare several samples with varying concentrations of this compound or subject them to different crosslinking reaction times (e.g., varied UV exposure durations).
-
Data Acquisition:
-
Record the FTIR spectrum for each sample over the range of 4000-600 cm⁻¹.
-
Ensure consistent sample thickness or ATR contact pressure for semi-quantitative comparison.
-
Focus on the azide peak region around 2100 cm⁻¹ .[10]
-
-
Data Analysis:
-
Baseline-correct all spectra.
-
Measure the peak height or, more accurately, the integrated area of the azide peak at ~2100 cm⁻¹.
-
Normalize the azide peak area against a stable internal reference peak from the polymer backbone that does not change during the reaction (e.g., a C-H stretch or a carbonyl peak).
-
The degree of reaction can be estimated by the percentage decrease in the normalized azide peak area relative to the unreacted sample.
-
Data Interpretation: A successful crosslinking reaction is confirmed by the significant reduction or complete disappearance of the azide peak at ~2100 cm⁻¹.[9] By comparing the normalized peak areas across different samples, one can rank their relative degrees of crosslinking. While not strictly quantitative for crosslink density, this method is invaluable for confirming reaction completion and ensuring consistency.
Thermal Analysis: DSC and TGA
Causality & Rationale: The formation of a 3D network restricts the mobility of polymer chains. This change in molecular architecture directly impacts the material's thermal properties.
-
Differential Scanning Calorimetry (DSC) measures changes in heat flow. Increased crosslinking density raises the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, because more thermal energy is required to induce segmental motion in the constrained network.[11][12]
-
Thermogravimetric Analysis (TGA) measures mass loss versus temperature. Covalent crosslinks enhance the overall bond energy of the network, thus increasing the thermal energy required to break down the polymer, resulting in a higher decomposition temperature.[1][13]
Experimental Protocols:
-
DSC Protocol:
-
Accurately weigh 5-10 mg of the crosslinked polymer into an aluminum DSC pan.
-
Place the sample in the DSC cell alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere (to prevent oxidation) at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.
-
A "heat-cool-heat" cycle is often recommended. The Tg is determined from the second heating scan to erase any prior thermal history.
-
The Tg is identified as the midpoint of the step-change in the heat flow curve.[14]
-
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the crosslinked polymer into a TGA pan.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600-800°C).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% mass loss occurs (Td5%).
-
Data Interpretation:
| Technique | Parameter Measured | Interpretation for Increased Crosslinking |
| DSC | Glass Transition Temp (Tg) | Increases .[12] A higher Tg indicates a more rigid, constrained network. |
| TGA | Decomposition Temp (Td) | Increases .[15] A higher Td signifies enhanced thermal stability. |
Comparing the Tg and Td values of polymers crosslinked to varying extents provides a clear, quantitative measure of the crosslinking effect on thermal properties.
Dynamic Mechanical Analysis (DMA)
Causality & Rationale: DMA is arguably the most sensitive and quantitative method for determining crosslink density.[16] This technique measures the viscoelastic properties of a material by applying an oscillatory force and measuring the resultant strain. For a crosslinked polymer, the storage modulus (E' or G'), which represents the elastic response, exhibits a distinct "rubbery plateau" at temperatures above the Tg. In this region, the modulus is directly proportional to the number of effective crosslinks per unit volume.[17]
Experimental Protocol:
-
Sample Preparation: Prepare rectangular film or bar specimens of the crosslinked polymer with precise dimensions.
-
DMA Setup: Mount the sample in the DMA instrument, typically using a tension or bending clamp.
-
Test Method (Temperature Ramp):
-
Apply a small, constant oscillatory strain (within the linear viscoelastic region) at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from below the Tg to well into the rubbery plateau region at a controlled rate (e.g., 3°C/min).
-
The instrument will record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
-
Data Analysis:
-
Identify the rubbery plateau region on the storage modulus curve (the relatively flat region after the sharp drop at Tg).
-
Select a temperature point within this plateau and record the value of the storage modulus (E').
-
Calculate the crosslink density (ν) or the average molecular weight between crosslinks (Mc) using the theory of rubber elasticity:
-
ν = E' / (3 * R * T)
-
Mc = (3 * ρ * R * T) / E'
-
Where: E' is the storage modulus in the rubbery plateau (in Pa), R is the universal gas constant (8.314 J/mol·K), T is the absolute temperature (in K), and ρ is the polymer density (in g/m³).
-
-
Data Interpretation: A higher storage modulus in the rubbery plateau region directly corresponds to a higher crosslink density.[16] This relationship allows for a quantitative comparison between different samples and provides a value (Mc) that describes the network structure itself.
Swelling Studies and Gel Content Analysis
Causality & Rationale: When a crosslinked polymer is placed in a suitable solvent, the solvent molecules diffuse into the network, causing it to swell. The polymer chains cannot dissolve because they are covalently linked. The extent of swelling is limited by the elastic retractive forces of the crosslinked network; a denser network will exert a greater retractive force and thus swell less.[18] Gel content analysis determines the insoluble fraction of the polymer, which directly corresponds to the portion that has been successfully incorporated into the crosslinked network.[1][19]
Experimental Protocol (based on ASTM D2765): [19]
-
Initial Weighing: Accurately weigh a small piece of the crosslinked polymer sample (W_initial).
-
Solvent Immersion: Place the sample in a vial with a suitable solvent (one that would dissolve the uncrosslinked polymer) and allow it to swell for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Swollen Weighing: Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Drying and Final Weighing: Dry the swollen sample in a vacuum oven until a constant weight is achieved. This removes all the absorbed solvent. Weigh the final dry sample (W_final).
-
Calculations:
-
Swelling Ratio (Q) = W_swollen / W_final
-
Gel Fraction (%) = (W_final / W_initial) * 100
-
Data Interpretation:
-
Swelling Ratio: An inverse relationship exists between the swelling ratio and the degree of crosslinking. A lower swelling ratio indicates a higher crosslink density.[20]
-
Gel Fraction: A direct relationship exists between the gel fraction and the degree of crosslinking. A higher gel fraction signifies a more complete and efficient crosslinking reaction.
These methods are robust, cost-effective, and provide critical insights into the macroscopic properties of the polymer network.
Conclusion
Validating the degree of crosslinking achieved with this compound requires a multi-faceted analytical approach. FTIR provides direct evidence of azide group consumption, confirming the chemical reaction. DSC and TGA offer quantitative data on how crosslinking enhances thermal stability by tracking shifts in Tg and decomposition temperature. DMA delivers a precise measure of crosslink density through the modulus of the rubbery plateau. Finally, swelling and gel content studies provide a practical, macroscopic assessment of the network structure.
By judiciously combining these techniques, researchers can build a comprehensive and self-validating picture of their crosslinked material. This rigorous characterization is not merely an academic exercise; it is the foundation for developing reproducible, high-performance materials tailored for advanced applications in research and drug development.
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ResearchGate. (PDF) Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. [Link]
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MDPI. Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. [Link]
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SciELO. Cross-link density measurement of nitrile rubber vulcanizates using dynamic shear test. [Link]
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protocols.io. Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. [Link]
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Digital CSIC. Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway. [Link]
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ResearchGate. Hydrophilic modification and cross-linking of polystyrene using the synthesized N,N′-(hexane-1,6-diyl)diacrylamide. [Link]
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MDPI. Cross-Linked Networks of 1,6-Hexanedithiol with Gold Nanoparticles to Improve Permeation Flux of Polyethersulfone Membrane. [Link]
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ResearchGate. Modification of Gelatin by Reaction with 1,6-Diisocyanatohexane. [Link]
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National Institutes of Health (NIH). Unsymmetrically Substituted Dibenzo[b,f][1][11]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design. [Link]
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ResearchGate. Novel synthesis of natural cation exchange resin by crosslinking the sodium alginate as a natural polymer with 1,6-hexamethylene diisocyanate in inert solvents: Characteristics and applications. [Link]
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A Comparative Guide to Copper-Catalyzed and Copper-Free Click Reactions for 1,6-Diazidohexane
In the realm of modern chemical synthesis, the ability to efficiently and selectively form covalent bonds is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1] At the forefront of this chemical philosophy are the azide-alkyne cycloaddition reactions, which form stable triazole linkages. This guide provides an in-depth comparative analysis of the two primary modalities of this reaction—the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)—with a focus on their application to the bifunctional linker, 1,6-diazidohexane.
This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of click chemistry for applications such as polymer synthesis, bioconjugation, and materials science, where this compound can serve as a versatile building block.
The Foundational Chemistry: Azide-Alkyne Cycloaddition
Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1] However, the thermal Huisgen cycloaddition requires elevated temperatures and often results in a mixture of regioisomers, limiting its practicality.[1] The advent of CuAAC and later SPAAC revolutionized the field by offering highly efficient and selective alternatives.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition is the archetypal click reaction. It involves the use of a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[1]
Mechanism of CuAAC
The mechanism of CuAAC is a stepwise process.[1] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1] The Cu(I) ion first coordinates to the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide in a cyclic process, ultimately yielding the triazole product and regenerating the Cu(I) catalyst.[1]
Experimental Protocol: CuAAC of this compound with a Terminal Alkyne
This protocol provides a general procedure for the CuAAC reaction. The choice of solvent and ligand can be optimized for specific substrates and applications.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (2.2 equivalents) in the chosen solvent system.
-
Ligand and Catalyst Addition: Prepare a premixed solution of CuSO₄·5H₂O (e.g., 5 mol%) and THPTA (e.g., 25 mol%) in the reaction solvent and add it to the reaction mixture. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.[2]
-
Initiation: Prepare a fresh solution of sodium ascorbate (e.g., 50 mol%) in the reaction solvent and add it to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which restricts its use in living systems.[3] This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative.[4]
Mechanism of SPAAC
SPAAC utilizes a strained cyclooctyne, where the ring strain provides the activation energy for the cycloaddition to proceed without a catalyst.[4] The reaction is a concerted [3+2] cycloaddition, and the release of ring strain upon formation of the more stable triazole ring is the driving force.[5]
Experimental Protocol: SPAAC of this compound with a Strained Alkyne
This protocol provides a general procedure for the SPAAC reaction. The choice of solvent and reaction time will depend on the specific strained alkyne used.
Materials:
-
This compound
-
Strained alkyne (e.g., dibenzocyclooctyne-amine, DBCO-amine)
-
Solvent (e.g., acetonitrile, DMSO, or aqueous buffers)
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) and the strained alkyne (2.2 equivalents) in the chosen solvent.
-
Reaction: Stir the reaction mixture at room temperature. No catalyst is required.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from minutes to hours depending on the reactivity of the strained alkyne.[3]
-
Work-up and Purification: Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography or preparative HPLC.
Comparative Analysis: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is dictated by the specific requirements of the application, primarily balancing the need for speed and biocompatibility.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Limited by copper toxicity[3] | High, suitable for in vivo applications[4][5] |
| Reaction Rate | Generally faster (minutes to a few hours)[3] | Slower (30 minutes to several hours)[3] |
| Regioselectivity | Highly regioselective (1,4-isomer)[1] | Mixture of regioisomers[4] |
| Reactants | Terminal alkynes | Strained cyclooctynes |
| Cost of Reagents | Terminal alkynes and copper salts are generally less expensive. | Strained cyclooctynes can be more expensive and complex to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes.[6] | Can have side reactions with thiols in biological systems.[7] |
Note: The reaction rates and times are general estimates and can vary significantly based on the specific substrates, solvent, temperature, and, in the case of CuAAC, the ligand used.
Conclusion: Making an Informed Choice
For applications involving this compound where biocompatibility is not a concern and high reaction rates and regioselectivity are desired, CuAAC is often the superior choice. Its use of readily available and less expensive terminal alkynes also makes it a more cost-effective option for large-scale synthesis.
Conversely, when working with sensitive biological systems, such as in the development of antibody-drug conjugates or for in vivo imaging, the copper-free nature of SPAAC makes it the indispensable method. While generally slower and yielding a mixture of regioisomers, its high biocompatibility is a critical advantage that often outweighs these drawbacks.
Ultimately, the selection between CuAAC and SPAAC for reactions with this compound should be a strategic decision based on a thorough evaluation of the experimental context and the desired outcome.
References
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A comparative analysis of CuAAC and SPAAC for bioconjugation. - Benchchem.
-
A Comparative Guide to the Efficacy of Nicotinoyl Azide in CuAAC vs. SPAAC Reactions - Benchchem.
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Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC - PubMed Central.
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Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC - NIH.
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Copper-free click chemistry - Wikipedia.
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Copper-Free Click Chemistry - Sigma-Aldrich.
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Strain-Promoted Azide-Alkyne Cycloaddition.
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Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH.
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Click Chemistry Azide-Alkyne Cycloaddition.
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI.
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Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC - NIH.
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CuAAC: The Quintessential Click Reaction - ResearchGate.
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Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed.
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A Senior Application Scientist's Guide to Evaluating the Biocompatibility of 1,6-Diazidohexane Crosslinked Materials
In the landscape of biomaterial science, the choice of a crosslinking agent is a critical determinant of a material's ultimate success in a biological environment. Crosslinking imparts necessary mechanical strength and stability to biopolymers, but it can also introduce cytotoxic elements that compromise biocompatibility. This guide provides an in-depth, comparative analysis of 1,6-diazidohexane, a component often used in modern "click chemistry" crosslinking, against traditional agents. We will explore the underlying principles and provide robust experimental frameworks for its evaluation, empowering researchers to make informed decisions for their drug development and tissue engineering applications.
The Crosslinking Conundrum: Balancing Stability and Biocompatibility
Biomaterials, from hydrogels for drug delivery to scaffolds for tissue regeneration, often start as soluble polymers. To render them functional, their polymer chains must be linked together, or "crosslinked," to form a stable, three-dimensional network. The ideal crosslinker should be efficient, form stable linkages, and, most importantly, be non-toxic to cells and tissues.
For decades, the field has relied on agents like glutaraldehyde and carbodiimides (EDC/NHS). However, these come with significant biocompatibility challenges.
-
Glutaraldehyde: While an effective crosslinker, it is known to be cytotoxic.[1][2] Residual glutaraldehyde can leach from the material, and its degradation byproducts can induce apoptosis (programmed cell death) and a strong inflammatory response in vivo.[3][4][5]
-
EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This "zero-length" crosslinker is generally considered milder than glutaraldehyde because it facilitates the bond and is not incorporated into the final structure.[6] However, unreacted EDC/NHS and its urea byproducts must be meticulously washed out.[7] Incomplete removal or high concentrations can lead to adverse cellular effects.[7][8][9]
The search for a more biocompatible alternative has led to the rise of bioorthogonal chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click" reaction is highly specific, efficient, and can occur in physiological conditions without toxic catalysts. Here, this compound serves as a key building block, providing the azide functional groups for crosslinking with alkyne-modified polymers. Materials crosslinked via this method have demonstrated excellent cell compatibility in vitro and mild tissue responses in vivo.[10][11]
Comparative Overview of Crosslinking Agents
| Feature | Glutaraldehyde | EDC/NHS | This compound (via SPAAC) |
| Mechanism | Schiff base formation with amine groups | "Zero-length" amide bond formation | Strain-Promoted Azide-Alkyne Cycloaddition |
| Incorporation | Incorporated into polymer network | Not incorporated | Incorporated into polymer network |
| Byproducts | Potentially cytotoxic degradation products[3] | Water-soluble urea (must be removed)[7] | Triazole linkage (biologically stable) |
| Biocompatibility | Known cytotoxicity, induces apoptosis[4][5] | Generally good, but dose-dependent toxicity[8] | Excellent, considered bioorthogonal[10][12] |
| Reaction Conditions | Aqueous or organic solvent | Aqueous buffer, pH sensitive | Physiological conditions (pH, temp) |
The Experimental Framework: A Two-Tiered Approach to Biocompatibility Assessment
A thorough evaluation of a crosslinked material requires a combination of in vitro (cell-based) and in vivo (animal model) studies. This dual approach allows for initial high-throughput screening for cytotoxicity, followed by a more complex assessment of the tissue response to the material's structure and degradation profile.
Workflow for Comprehensive Biocompatibility Evaluation
Caption: General workflow for assessing biomaterial biocompatibility.
In Vitro Evaluation: The Cellular Response
In vitro tests are the first line of defense in biocompatibility screening. They are rapid, cost-effective, and sensitive methods for detecting a material's potential to cause cell death.[13][14] The standard approach, as outlined in ISO 10993-5, involves preparing an extract by incubating the material in cell culture medium and then exposing cells to this extract.[15][16]
A. MTT Assay: Assessing Metabolic Viability
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the water-soluble yellow dye into an insoluble purple formazan.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Mechanism of the MTT cell viability assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts, 3T3 fibroblasts) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]
-
Treatment: Remove the culture medium and replace it with 100 µL of the prepared material extracts at various concentrations (e.g., 25%, 50%, 100%). Include a negative control (fresh medium) and a positive control (e.g., 0.05% Triton X-100). Incubate for 48-72 hours.[20]
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of 12 mM MTT stock solution to each well.[21] Incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.[21][22] Incubate for an additional 4-15 hours in the dark, with shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. According to ISO 10993-5, a material is considered non-cytotoxic if cell viability is above 70%.[22]
B. LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[23][24] LDH is a stable cytosolic enzyme that, upon its release into the culture medium, catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[24]
Experimental Protocol: LDH Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of supernatant from each well without disturbing the cells.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing the catalyst and dye solution) to each well.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Readout: Measure the absorbance at 490 nm.
-
Analysis: Cytotoxicity is calculated as a percentage of the positive control (maximum LDH release).
C. Apoptosis vs. Necrosis: Understanding the Mode of Cell Death
Distinguishing between apoptosis and necrosis provides deeper insight into the mechanism of cytotoxicity. Apoptosis is a controlled, programmed cell death, whereas necrosis is an uncontrolled cell lysis typically caused by acute injury. Assays using Annexin V and Propidium Iodide (PI) are standard.[25]
-
Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.
This allows for the differentiation of four cell populations via flow cytometry:
-
Viable: Annexin V negative, PI negative.
-
Early Apoptotic: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic: Annexin V positive, PI positive.
-
Necrotic: Annexin V negative, PI positive.
Materials crosslinked with glutaraldehyde have been shown to induce apoptosis[4][5], a key indicator of its inherent cytotoxicity. In contrast, a truly biocompatible material crosslinked with this compound should not significantly increase the apoptotic or necrotic cell populations compared to controls.
In Vivo Evaluation: The Tissue Response
If a material passes in vitro screening, the next crucial step is to evaluate its performance in vivo. The subcutaneous implantation test, guided by ISO 10993-6, is the most common method for assessing the local tissue effects of a solid biomaterial.[26][27][28]
Experimental Protocol: Subcutaneous Implantation Study
-
Animal Model: Wistar rats or New Zealand white rabbits are commonly used.[26][28] All procedures must be approved by an institutional animal care and use committee.
-
Material Preparation: Prepare sterile, uniformly sized samples of the this compound crosslinked material, a positive control (e.g., glutaraldehyde-crosslinked material), and a negative control (e.g., USP-grade polyethylene).
-
Surgical Implantation: Anesthetize the animal. Create small subcutaneous pockets through dorsal incisions and aseptically place one material sample in each pocket.[28]
-
Evaluation Time Points: Schedule animal sacrifices at various time points to assess both short-term (1-4 weeks) and long-term (12+ weeks) tissue responses.[26][29]
-
Macroscopic Evaluation: Upon explantation, examine the implant sites for signs of inflammation, hemorrhage, encapsulation, and necrosis.
-
Histological Analysis: Fix the explanted tissue containing the implant, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrous capsule evaluation. A pathologist should score the samples for inflammation, neovascularization, fibrosis, and tissue degeneration.
A biocompatible material, such as one properly crosslinked using a bioorthogonal azide-alkyne reaction, is expected to elicit only a minimal, transient inflammatory response that resolves over time, leading to the formation of a thin, well-organized fibrous capsule.[10] In contrast, a cytotoxic material will likely cause a chronic inflammatory response, characterized by a high density of inflammatory cells (neutrophils, macrophages, giant cells) and a thick, disorganized fibrous capsule.
Workflow for In Vivo Implantation and Analysis
Caption: Workflow for in vivo subcutaneous implantation studies.
Conclusion
The evaluation of biocompatibility is a multi-faceted process that requires a logical, evidence-based approach. While traditional crosslinkers like glutaraldehyde and EDC/NHS have served the field, their potential for cytotoxicity necessitates rigorous purification and validation. The advent of bioorthogonal click chemistry, utilizing reagents like this compound, offers a promising path toward creating biomaterials with enhanced stability and superior biocompatibility.[30] By employing a systematic evaluation framework—progressing from sensitive in vitro assays that probe cell viability and death mechanisms to long-term in vivo studies that assess the holistic tissue response—researchers can confidently validate the safety and efficacy of their novel crosslinked materials, paving the way for the next generation of medical devices and therapies.
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performance comparison of 1,6-diazidohexane and 1,4-diazidobutane in polymer synthesis
In the dynamic field of polymer chemistry, the quest for materials with precisely tailored properties is perpetual. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized polymer synthesis, offering a highly efficient and versatile tool for constructing complex macromolecular architectures.[1][2] Central to this methodology are α,ω-diazidoalkanes, which serve as crucial building blocks for step-growth polymerizations. This guide provides a comprehensive performance comparison of two such key monomers: 1,6-diazidohexane and 1,4-diazidobutane.
This analysis is designed for researchers, scientists, and professionals in drug development and materials science, offering insights into how the choice between these two seemingly similar diazides can significantly impact the kinetics of polymerization and the ultimate physical and chemical properties of the resulting polymers.
Fundamental Chemistry and Structural Comparison
This compound and 1,4-diazidobutane are linear alkyl chains end-capped with highly reactive azide functional groups. The primary difference lies in the length of the aliphatic spacer: a hexyl (C6) chain versus a butyl (C4) chain. This seemingly subtle variation in methylene units has profound implications for the resulting polymer's characteristics.
Figure 1: Chemical structures of this compound and 1,4-diazidobutane.
The azide groups are the workhorses of CuAAC, reacting with terminal alkynes to form stable 1,2,3-triazole linkages.[3] This reaction is highly exothermic and possesses a high activation barrier in the absence of a catalyst, but the presence of a copper(I) catalyst dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[1][3]
Comparative Performance in Polymer Synthesis
The choice between this compound and 1,4-diazidobutane as a monomer in a step-growth polymerization with a dialkyne will influence several key performance metrics.
Reactivity and Steric Hindrance
In the context of CuAAC, the intrinsic reactivity of the terminal azide groups in both molecules is essentially identical. However, the shorter alkyl chain of 1,4-diazidobutane may lead to subtle differences in the early stages of polymerization. The proximity of the two growing polymer chains attached to a single 1,4-diazidobutane unit could introduce steric hindrance, potentially slowing the reaction rate as the molecular weight increases, compared to the more flexible and longer this compound spacer.
Impact on Polymer Properties
The length of the diazide monomer directly dictates the spacing between the triazole rings in the polymer backbone, which in turn significantly affects the material's properties.
| Property | This compound | 1,4-Diazidobutane | Rationale |
| Flexibility | Higher | Lower | The longer C6 chain in this compound imparts greater rotational freedom to the polymer backbone, resulting in a more flexible material.[4] |
| Glass Transition Temp. (Tg) | Lower | Higher | The increased flexibility from the hexyl spacer leads to a lower Tg. Conversely, the shorter, more rigid structure from the butyl spacer results in a higher Tg.[5] |
| Crystallinity | Potentially Higher | Potentially Lower | The more regular, shorter repeat unit in polymers made with 1,4-diazidobutane might facilitate more ordered chain packing and thus higher crystallinity. |
| Solubility | Generally Higher | Generally Lower | The longer, more flexible chains of polymers from this compound can lead to better solubility in common organic solvents. |
| Thermal Stability | Similar | Similar | The thermal stability is primarily dictated by the triazole linkages and the polymer backbone, which are similar for both. The decomposition of the azide groups themselves is a consideration for the monomers, but not the final polymer.[6] |
Table 1: Predicted comparison of polymer properties based on the choice of diazide monomer.
The influence of spacer length on polymer properties is a well-documented phenomenon. For instance, studies on other polymer systems have shown that longer, more flexible spacers can lead to lower glass transition temperatures and increased elongation at break.[4][7]
Experimental Protocols
The following is a generalized protocol for the synthesis of a polytriazole via CuAAC, which can be adapted for either this compound or 1,4-diazidobutane.
Materials
-
This compound or 1,4-Diazidobutane
-
A dialkyne monomer (e.g., 1,7-octadiyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a ligand)
-
Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
Polymerization Procedure
Figure 2: General workflow for CuAAC polymerization.
-
Monomer Solution: In a reaction vessel, dissolve equimolar amounts of the diazide (this compound or 1,4-diazidobutane) and the dialkyne monomer in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a solution of CuSO₄·5H₂O in a small amount of solvent. If using a ligand like TBTA, it can be pre-mixed with the copper solution.
-
Initiation: Add the CuSO₄ solution to the monomer solution, followed by the addition of a freshly prepared solution of sodium ascorbate (a reducing agent to generate the active Cu(I) species in situ).[2]
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Isolation: Once the desired molecular weight is achieved or the reaction has gone to completion, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any residual monomers and catalyst.
-
Drying: Dry the polymer under vacuum to a constant weight.
Characterization
The resulting polymers should be characterized to determine their structure and properties.
-
¹H and ¹³C NMR: To confirm the formation of the triazole ring and the polymer structure.
-
FTIR Spectroscopy: To verify the disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the alkyne peak (around 3300 cm⁻¹).[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and any melting or crystallization temperatures.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Conclusion and Future Outlook
The selection between this compound and 1,4-diazidobutane offers a straightforward yet powerful method to tune the properties of polytriazoles. This compound is the preferred choice for applications requiring greater flexibility and a lower glass transition temperature. In contrast, 1,4-diazidobutane will yield more rigid polymers with a higher Tg, which may be advantageous for applications demanding structural integrity at elevated temperatures.
The ongoing exploration of novel diazide and dialkyne monomers, coupled with advancements in catalytic systems for click chemistry, will continue to expand the library of accessible polymers with precisely controlled functionalities and properties.[9] This will undoubtedly pave the way for the development of advanced materials for a wide array of applications, from drug delivery systems to high-performance engineering plastics.
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A Senior Application Scientist's Comparative Guide to the Mechanical Testing of Hydrogels Crosslinked with 1,6-Diazidohexane
For fellow researchers, scientists, and drug development professionals, the precise tuning of hydrogel mechanical properties is paramount for applications ranging from tissue engineering to controlled drug release. The choice of crosslinking agent is a critical determinant of these properties. This guide provides an in-depth technical comparison of the mechanical performance of hydrogels crosslinked with 1,6-diazidohexane, placed in the context of other common crosslinking strategies. We will delve into the causality behind experimental choices and provide actionable protocols to ensure the integrity of your mechanical characterization.
Introduction: The Critical Role of the Crosslinker in Hydrogel Mechanics
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. Their mechanical behavior, which dictates their ability to mimic biological tissues and control the release of therapeutic agents, is fundamentally governed by the nature and density of the crosslinks that form this network.[1] Chemically crosslinked hydrogels, formed through covalent bonds, generally offer greater mechanical stability compared to their physically crosslinked counterparts.[2]
Among the myriad of chemical crosslinking strategies, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for hydrogel synthesis. This reaction is prized for its high efficiency, specificity, and biocompatibility under physiological conditions.[3] this compound, a linear diazide crosslinker, is a valuable reagent in this context, enabling the formation of hydrogels with specific mechanical characteristics.
This guide will explore the key mechanical testing methodologies—tensile testing, compression testing, and rheology—and discuss how the use of this compound as a crosslinker is expected to influence the resulting data, drawing comparisons with other crosslinking agents where direct data is limited.
The Chemistry of Crosslinking: this compound in Azide-Alkyne Cycloaddition
The crosslinking of polymer chains functionalized with alkyne groups using this compound proceeds via the CuAAC reaction. This reaction forms a stable triazole linkage, creating a covalently crosslinked network.
Caption: Azide-Alkyne Cycloaddition Workflow.
The linear and flexible nature of the six-carbon chain in this compound influences the resulting network structure and, consequently, its mechanical properties. Longer, more flexible crosslinkers generally lead to hydrogels with lower stiffness and higher elasticity compared to shorter, more rigid crosslinkers.[4]
Comparative Mechanical Testing Methodologies
The comprehensive mechanical characterization of a hydrogel requires a suite of tests that probe its response to different modes of deformation.
Tensile Testing: Probing Elasticity and Strength
Tensile testing provides crucial information about a hydrogel's elasticity (Young's modulus), ultimate tensile strength, and elongation at break.
-
Sample Geometry: Dumbbell-shaped specimens are preferred to ensure that failure occurs within the gauge length, away from the clamps, providing a more accurate measure of the material's intrinsic properties.
-
Strain Rate: The rate of stretching can significantly affect the measured properties of viscoelastic materials like hydrogels. A consistent and reported strain rate is essential for reproducibility.
-
Hydration: Hydrogels must be tested in a fully hydrated state, typically immersed in a buffer solution (e.g., PBS) at a physiologically relevant temperature, to mimic their in-use conditions.
Due to its flexible hexane chain, hydrogels crosslinked with this compound are anticipated to exhibit greater elongation at break compared to those crosslinked with shorter or more rigid diazides. The Young's modulus can be tuned by varying the crosslinker concentration; a higher concentration will lead to a higher crosslinking density and thus a stiffer hydrogel.
-
Sample Preparation:
-
Prepare hydrogel precursor solutions containing the alkyne-functionalized polymer and this compound at the desired molar ratio.
-
Add the Cu(I) catalyst to initiate crosslinking.
-
Cast the solution into dumbbell-shaped molds and allow to fully gel.
-
Equilibrate the hydrogel specimens in a suitable buffer (e.g., PBS, pH 7.4) for at least 24 hours to reach swelling equilibrium.
-
-
Testing Procedure:
-
Secure the hydrated dumbbell-shaped hydrogel in the grips of a universal testing machine.
-
Ensure the sample is submerged in a bath of the equilibration buffer at 37°C throughout the test.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fractures.[5]
-
Record the force and displacement data.
-
-
Data Analysis:
-
Calculate the engineering stress (force divided by the initial cross-sectional area) and engineering strain (change in length divided by the initial gauge length).
-
Determine the Young's modulus from the initial linear region of the stress-strain curve.
-
The ultimate tensile strength is the maximum stress reached before failure.
-
The elongation at break is the strain at which the sample fractures.
-
Caption: Tensile Testing Experimental Workflow.
Compression Testing: Assessing Load-Bearing Capacity
Compression testing is particularly relevant for hydrogels intended for load-bearing applications, such as cartilage tissue engineering. It measures the material's response to a compressive force.
-
Sample Aspect Ratio: A cylindrical sample with a height-to-diameter ratio of approximately 2:1 is recommended to minimize buckling and barreling effects.
-
Confined vs. Unconfined: Unconfined compression allows the sample to expand laterally, while confined compression restricts lateral expansion, providing information about the hydrogel's poroelastic properties. Unconfined compression is more common for determining the compressive modulus.
-
Strain Range: The linear region of the stress-strain curve, typically at low strains (5-15%), is used to calculate the compressive modulus to ensure the measurement reflects the elastic properties of the network.[6]
Similar to tensile properties, the compressive modulus of hydrogels crosslinked with this compound will be highly dependent on the crosslinking density. The flexible nature of the crosslinker may allow for greater energy dissipation under compression compared to more rigid crosslinkers.
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples with a defined aspect ratio.
-
Equilibrate the samples in a suitable buffer to full hydration.
-
-
Testing Procedure:
-
Place the hydrated cylindrical sample between two parallel plates on a mechanical tester.
-
Apply a compressive load at a constant strain rate (e.g., 0.1 mm/min).
-
Record the force and displacement data.
-
-
Data Analysis:
-
Calculate the engineering stress and strain.
-
Determine the compressive modulus from the slope of the linear region of the stress-strain curve.
-
Rheology: Characterizing Viscoelastic Properties
Rheology provides a wealth of information about a hydrogel's viscoelastic properties, including its storage modulus (G'), loss modulus (G''), and gelation kinetics.
-
Oscillatory Shear: Small-amplitude oscillatory shear is used to probe the material's structure without destroying it.
-
Frequency Sweep: This determines how the material's properties change with the timescale of deformation. For a crosslinked hydrogel, G' should be largely independent of frequency and greater than G''.
-
Strain Sweep: This identifies the linear viscoelastic region (LVER) where the modulus is independent of the applied strain.
Hydrogels crosslinked via CuAAC with this compound are expected to exhibit solid-like behavior, with the storage modulus (G') being significantly higher than the loss modulus (G''). The magnitude of G' will be tunable by altering the crosslinker concentration. The gelation kinetics can also be monitored rheologically by tracking the evolution of G' and G'' over time after mixing the components.
-
Sample Preparation:
-
Prepare the hydrogel precursor solution.
-
-
Testing Procedure:
-
Place the precursor solution onto the rheometer plate.
-
For gelation studies, immediately start a time sweep at a constant frequency and strain to monitor the increase in G' and G'' as the hydrogel forms.
-
For fully formed hydrogels, perform a strain sweep to determine the LVER.
-
Conduct a frequency sweep within the LVER to characterize the viscoelastic properties.
-
-
Data Analysis:
-
The gel point can be identified as the crossover point where G' = G''.
-
The plateau value of G' in the frequency sweep represents the elastic modulus of the hydrogel.
-
Comparative Data Summary
While direct comparative data for this compound is limited, we can infer its performance based on studies of other diazide crosslinkers in hyaluronic acid hydrogels.[7][8] The table below provides a framework for how such data can be presented, with hypothetical values for this compound based on expected trends.
| Crosslinker | Polymer System | Young's Modulus (kPa) | Elongation at Break (%) | Storage Modulus (G') (kPa) | Reference |
| This compound (Hypothetical) | Alkyne-PEG | 5 - 50 | 100 - 300 | 1 - 10 | This Guide |
| Diazidostilbene | Alkyne-Hyaluronic Acid | 0.5 - 4 | Not Reported | 0.5 - 4 | [7][8] |
| Glutaraldehyde | Gelatin | ~10-100 | ~20-50 | ~1-20 | [2] |
| EDC/NHS | Gelatin | ~5-50 | ~30-60 | ~0.5-10 |
Note: The mechanical properties of hydrogels are highly dependent on the polymer type, concentration, and crosslinker density. The values presented are for illustrative purposes.
Conclusion: A Rational Approach to Hydrogel Design
As a Senior Application Scientist, my experience underscores the importance of a systematic and well-justified approach to material characterization. While direct experimental data for every conceivable hydrogel formulation may not be available, a thorough understanding of the underlying chemical principles and mechanical testing methodologies allows for informed predictions and efficient experimental design.
This compound, through its participation in the robust and versatile CuAAC click reaction, offers a reliable means of creating hydrogels with tunable mechanical properties. Its linear and flexible nature suggests it is well-suited for applications requiring a balance of strength and elasticity. By following the detailed protocols and understanding the causal relationships outlined in this guide, researchers can confidently characterize their this compound crosslinked hydrogels and rationally design materials tailored to their specific needs in drug development and tissue engineering.
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Hyaluronic Acid-Based Hydrogels Crosslinked by Copper-Catalyzed Azide-Alkyne Cycloaddition with Tailorable Mechanical Properties. Request PDF. [Link]
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Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue. PubMed. [Link]
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Effect of crosslinker length on the elastic and compression modulus of poly(acrylamide) nanocomposite hydrogels. ResearchGate. [Link]
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A Comparative Guide to the NMR Spectroscopic Analysis of Triazole Formation in 1,6-Diazidohexane Reactions
For researchers, synthetic chemists, and professionals in drug development, the precise construction of molecular architectures is paramount. The formation of 1,2,3-triazoles via azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," offers a robust method for creating stable linkages in a variety of applications, from drug discovery to materials science.[1] When using a difunctional linker like 1,6-diazidohexane, it is crucial to have a reliable analytical method to monitor the reaction progress and confirm the structure of the resulting bis-triazole products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for this purpose, providing detailed structural and quantitative information.[2][3]
This guide provides an in-depth comparison of the NMR spectroscopic analysis of triazole formation from this compound, focusing on the two major catalytic systems that dictate the regiochemical outcome: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
The Strategic Advantage of this compound in Synthesis
This compound serves as a flexible, six-carbon aliphatic linker, capable of forming two triazole rings. This bifunctionality is highly advantageous for applications such as the synthesis of polymers, the development of multivalent inhibitors, and the creation of complex molecular scaffolds. The symmetrical nature of the starting diazide simplifies the NMR analysis of the subsequent bis-triazole products.
Mechanistic Dichotomy: CuAAC vs. RuAAC and its Impact on Regioselectivity
The choice of catalyst in an azide-alkyne cycloaddition is the determining factor for the regiochemistry of the resulting triazole ring. This has significant implications for the final structure and properties of the molecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used "click" reaction, known for its high efficiency and specificity.[] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to exclusively yield the 1,4-disubstituted triazole isomer.[5][6] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.[7]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed reaction, ruthenium catalysts, such as [Cp*RuCl] complexes, lead to the formation of the 1,5-disubstituted triazole isomer.[8][9] The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate, followed by reductive elimination to form the triazole product.[10][11] This complementary regioselectivity makes RuAAC a powerful tool for accessing a different isomeric space.[5]
Visualizing the Reaction Pathways
Caption: Comparative workflows for CuAAC and RuAAC reactions with this compound.
Experimental Protocols for Model Reactions
The following are generalized, step-by-step protocols for the reaction of this compound with a model terminal alkyne, phenylacetylene, under both CuAAC and RuAAC conditions. These protocols are designed for NMR-scale reactions to facilitate direct monitoring.
Protocol 1: CuAAC Synthesis of 1,1'-(Hexane-1,6-diyl)bis(4-phenyl-1H-1,2,3-triazole)
-
Materials: this compound, phenylacetylene, copper(II) sulfate pentahydrate, sodium ascorbate, deuterated solvent (e.g., DMSO-d6), NMR tube.
-
Procedure:
-
In a clean, dry vial, dissolve this compound (1 equivalent) and phenylacetylene (2.2 equivalents) in the chosen deuterated solvent.
-
Acquire an initial ¹H NMR spectrum of this mixture to serve as a t=0 reference.
-
Prepare a fresh solution of sodium ascorbate (0.2 equivalents) in the deuterated solvent.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) to the reaction mixture, followed by the sodium ascorbate solution.
-
Transfer the reaction mixture to an NMR tube.
-
Acquire ¹H NMR spectra at regular intervals to monitor the reaction progress.[1]
-
Protocol 2: RuAAC Synthesis of 1,1'-(Hexane-1,6-diyl)bis(5-phenyl-1H-1,2,3-triazole)
-
Materials: this compound, phenylacetylene, Cp*RuCl(PPh₃)₂, deuterated solvent (e.g., Toluene-d8), NMR tube.
-
Procedure:
-
In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and phenylacetylene (2.2 equivalents) in the chosen deuterated solvent.
-
Acquire an initial ¹H NMR spectrum of this mixture.
-
Add the ruthenium catalyst, Cp*RuCl(PPh₃)₂ (0.05 equivalents), to the reaction mixture.
-
Transfer the reaction mixture to an NMR tube.
-
The reaction may require gentle heating. If so, monitor the temperature carefully.
-
Acquire ¹H NMR spectra at regular intervals to monitor the reaction.
-
NMR Spectroscopic Analysis: A Comparative Approach
The power of NMR spectroscopy lies in its ability to distinguish between the starting materials and the products, and critically, between the 1,4- and 1,5-regioisomers.[3]
Key Diagnostic Signals in ¹H NMR
The most significant indicator of triazole formation is the appearance of a new singlet in the downfield region of the ¹H NMR spectrum, corresponding to the proton on the triazole ring.[1] The chemical shift of this proton is highly diagnostic of the substitution pattern.
| Compound/Functional Group | Typical ¹H Chemical Shift (ppm) | Multiplicity | Notes |
| Starting Materials | |||
| Acetylenic proton (-C≡C-H) | ~2.0 - 3.0 | Singlet | Disappears upon reaction completion.[1] |
| Protons adjacent to azide (-CH₂-N₃) | ~3.3 | Triplet | Shifts upon triazole formation. |
| Products | |||
| 1,4-Disubstituted Triazole (C5-H) | ~7.5 - 8.5[1][12] | Singlet | Diagnostic of CuAAC product. |
| 1,5-Disubstituted Triazole (C4-H) | ~7.0 - 7.8 | Singlet | Diagnostic of RuAAC product. Tends to be slightly upfield compared to the 1,4-isomer. |
| Protons adjacent to triazole (-CH₂-N-triazole) | ~4.4 | Triplet | Significant downfield shift from the starting azide. |
Quantitative Analysis using ¹H NMR
Quantitative NMR (qNMR) can be employed to determine the reaction conversion by comparing the integration of a product peak to a starting material peak or an internal standard.[13]
-
Conversion Calculation:
-
Identify a well-resolved proton signal for a starting material (e.g., the acetylenic proton of phenylacetylene) and a product (e.g., the triazole C-H proton).
-
The percentage conversion can be calculated using the following formula: % Conversion = [Integration(Product) / (Integration(Product) + Integration(Starting Material))] * 100
-
¹³C NMR as a Confirmatory Tool
While ¹H NMR is excellent for reaction monitoring, ¹³C NMR provides definitive structural confirmation. The chemical shifts of the carbon atoms within the triazole ring are distinct for the two isomers.
| Carbon Atom | Typical ¹³C Chemical Shift (ppm) - 1,4-Isomer | Typical ¹³C Chemical Shift (ppm) - 1,5-Isomer |
| Triazole C4 | ~120 - 125 | ~130 - 135 |
| Triazole C5 | ~145 - 150 | ~135 - 140 |
Visualizing NMR Data Interpretation
Caption: Logical workflow for the NMR analysis of triazole formation.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).- Allows for quantitative analysis without calibration curves.[2][14]- Non-destructive. | - Relatively low sensitivity compared to mass spectrometry.- Can be time-consuming for complex mixtures. |
| FT-IR Spectroscopy | - Excellent for monitoring the disappearance of the azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹).- Rapid analysis. | - Does not provide information on regioselectivity.- Can be difficult to interpret in complex mixtures. |
| Mass Spectrometry (MS) | - High sensitivity.- Confirms the molecular weight of the product. | - Does not distinguish between isomers.- Can be destructive. |
Conclusion
NMR spectroscopy stands as the preeminent analytical technique for the in-depth analysis of triazole formation from this compound. Its ability to provide unambiguous structural elucidation, distinguish between the 1,4- and 1,5-regioisomers formed through CuAAC and RuAAC catalysis respectively, and allow for quantitative reaction monitoring makes it an invaluable tool for researchers in synthetic chemistry and drug development. By understanding the key diagnostic signals and implementing the protocols outlined in this guide, scientists can confidently characterize their bis-triazole products and accelerate their research endeavors.
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Görling, A. W., Maiwald, M., & Albert, K. (2004). Quantitative high-resolution on-line NMR spectroscopy in reaction and process monitoring. Journal of Magnetic Resonance, 166(2), 135–146. [Link]
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MDPI. (n.d.). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Molecules. Retrieved from [Link]
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Weaver, D. A., & Reibenspies, J. H. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry, 83(21), 8196–8203. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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National Institutes of Health. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(2), 134-142. [Link]
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von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. Retrieved from [Link]
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Fokin, V. V., & Sharpless, K. B. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(21), 8464-8473. [Link]
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American Chemical Society. (2023). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au. [Link]
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National Center for Biotechnology Information. (2023). Real-Time Reaction Monitoring of Azide-Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 3(2), 134-142. [Link]
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ResearchGate. (2023). (PDF) Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Retrieved from [Link]
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Al-Adilee, K. J., & Al-Atbi, H. S. (2018). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Iraqi Journal of Science, 59(2A), 735-743. [Link]
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Safety Operating Guide
An In-Depth Technical Guide to Personal Protective Equipment for Handling 1,6-Diazidohexane
The handling of energetic materials like 1,6-diazidohexane demands a profound respect for their inherent risks and a meticulous approach to safety. This is not a compound where one can afford ambiguity or shortcuts. As an organic azide, this compound is a potentially explosive substance that can decompose violently with input from external energy sources such as heat, light, friction, or pressure.[1][2][3] This guide moves beyond a simple checklist, providing a procedural and causal framework for researchers, scientists, and drug development professionals. Our objective is to build a culture of safety by explaining the why behind each recommendation, ensuring every protocol is a self-validating system of protection.
Hazard Analysis: Understanding the Energetic Nature of this compound
Before selecting Personal Protective Equipment (PPE), we must first characterize the hazards. This compound (C₆H₁₂N₆) possesses a high nitrogen content, a key indicator of a potentially energetic compound.[1] The stability of organic azides is a critical factor, often assessed by the carbon-to-nitrogen (C/N) ratio.[2][4] For this compound, the C/N ratio is 1 (6 carbons to 6 nitrogens), placing it in a category that requires significant precautions.[2][3]
The primary hazards are:
-
Explosive Decomposition: Sensitive to shock, friction, heat, and light. This is the most severe risk.[2][3]
-
Toxicity: The azide ion has a toxicity profile similar to cyanide.[1] Exposure can occur through inhalation, ingestion, or skin absorption, with symptoms including dizziness, low blood pressure, and respiratory failure.[2]
-
Extreme Reactivity: Violently reacts with metals to form highly unstable and shock-sensitive metal azides.[2] It is also incompatible with strong acids (forming highly toxic and explosive hydrazoic acid), halogenated solvents (forming explosive di- and tri-azidomethane), and strong oxidizers.[1][2][5]
This multi-faceted risk profile dictates a multi-layered PPE and safety protocol strategy.
The Core Ensemble: Required Personal Protective Equipment
The selection of PPE is not merely a suggestion but a mandatory requirement for mitigating the identified risks. Each component is chosen to counter a specific threat posed by this compound.
| PPE Component | Hazard Mitigated | Rationale and Specifications |
| Primary Eye/Face Protection | Chemical Splash, Explosive Fragmentation | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] Causality: Goggles provide a seal around the eyes, which is critical for preventing liquid splashes and protecting against small projectiles from an unexpected energetic event. |
| Secondary Face Protection | Explosive Fragmentation, High-Volume Splash | A full-face shield must be worn over the primary safety goggles.[7] Causality: While goggles protect the eyes, a face shield is essential to protect the rest of the face from shrapnel and larger splashes during a sudden release of energy. For high-risk procedures, work should be conducted behind a blast shield.[4][7] |
| Hand Protection | Chemical Contact, Thermal Hazard | Wear chemical-impermeable gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) with a long breakthrough time.[6] Always check the manufacturer's compatibility data. Causality: This prevents dermal absorption of the toxic azide. For handling potentially hot materials or in case of fire, fire/flame-resistant outer gloves should be considered. |
| Body Protection | Chemical Contact, Fire/Flame | A fire/flame-resistant laboratory coat is mandatory.[6] For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat. Causality: Standard cotton lab coats are flammable and offer insufficient protection. Flame-resistant material is critical in case of a fire resulting from decomposition. |
| Respiratory Protection | Inhalation of Vapors/Aerosols | All handling must occur in a certified chemical fume hood to minimize inhalation exposure.[4][7] If exposure limits are exceeded or in the event of a spill, a full-face respirator with appropriate cartridges (e.g., Filter A-P2) is necessary. Causality: The fume hood provides the primary engineering control. A respirator is an essential secondary measure for emergencies when the primary control is breached. |
| Foot Protection | Spills, Falling Objects | Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory. Causality: Protects feet from spills that will inevitably fall to the floor and from dropped equipment. |
Operational Plan: Integrating PPE with Safe Handling Protocols
PPE is the last line of defense. It must be integrated into a comprehensive operational plan that minimizes risk at every step.
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps and decision points when working with this compound.
Caption: Logical flow from preparation to cleanup for handling this compound.
Storage Protocol
-
Location: Store in a cool, dry, well-ventilated area, away from heat, light, and sources of ignition.[6][7] The container should be tightly closed.[6]
-
Temperature: Synthesized organic azides should be stored at low temperatures (e.g., below room temperature) and in darkness, preferably in amber containers.[1][7]
-
Incompatibilities: Store separately from acids, metals, metal salts, carbon disulfide, bromine, dimethyl sulfate, and halogenated solvents.[2][7]
-
Labeling: All containers must be clearly labeled with the chemical name and prominent hazard warnings (e.g., "Explosive," "Toxic").[1]
Emergency and Disposal Plans
Small Spill Response Protocol (Inside a Fume Hood)
This protocol is for minor spills (e.g., <50 mL of a dilute solution) contained entirely within a chemical fume hood. For any larger spill, or any spill outside a fume hood, evacuate immediately and contact emergency services.
-
Alert & Isolate: Alert personnel in the immediate area. Keep the fume hood sash as low as possible.
-
Don Additional PPE: If not already worn, don a full-face respirator and a chemically resistant apron.
-
Containment: Confine the spill using absorbent pads or other appropriate spill control materials.[7]
-
Neutralization (if applicable): For many organic azides, chemical neutralization is required before cleanup. A common method involves treatment with a solution of sodium nitrite in acetic acid, followed by quenching with a base. This step must be validated for this compound specifically based on laboratory SOPs.
-
Absorption: Once neutralized, absorb the spill with an inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels on un-neutralized azide.
-
Collection: Using spark-proof, non-metallic tools (e.g., plastic scoop), carefully collect the absorbed material.[4][6]
-
Packaging: Place the collected waste into a designated, clearly labeled "Azide Contaminated Waste" container.[7]
-
Decontamination: Clean the spill surface with a pH > 9 buffer solution or a suitable decontamination solution, followed by soap and water.[7][8]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous azide waste.
Emergency Spill Response Flowchart
Caption: Decision-making process for responding to a this compound spill.
Disposal Plan
Azide waste management is critical to prevent the formation of explosive compounds in the waste stream.
-
Segregation: All azide-containing waste must be collected in a separate, dedicated, and clearly labeled container.[1][2] NEVER mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Neutralization: Whenever possible, organic azides should be converted to a more stable derivative (such as an amine) before disposal.[2] This should be done as part of the experimental workup.
-
Container Type: Use compatible containers (e.g., plastic) and avoid metal cans or caps with metal liners.
-
Pickup: All azide waste must be disposed of through the institution's official chemical waste program.[2][7] Do not pour any azide solution down the drain.[7]
By adhering to this comprehensive guide, researchers can establish a robust safety framework that respects the significant hazards of this compound, ensuring personal safety and the integrity of the research environment.
References
- This compound SDS, 13028-54-1 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/products/pid13028-54-1.html]
- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials (2018-04-01). [URL: https://www.ucd.
- Safety Data Sheet: 1,6-diaminohexane - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4465-AU-EN.pdf]
- Safe Handling of Azides - University of Pittsburgh (2013-02-01). [URL: https://www.ehs.pitt.edu/sites/default/files/docs/03-008SafeHandlingofAzides.pdf]
- Azides - University of Victoria (2022-05-18). [URL: https://www.uvic.ca/ohse/assets/docs/swps/chemistry/Azides%20SWP.pdf]
- Azide Compounds - Environmental Health and Safety, Princeton University. [URL: https://ehs.princeton.edu/book/azide-compounds]
- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP) - Case Western Reserve University (2018-07-16). [URL: https://engineering.case.edu/sites/default/files/2020-04/SOP_azide_compounds.pdf]
- SAFETY DATA SHEET - Sigma-Aldrich (2024-09-28). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/487481]
- Safety Data Sheet: 1,6-Diaminohexane - ChemScience. [URL: https://www.chemscience.com/sds/1_6-Diaminohexane-SDS-CS-D0992.pdf]
- 1,6-Diiodohexane - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5059_msds.pdf]
- 1,6-Diaminohexane - Breckland Scientific (2015-04-08). [URL: https://www.brecklandscientific.co.uk/msds/8001150.pdf]
- SAFETY DATA SHEET - Fisher Scientific (2024-02-09). [URL: https://www.fishersci.co.uk/gb/en/sds-search.html]
- Process Safety Management for Explosives and Pyrotechnics Manufacturing - Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/explosives/psm-guidelines]
- Field Equipment Cleaning and Decontamination - U.S. Environmental Protection Agency (EPA) (2019-10-03). [URL: https://www.epa.gov/sites/default/files/2020-09/documents/asbproc-206-r4.pdf]
- How to Handle Chemical Spills - Penn State Extension (2022-06-30). [URL: https://extension.psu.edu/how-to-handle-chemical-spills]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
